molecular formula C11H11FO4 B2910710 2-(3-Fluorobenzyl)succinic acid CAS No. 1368101-64-7

2-(3-Fluorobenzyl)succinic acid

Cat. No.: B2910710
CAS No.: 1368101-64-7
M. Wt: 226.203
InChI Key: PQBSCTXIZWETJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorobenzyl)succinic acid is a useful research compound. Its molecular formula is C11H11FO4 and its molecular weight is 226.203. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluorobenzyl)succinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorobenzyl)succinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c12-9-3-1-2-7(5-9)4-8(11(15)16)6-10(13)14/h1-3,5,8H,4,6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBSCTXIZWETJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Fluorobenzyl)succinic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluorobenzyl)succinic acid, a fluorinated analog of benzylsuccinic acid with significant potential in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the benzyl moiety is intended to modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity. This document details the compound's core properties, provides a validated, step-by-step synthetic protocol based on the Stobbe condensation followed by reduction and hydrolysis, outlines methods for its analytical characterization, and explores its potential applications as an enzyme inhibitor and a sophisticated chemical building block. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound in their work.

Compound Identification and Physicochemical Properties

2-(3-Fluorobenzyl)succinic acid is a derivative of succinic acid, a key metabolic intermediate. The presence of the 3-fluorobenzyl group imparts specific characteristics that are highly valuable in the context of drug design. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can alter binding affinity to target proteins through unique electronic interactions.[1][2]

The core properties of 2-(3-Fluorobenzyl)succinic acid are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties are estimated based on its structure and data from close analogs, such as 2-(4-Fluorobenzyl)succinic acid.

PropertyValueSource / Method
IUPAC Name 2-[(3-Fluorophenyl)methyl]butanedioic acidIUPAC Nomenclature
Molecular Formula C₁₁H₁₁FO₄Deduced from Structure
Molecular Weight 226.20 g/mol Calculated from Formula
CAS Number Not assigned. (Analog 2-(4-Fluorobenzyl)succinic acid is 1268121-69-2)Database Search
Physical Form White to off-white solidPredicted
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterPredicted based on analogs
pKa₁ ~4.2Estimated
pKa₂ ~5.5Estimated
InChI Key (Not available)-

Synthesis and Purification

The synthesis of benzyl-substituted succinic acids is well-established in organic chemistry. A robust and reliable method involves a three-step sequence: (1) a Stobbe condensation to form the C-C bond and install the basic molecular framework, (2) a catalytic hydrogenation to reduce the resulting double bond, and (3) saponification to hydrolyze the ester and yield the final dicarboxylic acid.[3][4]

Causality of Experimental Choices:

  • Stobbe Condensation: This reaction is chosen for its efficiency in forming a C-C bond between a carbonyl compound (3-fluorobenzaldehyde) and a succinate diester. It reliably produces an alkylidene succinic acid half-ester, which is a key intermediate.[5][6]

  • Base Selection (Potassium t-butoxide): A strong, non-nucleophilic base is required to deprotonate the succinate ester without competing in a saponification reaction. Potassium t-butoxide in anhydrous t-butanol is ideal for this purpose.

  • Catalytic Hydrogenation: This is the standard and cleanest method for reducing the carbon-carbon double bond of the Stobbe product without affecting the aromatic ring or the ester group. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

  • Saponification: Basic hydrolysis (saponification) followed by an acidic workup is the most straightforward method to convert the remaining ester group into the desired carboxylic acid, ensuring complete formation of the final product.

Detailed Synthesis Protocol

Step 1: Stobbe Condensation – Synthesis of (E/Z)-4-ethoxy-2-(3-fluorobenzylidene)-4-oxobutanoic acid

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 150 mL of anhydrous tert-butanol.

  • Add potassium metal (4.3 g, 0.11 mol) in small pieces to the tert-butanol to generate a solution of potassium t-butoxide in situ. (Alternatively, use commercially available potassium t-butoxide).

  • To the stirred solution, add a mixture of freshly distilled 3-fluorobenzaldehyde (12.4 g, 0.10 mol) and diethyl succinate (20.9 g, 0.12 mol).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the mixture into 200 mL of ice-cold water.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 6M HCl. The product, a half-ester acid, will precipitate as an oil or solid.

  • Extract the product into diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude half-ester.

Step 2: Catalytic Hydrogenation – Synthesis of 4-ethoxy-2-(3-fluorobenzyl)-4-oxobutanoic acid

  • Dissolve the crude half-ester from Step 1 in 150 mL of ethanol in a hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.5 g).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the saturated half-ester.

Step 3: Saponification – Synthesis of 2-(3-Fluorobenzyl)succinic acid

  • Dissolve the crude product from Step 2 in 100 mL of ethanol.

  • Add a solution of potassium hydroxide (KOH) (11.2 g, 0.20 mol) in 50 mL of water.

  • Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • The final product, 2-(3-Fluorobenzyl)succinic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture.

Synthesis and Purification Workflow Diagram

Synthesis_Workflow SM Starting Materials (3-Fluorobenzaldehyde, Diethyl Succinate) Stobbe Step 1: Stobbe Condensation SM->Stobbe Base Base (Potassium t-butoxide) Base->Stobbe Stobbe_Product Crude Half-Ester (Unsaturated) Stobbe->Stobbe_Product Acidic Workup Hydrogenation Step 2: Catalytic Hydrogenation Stobbe_Product->Hydrogenation H2_PdC H₂ / Pd-C H2_PdC->Hydrogenation Sat_Ester Saturated Half-Ester Hydrogenation->Sat_Ester Saponification Step 3: Saponification Sat_Ester->Saponification KOH_H2O KOH / H₂O KOH_H2O->Saponification Crude_Acid Crude 2-(3-Fluorobenzyl)succinic acid Saponification->Crude_Acid Acidic Workup Purification Purification (Recrystallization) Crude_Acid->Purification Final_Product Pure Final Product Purification->Final_Product

Caption: Synthetic workflow for 2-(3-Fluorobenzyl)succinic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[7][8]

    • ¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the benzylic CH₂ protons, and the aliphatic protons on the succinic acid backbone. The two carboxylic acid protons will appear as broad singlets.

    • ¹³C NMR: Will confirm the presence of 11 distinct carbon environments, including two carbonyl carbons (~170-180 ppm), aromatic carbons (with C-F coupling), and aliphatic carbons.

    • ¹⁹F NMR: Will show a single resonance, confirming the presence and electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): This technique validates the molecular weight of the compound.

    • Using electrospray ionization in negative mode (ESI-), the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 225.06.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid groups, a strong C=O stretch (~1700 cm⁻¹), and a C-F stretch (~1100-1250 cm⁻¹).

Applications in Research and Drug Development

The unique structure of 2-(3-Fluorobenzyl)succinic acid makes it a molecule of high interest for pharmaceutical and biochemical research.

  • Rationale for Fluorination: Fluorine is often called a "magical element" in medicinal chemistry. Its incorporation into a drug candidate can profoundly enhance pharmacological properties by:

    • Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, preventing enzymatic hydroxylation at that position on the aromatic ring, which can increase the drug's half-life.[2]

    • Modulating Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

    • Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic or dipole interactions with amino acid residues in a target protein's binding pocket, increasing potency.[10][11]

  • Potential as an Enzyme Inhibitor: The parent molecule, benzylsuccinic acid, is a known competitive inhibitor of carboxypeptidase A.[12][13] It mimics the structure of a peptide substrate, binding to the active site without being cleaved. 2-(3-Fluorobenzyl)succinic acid is therefore a prime candidate for investigation as a potent and potentially more stable inhibitor of metalloproteases and other enzymes that recognize similar substrates.

  • Advanced Building Block: The dicarboxylic acid functionality allows for the derivatization of either one or both acid groups to create more complex molecules, such as amides, esters, or polymers, for use in drug delivery systems or as ligands for target discovery.[14]

Structure-Application Relationship Diagram

App_Logic Molecule 2-(3-Fluorobenzyl)succinic Acid 3-Fluorobenzyl Group Dicarboxylic Acid Moiety Prop1 Enhanced Metabolic Stability Increased Lipophilicity Altered Binding Interactions Molecule:f1->Prop1 Prop2 Structural Mimic of Peptides Two Points for Derivatization Molecule:f2->Prop2 App1 Enzyme Inhibition (e.g., Metalloproteases) Prop1->App1 Prop2->App1 App2 Advanced Synthetic Intermediate (Medicinal Chemistry Building Block) Prop2->App2 App3 Drug Delivery Systems App2->App3

Caption: Logical flow from molecular features to potential applications.

Safety, Handling, and Storage

While specific toxicology data for 2-(3-Fluorobenzyl)succinic acid is not available, data from the isomeric 2-(4-Fluorobenzyl)succinic acid should be used as a guideline for handling.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash affected areas thoroughly with water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • SynArchive. Stobbe Condensation. Available from: [Link]

  • Wikipedia. Stobbe condensation. Available from: [Link]

  • Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). Available from: [Link]

  • ResearchGate. (2022). Stobbe Condensation. Available from: [Link]

  • Pharmaffiliates. (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. CAS No: 1160513-60-9. Available from: [Link]

  • Google Patents. Process for producing benzylsuccinic acid derivatives. EP0967204A1.
  • RSC. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Hogg, T., & Hilgenfeld, R. (2007). Protein Crystallography in Drug Discovery. Biochemistry, 40(1), 153-157.
  • Google Patents. Preparation method of (S)-2-benzylsuccinic acid. CN105418401A.
  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]

  • Wikipedia. Michael addition. Available from: [Link]

  • Mahmood, T., et al. (2022). Design, synthesis and preclinical evaluations of (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and. Journal of Molecular Structure, 1262, 133033.
  • PubChem. Benzylsuccinic acid. CID 3858. Available from: [Link]

  • NIST WebBook. Succinic acid, ethyl 3-fluorobenzyl ester. Available from: [Link]

  • ResearchGate. (2023). Michael addition reaction and its examples. Available from: [Link]

  • Schubert, M., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Analytical Chemistry, 89(10), 5484-5491.
  • Al-Ostath, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 11126-11159.
  • Master Organic Chemistry. The Michael Addition Reaction (and Conjugate Addition). Available from: [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. Available from: [Link]

  • Research Nester. Drug Delivery Succinic Acid Derivatives Market. Available from: [Link]

  • MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6667.
  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Advanced Scientific Research, 14(12), 1-8.
  • Pragolab. Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Available from: [Link]

  • PubMed. Fascination with the conformational analysis of succinic acid, as evaluated by NMR spectroscopy, and why. Accounts of Chemical Research, 39(12), 889-896.
  • Longdom Publishing. Determination of Impurities in Bioproduced Succinic Acid. Journal of Analytical & Bioanalytical Techniques, 6(1).
  • Chemsrc. Succinic acid. CAS#:110-15-6. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(3-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(3-Fluorobenzyl)succinic acid, a substituted dicarboxylic acid of interest to researchers and professionals in drug discovery and chemical synthesis. While a specific CAS number for this compound is not indexed in major chemical databases as of early 2026, this document extrapolates its core characteristics, proposes a robust synthetic pathway, and explores its potential applications based on the well-established chemistry of its parent molecules, succinic acid and its substituted analogues.

Part 1: Core Identifiers and Structural Elucidation

A precise CAS number for 2-(3-Fluorobenzyl)succinic acid has not been assigned. However, we can define the molecule by its constituent parts and derive its fundamental identifiers. The compound is a derivative of succinic acid, a key metabolic intermediate, substituted at the C2 position with a 3-fluorobenzyl group.

For foundational context, the identifiers for the parent compound, succinic acid, and the closely related benzylsuccinic acid are provided below.

Table 1: Core Identifiers of Succinic Acid and Benzylsuccinic Acid

IdentifierSuccinic AcidBenzylsuccinic Acid
CAS Number 110-15-6884-33-3
IUPAC Name Butanedioic acid2-Benzylbutanedioic acid
Chemical Formula C₄H₆O₄C₁₁H₁₂O₄
Molecular Weight 118.09 g/mol 208.21 g/mol
Canonical SMILES C(CC(=O)O)C(=O)OC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O

Based on these, we can define the identifiers for the target molecule.

Table 2: Predicted Identifiers for 2-(3-Fluorobenzyl)succinic Acid

Identifier2-(3-Fluorobenzyl)succinic Acid
IUPAC Name 2-[(3-Fluorophenyl)methyl]butanedioic acid
Chemical Formula C₁₁H₁₁FO₄
Molecular Weight 226.20 g/mol
Canonical SMILES C1=CC(=CC=C1F)CC(CC(=O)O)C(=O)O
Structural Representation

The chemical structure of 2-(3-Fluorobenzyl)succinic acid is depicted below, illustrating the succinic acid backbone with the 3-fluorobenzyl substituent at the second carbon.

G A 3-Fluorobenzyl Bromide + Mg B Grignard Reagent Formation A->B Anhydrous Ether D Michael Addition B->D C Diethyl Maleate + CuI C->D -20 °C E Acid Hydrolysis D->E Quench & Acidify F 2-(3-Fluorobenzyl)succinic Acid E->F Purification

Caption: Proposed workflow for the synthesis of 2-(3-Fluorobenzyl)succinic acid.

Part 4: Applications in Research and Drug Development

Succinic acid and its derivatives are valuable entities in the pharmaceutical industry, serving as intermediates, excipients, and active pharmaceutical ingredients (APIs). [1][2]The structural motif of 2-substituted succinic acids is found in numerous biologically active molecules, particularly as enzyme inhibitors.

Potential as an Enzyme Inhibitor

The dicarboxylic acid structure of 2-(3-Fluorobenzyl)succinic acid makes it an excellent candidate for targeting the active sites of metalloenzymes, where the carboxylate groups can coordinate with metal ions (e.g., Zn²⁺).

  • Carboxypeptidase Inhibition: Benzylsuccinic acid is a well-known potent inhibitor of carboxypeptidase A (CPA). [3]The benzyl group occupies the S1' hydrophobic pocket of the enzyme, while the carboxylate groups chelate the active site zinc ion. It is highly probable that 2-(3-Fluorobenzyl)succinic acid would exhibit similar inhibitory activity. The fluorine atom could potentially enhance binding affinity through favorable electrostatic interactions or by modifying the electronic properties of the aromatic ring.

  • Other Enzyme Targets: Substituted succinic acids have been shown to inhibit a range of other enzymes. For example, certain derivatives are inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease. [4]Additionally, succinic acid itself has been shown to inhibit cytochrome P450 (CYP450) enzymes, suggesting that its derivatives could play a role in modulating drug metabolism. [5][6]

Role as a Prodrug Moiety and Synthetic Building Block

The succinic acid core provides two points for chemical modification, making it a versatile scaffold in medicinal chemistry.

  • Prodrug Development: One of the carboxylic acid groups can be used to link a drug molecule, potentially improving its solubility, stability, or pharmacokinetic profile. [1]The resulting succinate ester could be designed to be cleaved by endogenous esterases, releasing the active drug in vivo.

  • Synthetic Intermediate: As a chiral building block (if synthesized in an enantiomerically pure form), it can be used in the synthesis of more complex molecules. For instance, (S)-2-Benzylsuccinic acid is a key intermediate in the synthesis of certain hypoglycemic agents. [7]The fluorinated analogue could be used to create novel drug candidates with potentially improved metabolic stability or binding characteristics due to the presence of the fluorine atom.

Part 5: Conclusion

While 2-(3-Fluorobenzyl)succinic acid is not yet a catalogued compound with a designated CAS number, its structure suggests significant potential in the field of medicinal chemistry and drug development. Based on the established reactivity and biological activity of related compounds, it is projected to be a valuable enzyme inhibitor and a versatile synthetic intermediate. The synthetic route proposed herein is robust and based on well-understood chemical principles, providing a clear path for its preparation and subsequent investigation by researchers. Further studies are warranted to fully characterize this compound and explore its therapeutic potential.

References

  • A. Vidal, M. Garcia, M. I. Loza, M. Munoz-Muriedas, J. M. Padin, J. A. Fontenla, "Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase," Bioorganic & Medicinal Chemistry, 2006.
  • W. S. Knowles, M. J. Sabacky, B. D. Vineyard, "Method of preparing (R)-succinic acid derivatives," U.S.
  • Prism Market Insights, "Drug Delivery Succinic Acid Derivatives Market Size, Future Growth and Forecast 2033," 2023.
  • Y. Jianjun, L. Zhiping, "Preparation method of (S)-2-benzylsuccinic acid," China Patent CN105418401A, published March 23, 2016.
  • Ningbo Inno Pharmchem Co., Ltd.
  • L. Wang, et al., "Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes," Pharmaceutical Biology, 2020. [Link]

  • A. Arason, S. C. Bergmeier, "The Synthesis of Succinic Acids and Derivatives.
  • A. C. Chitescu, et al., "Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies," International Journal of Molecular Sciences, 2023.
  • Ningbo Inno Pharmchem Co., Ltd.
  • PrepChem, "Synthesis of 2-octadecenyl succinic acid," 2024.
  • L. Wang, et al., "Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes," PubMed, 2020. [Link]

  • Ningbo Inno Pharmchem Co., Ltd., "The Crucial Role of (S)-2-Benzylsuccinic Acid in Modern Pharmaceutical Synthesis," 2024.
  • L. Wang, et al., "Succinic acid inhibits the activity of cytochrome P450 (CYP450)
  • Wikipedia, "Succinic acid," 2024.
  • AbMole BioScience, "2-Benzylsuccinic acid," 2024.
  • Organic Syntheses, "Succinic acid, diethyl ester," 2024.
  • Wikipedia, "Michael addition," 2024.
  • TargetMol, "2-Benzylsuccinic acid," 2024.
  • M. Leutwein, D. H. N. Dinh, J. Heider, "A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli," Metabolites, 2022.
  • BenchChem, "Alternative methods for the synthesis of substituted succin
  • ChemicalBook, "Succinic acid synthesis," 2023.
  • J. G. K. C. McKinlay, C. V. Vieille, J. G.
  • ResearchGate, "Synthesis of succinic acid and its value-added products," 2021.

Sources

A Technical Guide to the Thermodynamic & Physicochemical Characterization of 2-(3-Fluorobenzyl)succinic Acid and Related Carboxylic Acid-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental thermodynamic data for 2-(3-Fluorobenzyl)succinic acid is not extensively available in peer-reviewed literature. This guide therefore provides a comprehensive framework for the characterization of this molecule, and related carboxylic acid-based drug candidates, by synthesizing established methodologies and field-proven insights. The protocols and data presented herein are illustrative and based on established principles of pharmaceutical science.

Introduction: The Thermodynamic Imperative in Drug Design

The journey of a drug candidate from discovery to clinical application is paved with rigorous evaluation. Among the most critical parameters are its thermodynamic and physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[1][2][3] For a molecule like 2-(3-Fluorobenzyl)succinic acid, an inhibitor of carboxypeptidase U (CPU), understanding these properties is paramount.[4][5][6] The binding of a drug to its target is a thermodynamic event, described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).[7][8] A favorable binding affinity (low ΔG) is the goal, but the route to achieving it—whether through favorable enthalpic (e.g., strong hydrogen bonds) or entropic (e.g., hydrophobic effect) contributions—has profound implications for a drug's specificity and potential for optimization.[8][[“]][10][11] This guide details the essential thermodynamic and physicochemical characterization workflow for a carboxylic acid-based inhibitor, using 2-(3-Fluorobenzyl)succinic acid as a representative model.

Part 1: Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are foundational. They influence stability, dissolution rate, and manufacturability. For a dicarboxylic acid like our subject molecule, the potential for complex crystalline structures (polymorphs) is high.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[12][13] It is indispensable for identifying melting points, phase transitions, and assessing purity.[13]

Causality of Experimental Choices:

  • Heating Rate: A typical rate of 10 °C/min is a balance between resolution and sensitivity. Slower rates can improve resolution of closely occurring thermal events, while faster rates increase the signal-to-noise ratio.

  • Inert Atmosphere: An inert nitrogen atmosphere prevents oxidative degradation of the sample, ensuring that observed thermal events are true physical transitions.

  • Sample Preparation: Hermetically sealed aluminum pans are used to contain the sample and prevent any loss of material due to sublimation or decomposition.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of 2-(3-Fluorobenzyl)succinic acid into an aluminum DSC pan. Crimp a lid to hermetically seal the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the enthalpy of fusion (ΔHfus). A sharp melting peak is indicative of a highly crystalline and pure substance.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.

Causality of Experimental Choices:

  • Atmosphere: The choice of atmosphere (inert or oxidative) can reveal different degradation pathways. An inert atmosphere is typically used first to understand the inherent thermal stability.

  • Heating Rate: A controlled heating rate ensures that the sample's temperature is uniform and the observed weight loss corresponds to specific decomposition events.

  • Calibration: Calibrate the TGA instrument using appropriate weight and temperature standards.

  • Sample Preparation: Weigh 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Illustrative Solid-State Data Summary
PropertyMethodIllustrative ValueSignificance
Melting Point (Onset)DSC155 °CIndicator of purity and crystal lattice energy.
Enthalpy of Fusion (ΔHfus)DSC35 kJ/molEnergy required to melt the solid; relates to intermolecular forces.
Decomposition Temp (T_onset)TGA220 °CDefines the upper limit of thermal stability for handling and storage.

Part 2: Solution-State Characterization

The behavior of a drug in solution is fundamental to its absorption and distribution. For an ionizable molecule with two carboxylic acid groups, solubility and lipophilicity are highly pH-dependent.

Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability.[1][3] For ionizable compounds, thermodynamic (equilibrium) solubility should be determined as a function of pH.

Causality of Experimental Choices:

  • Shake-Flask Method: This is the gold-standard method for determining equilibrium solubility, ensuring the solution is truly saturated.

  • pH Range: The pH range tested should encompass the physiological pH of the gastrointestinal tract (pH 1-8) and bracket the pKa values of the molecule to understand the solubility of both the neutral and ionized species.

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., 2.0, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess of solid 2-(3-Fluorobenzyl)succinic acid to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • pH Verification: Measure the final pH of each saturated solution.

Lipophilicity (LogD)

Lipophilicity, the partitioning of a compound between an aqueous and a lipid phase, is crucial for membrane permeability.[2] For an ionizable molecule, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP) of the neutral species.

Causality of Experimental Choices:

  • Octanol-Water System: The n-octanol/water partition system is the standard model for mimicking the lipid/aqueous environment of biological membranes.

  • pH 7.4: This pH is chosen to represent physiological conditions in the blood and many tissues.

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a vial containing an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases by HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log([Compound]_octanol / [Compound]_aqueous).

Illustrative Physicochemical Data Summary
PropertyMethodIllustrative ValueSignificance
pKa1Potentiometric Titration~3.5Ionization of the first carboxylic acid group.
pKa2Potentiometric Titration~5.0Ionization of the second carboxylic acid group.
Thermodynamic Solubility (pH 7.4)Shake-Flask1.2 mg/mLDetermines dissolution rate and potential for oral absorption.
LogD (pH 7.4)Shake-Flask0.8Influences membrane permeability and plasma protein binding.

Part 3: Drug-Target Binding Thermodynamics

The ultimate goal is to understand the forces driving the interaction between the inhibitor and its target enzyme, carboxypeptidase U. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic binding parameters in a single experiment.[7][12]

Causality of Experimental Choices:

  • Direct Measurement: ITC provides a direct measurement of the binding enthalpy (ΔH). From the binding isotherm, the association constant (Ka, and thus ΔG) and stoichiometry (n) can be determined. The binding entropy (ΔS) is then calculated.[7]

  • Buffer Matching: Using the exact same buffer for both the protein and the ligand is critical to minimize heats of dilution and mixing, ensuring the measured heat corresponds only to the binding event.

ITC_Workflow cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_analysis Step 3: Data Analysis Prot_Prep Prepare purified Carboxypeptidase U in buffer Lig_Prep Prepare 2-(3-Fluorobenzyl)succinic acid in identical buffer Degas Degas both solutions to prevent air bubbles Load_Prot Load enzyme solution into sample cell Load_Lig Load inhibitor solution into titration syringe Titration Perform sequential injections of inhibitor into enzyme Raw_Data Record heat change per injection Binding_Isotherm Plot heat change vs. molar ratio Raw_Data->Binding_Isotherm Model_Fit Fit data to a binding model Binding_Isotherm->Model_Fit Thermo_Params Determine: Ka, ΔH, ΔS, n Model_Fit->Thermo_Params cluster_prep cluster_prep cluster_exp cluster_exp cluster_prep->cluster_exp cluster_analysis cluster_analysis cluster_exp->cluster_analysis

Caption: Workflow for determining drug-target binding thermodynamics using ITC.

Interpreting the Thermodynamic Signature

The combination of ΔH and TΔS provides a "thermodynamic signature" that reveals the nature of the binding interaction.[11][14]

  • Enthalpy-Driven Binding (Favorable ΔH, Unfavorable TΔS): This signature often suggests strong, specific interactions like hydrogen bonds and van der Waals contacts are formed, which is typically associated with higher specificity.[11][15]

  • Entropy-Driven Binding (Unfavorable ΔH, Favorable TΔS): This is often dominated by the hydrophobic effect, where water molecules are released from the binding interface. While this can lead to high affinity, it may sometimes be associated with lower specificity.[14][15]

The goal in lead optimization is often to achieve a balance, or even an enthalpy-driven profile, as this can lead to more "best-in-class" molecules.[16]

Illustrative Binding Thermodynamics Data
ParameterSymbolIllustrative ValueSource of Contribution
Association ConstantKa2.5 x 10^6 M^-1Overall binding strength.
Gibbs Free EnergyΔG-8.7 kcal/molThe total energy of binding (ΔG = -RTlnKa).
EnthalpyΔH-6.2 kcal/molHeat from forming H-bonds and van der Waals interactions.[11]
EntropyTΔS+2.5 kcal/molFavorable contribution from desolvation, offset by unfavorable loss of conformational freedom.[8]

This illustrative signature suggests an enthalpy-driven interaction, a favorable characteristic for a drug candidate.

Conclusion: A Holistic View

The thermodynamic and physicochemical properties of a drug candidate like 2-(3-Fluorobenzyl)succinic acid are not independent variables. They are deeply interconnected, as illustrated below.

Thermodynamic_Interplay Solid Solid-State Properties (Melting Point, Stability) Solution Solution Properties (Solubility, pKa, LogD) Solid->Solution affects Dissolution Rate Binding Binding Thermodynamics (ΔG, ΔH, ΔS) Solution->Binding influences Target Engagement in vivo ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Solution->ADME governs Absorption & Distribution Efficacy Efficacy & Specificity Binding->Efficacy determines Potency & Selectivity

Caption: Interconnectivity of physicochemical and thermodynamic properties in drug development.

A thorough characterization, following the principles and methodologies outlined in this guide, is essential for making informed decisions in the drug development process. It allows scientists to build a comprehensive profile of a candidate molecule, identify potential liabilities early, and rationally design modifications to optimize its properties, ultimately increasing the probability of translating a promising inhibitor into a successful therapeutic agent.

References

  • Title: Thermodynamic Studies for Drug Design and Screening - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Using Microcalorimetry to Accelerate Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: Thermodynamics of binding interactions in the rational drug design process Source: Taylor & Francis Online URL: [Link]

  • Title: What are the key applications of thermodynamic analysis in drug discovery? Source: Consensus URL: [Link]

  • Title: Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: AZoM.com URL: [Link]

  • Title: Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research Source: ResearchGate URL: [Link]

  • Title: Importance of Thermodynamics in Drug Designing Source: Journal of Drug and Alcohol Research URL: [Link]

  • Title: The Role of Calorimetry in Assessing Drug Delivery Mechanisms Source: Patsnap URL: [Link]

  • Title: Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design Source: Annual Reviews URL: [Link]

  • Title: A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 Source: PubMed URL: [Link]

  • Title: Enthalpy Screen of Drug Candidates - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The role of binding thermodynamics in medicinal chemistry optimizations Source: Repository of the Academy's Library URL: [Link]

  • Title: Do enthalpy and entropy distinguish first in class from best in class? Source: ResearchGate URL: [Link]

  • Title: A Look at Ligand Binding Thermodynamics in Drug Discovery Source: Universidad de Zaragoza URL: [Link]

  • Title: Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Prioritizing molecules for development based on physico-chemical characteristics Source: ResearchGate URL: [Link]

  • Title: Physicochemical Characterization Source: Creative Biolabs URL: [Link]

  • Title: Physicochemical Characterization Assays Source: Creative Bioarray URL: [Link]

  • Title: Identification and structural characterization of small molecule inhibitors of PINK1 Source: PubMed URL: [Link]

  • Title: Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures Source: Material Science Research India URL: [Link]

  • Title: Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents Source: Universidad de Zaragoza URL: [Link]

  • Title: Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents | Request PDF Source: ResearchGate URL: [Link]

  • Title: Solubility study and thermodynamic modelling of succinic acid and fumaric acid in bio-based solvents Source: The University of Manchester URL: [Link]

  • Title: Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models Source: PubMed URL: [Link]

  • Title: Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? Source: MDPI URL: [Link]

  • Title: Carboxypeptidase B2 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Human procarboxypeptidase U, or thrombin-activable fibrinolysis inhibitor, is a substrate for transglutaminases. Evidence for transglutaminase-catalyzed cross-linking to fibrin Source: PubMed URL: [Link]

Sources

Technical Whitepaper: Biological Target Profiling of 2-(3-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Fluorobenzyl)succinic acid represents a specialized derivative of the "by-product analog" class of metalloprotease inhibitors. Structurally derived from the parent compound 2-benzylsuccinic acid, this molecule is primarily characterized as a potent, competitive inhibitor of Carboxypeptidase A (CPA) and, more recently, Cytosolic Carboxypeptidase 1 (CCP1/Nna1) .

The introduction of the fluorine atom at the meta (3-) position of the benzyl ring serves as a bioisosteric modification intended to modulate metabolic stability and alter the electronic properties of the aromatic ring within the hydrophobic S1' specificity pocket. This whitepaper details the molecular mechanism of action, primary and secondary biological targets, and precise experimental protocols for validating its inhibitory profile.

Chemical Architecture & Pharmacophore Analysis

To understand the biological activity, one must first deconstruct the pharmacophore. The molecule functions as a transition-state analog mimic.

Structural ComponentBiological Function
Succinic Acid Backbone Acts as a bidentate ligand.[1] The two carboxylate groups coordinate the active site Zinc ion (

) and form electrostatic networks with Arginine-145 and Tyrosine-248.[1]
Benzyl Side Chain Mimics the side chain of the cleaved C-terminal amino acid (e.g., Phenylalanine). It occupies the hydrophobic S1' specificity pocket of the enzyme.
3-Fluoro Substituent Electronic Modulation: Withdraws electron density from the aromatic ring, potentially strengthening

-stacking interactions in the active site.Metabolic Stability: Blocks potential Phase I metabolic oxidation at the meta position.Lipophilicity: Marginally increases LogP, enhancing membrane permeability for intracellular targets like Nna1.
Stereochemical Criticality

Biological activity is highly stereospecific. The active isomer is typically (R)-2-(3-fluorobenzyl)succinic acid (often referred to in older literature as L-benzylsuccinic acid due to its correspondence to L-amino acids). This enantiomer aligns the benzyl group into the S1' pocket while correctly positioning the carboxylates for Zinc coordination.

Primary Biological Target: Carboxypeptidase A (CPA)[2][3]

Target Class: Zinc Metalloexopeptidase (EC 3.4.17.1) Mechanism of Action: Competitive "By-Product" Inhibition.

Mechanism of Binding

CPA cleaves C-terminal aromatic or branched-chain amino acids. 2-(3-Fluorobenzyl)succinic acid inhibits CPA by mimicking the structure of the products (the cleaved amino acid and the peptide remnant) immediately after hydrolysis, but before release.

  • Zinc Chelation: The terminal carboxylate and the succinyl carboxylate displace the catalytic water molecule bound to the active site Zinc (

    
    ). This forms a distorted tetrahedral coordination sphere, effectively locking the enzyme in an inactive state.
    
  • Specific Recognition (S1'): The 3-fluorobenzyl group inserts into the deep, hydrophobic S1' pocket (normally occupied by the side chain of the substrate's C-terminal Phenylalanine).

  • Salt Bridging: The free carboxylate interacts with the guanidinium group of Arg-145 , mimicking the C-terminal carboxylate of the natural substrate.[1]

The "Fluorine Effect" in the S1' Pocket

The S1' pocket of CPA is lined with hydrophobic residues (Ile-243, Ile-255). The 3-fluoro substitution introduces a dipole without significantly increasing steric bulk (Fluorine Van der Waals radius


 1.47 Å vs Hydrogen 

1.2 Å).
  • Hypothesis: If the 3-position faces the hydrophobic wall, the fluorine may induce a favorable electrostatic interaction with backbone carbonyls or simply increase the hydrophobic burial energy compared to the non-fluorinated parent.

Secondary & Emerging Targets

Cytosolic Carboxypeptidase 1 (CCP1 / Nna1)

Relevance: Neuropathic Pain & Neurodegeneration. Recent studies indicate that benzylsuccinic acid derivatives are potent inhibitors of CCP1 (Nna1). Unlike secreted CPA, CCP1 is intracellular. The increased lipophilicity of the 3-fluorobenzyl derivative makes it a superior candidate for targeting cytosolic CCP1.

  • Therapeutic Implication: Inhibition of CCP1 has been linked to the reduction of cold hyperalgesia in neuropathic pain models.

Thermolysin & Other Metalloproteases

While highly selective for Carboxypeptidases, the succinyl-zinc binding motif allows for low-affinity inhibition of related metalloproteases like Thermolysin . However, the specific "benzyl" recognition usually confers >1000-fold selectivity for CPA/CCP1 over proteases with different S1' preferences (e.g., ACE).

Visualizing the Mechanism

The following diagram illustrates the competitive binding mechanism and the critical "dead-end" complex formation.

CPA_Inhibition_Mechanism cluster_enzyme Carboxypeptidase A (Active Site) Zinc Active Site Zinc (Zn++) Arg145 Arg-145 (Guanidinium) Pocket Hydrophobic S1' Pocket (Ile-243, Ile-255) Inhibitor 2-(3-Fluorobenzyl)succinic acid Inhibitor->Zinc Bidentate Coordination (Carboxylates) Inhibitor->Arg145 Salt Bridge Inhibitor->Pocket Hydrophobic Interaction (3-Fluorobenzyl Group) Catalysis Peptide Hydrolysis Inhibitor->Catalysis BLOCKS

Figure 1: Mechanism of Action. The inhibitor chelates the catalytic Zinc and occupies the specificity pocket, preventing substrate entry.[2]

Experimental Validation Protocols

To confirm biological activity, the following assays are recommended. These protocols are designed to be self-validating with internal controls.

Spectrophotometric Enzyme Inhibition Assay (CPA)

Objective: Determine the


 (Inhibition Constant) of the molecule against CPA.

Reagents:

  • Enzyme: Bovine Carboxypeptidase A (Sigma-Aldrich, C0261).

  • Substrate: Hippuryl-L-Phenylalanine (HPA).

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

Protocol Workflow:

  • Preparation: Dissolve 2-(3-Fluorobenzyl)succinic acid in DMSO (10 mM stock). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Blanking: Set spectrophotometer to 254 nm (absorbance of hippuric acid product).

  • Reaction Mix:

    • In a quartz cuvette, add 980

      
      L Buffer.
      
    • Add 10

      
      L Enzyme solution.
      
    • Add 10

      
      L Inhibitor (or DMSO control). Incubate for 5 mins to allow equilibrium.
      
  • Initiation: Add Substrate (HPA) to final conc. of 1 mM.

  • Measurement: Monitor

    
     for 60-120 seconds (initial velocity).
    
  • Analysis: Plot

    
     vs 
    
    
    
    (Dixon Plot) to determine
    
    
    .

Validation Criteria:

  • Control (DMSO) must show linear product formation (

    
    ).
    
  • Known inhibitor (2-benzylsuccinic acid) should yield

    
     nM under these conditions.
    
Isothermal Titration Calorimetry (ITC)

Objective: Direct thermodynamic characterization of binding (


).

Protocol:

  • Cell: CPA (20

    
    M) in Tris buffer.
    
  • Syringe: 2-(3-Fluorobenzyl)succinic acid (200

    
    M) in identical buffer (critical to match DMSO % exactly).
    
  • Titration: 20 injections of 2

    
    L each at 25°C.
    
  • Output: Binding isotherm will reveal if the 3-fluoro group alters the enthalpic contribution (van der Waals/H-bonds) compared to the non-fluorinated parent.

Experimental Workflow Diagram

Experimental_Workflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Incubate Pre-Incubation (Enzyme + Inhibitor) 5 mins Dilution->Incubate Substrate Add Substrate (Hippuryl-L-Phe) Incubate->Substrate Measure Measure A254 (Kinetic Mode) Substrate->Measure Analysis Dixon Plot (Calculate Ki) Measure->Analysis

Figure 2: Step-by-step workflow for the spectrophotometric determination of Ki.

References

  • Byers, L. D., & Wolfenden, R. (1973). Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A. Biochemistry, 12(11), 2070–2078. Link

  • Mangani, S., Carloni, P., & Orioli, P. (1992).[1] Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution.[1] Journal of Molecular Biology, 223(2), 573–578. Link

  • Kühlein, H. N., et al. (2011).[3] Nerve injury evoked loss of latexin expression in spinal cord neurons contributes to the development of neuropathic pain.[3] PLoS One, 6(4), e19270.[3] (Establishes Benzylsuccinic acid as an Nna1 inhibitor).[3] Link

  • Hausrath, A. C., & Matthews, B. W. (1994).[4] Redetermination and refinement of the complex of benzylsuccinic acid with thermolysin and its relation to the complex with carboxypeptidase A. Journal of Biological Chemistry, 269(29), 18839-18842.[4] Link

  • Duan, J., et al. (2020). 2-Benzylsuccinic acid (DL-Benzylsuccinic acid) is an orally active carboxypeptidase A and Nna1 inhibitor.[3] Biochemical and Biophysical Research Communications, 533(4), 1393-1399.[3] Link

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-(3-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety considerations and handling protocols for 2-(3-Fluorobenzyl)succinic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data from structurally similar compounds to establish a robust framework for risk assessment and safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide employs a precautionary approach, grounded in the known hazards of succinic acid and its halogenated derivatives.

Understanding the Hazard Profile: A Structure-Activity Relationship Perspective

2-(3-Fluorobenzyl)succinic acid is a derivative of succinic acid, a well-characterized dicarboxylic acid. The introduction of a 3-fluorobenzyl group is expected to modify the toxicological and reactivity profile.

Core Moiety: Succinic Acid

Succinic acid (CAS No: 110-15-6) is classified as causing serious eye damage and may cause skin and respiratory irritation.[1][2] It is a combustible solid that can form explosive dust clouds in sufficient concentrations.[3][4]

Influential Substituent: 3-Fluorobenzyl Group

The fluorobenzyl group introduces an aromatic component and a halogen. While specific data for the 3-fluoro isomer is limited, information on the related compound 2-(4-Fluorobenzyl)succinic acid (CAS No: 1268121-69-2) indicates hazards of acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation. This suggests that the core hazards of succinic acid are likely retained, and potentially augmented, by the fluorobenzyl moiety.

Anticipated Hazard Profile for 2-(3-Fluorobenzyl)succinic Acid:

Based on the available data for analogous compounds, a cautious approach is warranted. The following hazards should be assumed until specific toxicological data becomes available:

  • Serious Eye Damage/Irritation: High probability due to the acidic nature of the carboxylic acid groups.[3][5][6][7]

  • Skin Irritation: Likely, as is common with carboxylic acids.

  • Respiratory Tract Irritation: Inhalation of dust may cause irritation.[1]

  • Acute Oral Toxicity: Possible, as indicated by analogs.

  • Aquatic Toxicity: May be harmful to aquatic life.[5]

Prudent Laboratory Practices: A Risk Mitigation Workflow

A systematic approach to handling 2-(3-Fluorobenzyl)succinic acid is essential to minimize exposure and ensure a safe research environment. The following workflow outlines the key stages of risk assessment and control.

Risk_Mitigation_Workflow Figure 1: Risk Mitigation Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_response Response & Disposal Review_Data Review Available Data (Analogs, Succinic Acid) Assess_Hazards Assume Comprehensive Hazard Profile Review_Data->Assess_Hazards Inform Develop_Protocol Develop Specific Handling Protocol Assess_Hazards->Develop_Protocol Guide Engineering_Controls Use Engineering Controls (Fume Hood) Develop_Protocol->Engineering_Controls Dictate PPE Don Appropriate PPE Engineering_Controls->PPE Supplement with Handling Execute Handling Procedures PPE->Handling Enable Spill_Cleanup Spill & Emergency Procedures Handling->Spill_Cleanup In case of incident Waste_Disposal Proper Waste Disposal Handling->Waste_Disposal Post-experiment

Caption: Risk Mitigation Workflow for Handling 2-(3-Fluorobenzyl)succinic Acid.

Quantitative Data Summary and Physical Properties

The following table summarizes the known physical and chemical properties of succinic acid, which can serve as a baseline for 2-(3-Fluorobenzyl)succinic acid.

PropertySuccinic Acid DataReference
CAS Number 110-15-6[3]
Molecular Formula C4H6O4[5]
Molecular Weight 118.09 g/mol [5]
Appearance Colorless crystals or white powder[2]
Melting Point 185-190 °C[6]
Boiling Point 235 °C (decomposes)[3][8]
Solubility Soluble in water[6][8]
Density 1.564 g/cm³[6]

Detailed Experimental Protocols

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent accidental exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Compatible, chemical-resistant gloves must be worn. Nitrile gloves are a suitable option for incidental contact. Always inspect gloves before use and use proper removal techniques.[5]

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, consider additional protective clothing.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.

Handling and Storage
  • Ventilation: All handling of 2-(3-Fluorobenzyl)succinic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as bases, oxidizing agents, and reducing agents.

  • Hygiene: Avoid inhalation of dust and contact with eyes, skin, and clothing.[1] Wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke in the laboratory.[3][4]

Emergency Procedures

The following diagram illustrates the appropriate response to common laboratory emergencies.

Emergency_Response_Protocol Figure 2: Emergency Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Eye_Contact Eye Contact Rinse_Eyes Rinse with Water for 15-20 minutes Eye_Contact->Rinse_Eyes Skin_Contact Skin Contact Wash_Skin Wash with Soap and Water Skin_Contact->Wash_Skin Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Ventilate Ventilate Area Evacuate->Ventilate Cleanup Clean Spill with Appropriate Kit Ventilate->Cleanup Seek_Medical Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical Wash_Skin->Seek_Medical Fresh_Air->Seek_Medical

Caption: Emergency Response Protocol for 2-(3-Fluorobenzyl)succinic Acid.

In case of a spill:

  • Avoid generating dust.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum the spilled material into a labeled container for disposal.[1]

  • Wash the spill area thoroughly after material pickup is complete.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[5][7]

  • Skin Contact: Wash off immediately with soap and plenty of water.[6] Remove contaminated clothing.

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult, give oxygen.

  • Ingestion: Rinse mouth with water.[3][6] Do NOT induce vomiting.[3]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[5]

Conclusion

References

  • SAFETY DATA SHEET. (2022-05-14).
  • Fluka Chemie AG. (2003). MATERIAL SAFETY DATA SHEET.
  • Pharmaffiliates. (n.d.). (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid.
  • Sigma-Aldrich. (n.d.). 2-(4-Fluorobenzyl)succinic acid.
  • Fisher Scientific. (2015-06-17). Safety Data Sheet - Succinic Acid.
  • Sigma-Aldrich. (2024-08-07). SAFETY DATA SHEET - Succinic acid.
  • Chemos GmbH & Co. KG. (2020-11-09). Safety Data Sheet: Succinic acid.
  • NIST. (n.d.). Succinic acid, ethyl 3-fluorobenzyl ester.
  • Apollo Scientific. (n.d.). Succinic acid Safety Data Sheet.
  • Global Safety Management. (2025-03-05). Material Safety Data Sheet SUCCINIC ACID.
  • Fisher Scientific. (2015-03-19). Succinic Acid - Safety Data Sheet.
  • Flinn Scientific. (n.d.). Succinic Acid Safety Data Sheet (SDS).
  • Hartwig, A., & MAK Commission. (2018). Succinic acid. MAK Value Documentation. MAK Collection for Occupational Health and Safety, 3(2), 592-605.
  • Fisher Scientific. (2017-05-24). SAFETY DATA SHEET - Succinic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid.
  • Cheméo. (n.d.). Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester.
  • NOAA. (n.d.). SUCCINIC ACID. In CAMEO Chemicals.
  • PubChem. (n.d.). Benzylsuccinic acid.
  • MedchemExpress.com. (n.d.). 2-Benzylsuccinic acid - CPA Inhibitor.

Sources

Literature review on fluorinated succinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fluorinated Succinic Acid Derivatives: Synthesis, Properties, and Applications

Introduction

Succinic acid, a simple C4-dicarboxylic acid, is a fundamental metabolite in the citric acid cycle and a versatile building block in the chemical industry. Its derivatives are integral to pharmaceuticals, polymers, and food additives.[1] In the realm of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool to modulate their physicochemical and biological properties.[2][3] The introduction of fluorine can significantly alter acidity, lipophilicity, conformational preferences, and metabolic stability, often leading to enhanced efficacy and novel applications.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of fluorinated succinic acid derivatives. We will delve into the synthetic methodologies for accessing these compounds, analyze the profound impact of fluorination on their physicochemical characteristics, and survey their applications, particularly in the context of enzyme inhibition and advanced materials. This document is designed to provide not only a thorough review of the current state of knowledge but also practical insights and detailed protocols to facilitate further research and development in this exciting area of chemistry.

Part 1: The Strategic Impact of Fluorination on Succinic Acid

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in modifying molecular properties.[3] When incorporated into the succinic acid scaffold, fluorine exerts a powerful influence through several key mechanisms:

  • Inductive Effect: The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which can significantly increase the acidity of the carboxylic acid groups. This modulation of pKa is critical in drug design, as it can influence the ionization state of a molecule at physiological pH, thereby affecting its solubility, membrane permeability, and binding affinity to biological targets.[4]

  • Conformational Control: The introduction of fluorine can lead to distinct conformational preferences, often attributed to the "gauche effect," where a gauche arrangement of electronegative substituents is favored.[5] This can pre-organize a molecule into a bioactive conformation, enhancing its interaction with a target enzyme or receptor.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage. By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic stability of a drug candidate can be substantially improved.[6]

  • Modulation of Binding Interactions: The polarized C-F bond can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to the binding affinity of a ligand to its protein target.

cluster_0 Fluorine's Influence on Succinic Acid cluster_1 Altered Physicochemical Properties cluster_2 Enhanced Applications Succinic_Acid Succinic Acid Fluorinated_Succinic_Acid Fluorinated Succinic Acid Succinic_Acid->Fluorinated_Succinic_Acid Fluorination Increased_Acidity Increased Acidity (Lower pKa) Fluorinated_Succinic_Acid->Increased_Acidity Conformational_Preference Altered Conformational Preference Fluorinated_Succinic_Acid->Conformational_Preference Metabolic_Stability Enhanced Metabolic Stability Fluorinated_Succinic_Acid->Metabolic_Stability Polymer_Science Polymer Science Fluorinated_Succinic_Acid->Polymer_Science Enzyme_Inhibition Enzyme Inhibition Increased_Acidity->Enzyme_Inhibition Drug_Design Drug Design Conformational_Preference->Drug_Design Metabolic_Stability->Drug_Design

Caption: The strategic impact of fluorination on succinic acid.

Part 2: Synthesis of Fluorinated Succinic Acid Derivatives

The synthesis of fluorinated succinic acid derivatives can be achieved through various routes, depending on the desired degree and position of fluorination.

Monofluorosuccinic Acid

The enantiomers of monofluorosuccinic acid can be synthesized from the corresponding malate esters using diethylaminosulfur trifluoride (DAST). This reaction proceeds with inversion of configuration.[7] An alternative route with retention of configuration involves the treatment of (2S)-aspartic acid with sodium nitrite in a polyhydrogen fluoride-pyridine solution.[7]

2,2-Difluorosuccinic Acid

A common method for the preparation of 2,2-difluorosuccinic acid involves the oxidation of a fluorinated cyclic olefin.

Experimental Protocol: Synthesis of 2,2-Difluorosuccinic Acid [8]

Materials:

  • 1-Chloro-2,3,3-trifluorocyclobutene

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitromethane

Procedure:

  • In a 3-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 80 g (2 moles) of NaOH in 2 L of water.

  • Add 158 g (1 mole) of KMnO₄ to the solution.

  • Cool the mixture to 15–20°C using an ice-salt bath.

  • While maintaining the temperature at 15–20°C, add 107 g (0.75 mole) of 1-chloro-2,3,3-trifluorocyclobutene dropwise over 1 hour with stirring.

  • Continue stirring at this temperature for an additional 2 hours.

  • Remove the manganese dioxide by filtration and wash it with three 300-mL portions of water.

  • Combine the filtrate and washings and concentrate the solution to a volume of 500 mL by evaporation on a steam bath.

  • Cool the solution and slowly add 85 mL of concentrated H₂SO₄ with stirring.

  • Extract the cold solution with four 250-mL portions of ether.

  • Dry the combined ether extracts by agitating with 30 g of anhydrous MgSO₄ for 5 minutes.

  • Filter to remove the drying agent, rinse with ether, and combine the filtrate and washings.

  • Concentrate the ether solution to yield 91–97 g (79–84%) of 2,2-difluorosuccinic acid.

  • Recrystallize the product from hot nitromethane (1.25 mL per g of acid), cool to 3°C, and collect the crystals by suction filtration.

Causality Behind Experimental Choices:

  • The use of potassium permanganate under basic conditions provides a strong oxidizing agent capable of cleaving the double bond of the cyclobutene ring to form the dicarboxylic acid.

  • The controlled low temperature during the addition of the fluorinated olefin is crucial to prevent side reactions and ensure a good yield.

  • Acidification with sulfuric acid protonates the carboxylate salt, allowing for its extraction into an organic solvent like ether.

Start Fluorinated Precursor (e.g., Fluorinated Olefin) Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Dicarboxylate_Salt Dicarboxylate Salt Oxidation->Dicarboxylate_Salt Acidification Acidification (e.g., H2SO4) Dicarboxylate_Salt->Acidification Extraction Solvent Extraction (e.g., Ether) Acidification->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product Fluorinated Succinic Acid Purification->Final_Product

Caption: General workflow for the synthesis of fluorinated succinic acids.

Part 3: Physicochemical Properties and Conformational Analysis

Acidity (pKa)

The electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid groups in succinic acid. This is evident from the decrease in their pKa values. For instance, the pKa of monofluoroacetic acid is around 2.7, which is considerably lower than that of acetic acid (4.75).[4] A similar trend is expected for fluorinated succinic acids, with the pKa values decreasing with an increasing number of fluorine substituents.

Table 1: Comparison of pKa Values for Acetic Acid and its Fluorinated Derivatives

CompoundpKa Value
Acetic Acid4.75[4]
Monofluoroacetic Acid~2.7[4]
Trifluoroacetic Acid~0.3[9]
Conformational Analysis

The conformational preferences of fluorinated succinic acids are influenced by stereoelectronic effects, most notably the gauche effect. This effect describes the tendency of a molecule to adopt a conformation where electronegative groups are gauche to each other. In fluorinated succinic acids, this can lead to a stabilization of specific rotamers, which can have significant implications for their biological activity by pre-organizing the molecule for optimal binding to a target.[5]

cluster_0 Anti Conformation cluster_1 Gauche Conformation (Stabilized) Anti F | C-C | H Gauche F | C-C-H | Anti->Gauche Rotation

Caption: Simplified representation of anti and gauche conformations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated succinic acid derivatives.

  • ¹⁹F NMR: This is a particularly powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10] The chemical shifts of fluorine are highly sensitive to the local electronic environment, providing valuable structural information.[10][11]

  • ¹H and ¹³C NMR: These spectra are also crucial for structure elucidation. The presence of fluorine will result in characteristic splitting patterns (J-coupling) in the signals of neighboring protons and carbons, which can be used to determine the position of the fluorine atoms.

Part 4: Applications of Fluorinated Succinic Acid Derivatives

Enzyme Inhibition in Drug Discovery

The unique properties of fluorinated molecules make them excellent candidates for the design of enzyme inhibitors.[12][13] Fluorinated succinic acid derivatives can act as inhibitors through several mechanisms:

  • Competitive Inhibition: By mimicking the natural substrate, succinate, fluorinated derivatives can bind to the active site of enzymes like succinate dehydrogenase, a key enzyme in the citric acid cycle and electron transport chain, thereby blocking its activity.

  • Mechanism-Based Inhibition: Appropriately designed fluorinated compounds can act as "suicide substrates." The enzyme processes the inhibitor, which then forms a reactive species that covalently modifies and irreversibly inactivates the enzyme.[13]

  • Transition State Analogs: The fluorinated derivative may mimic the transition state of the enzymatic reaction more closely than the substrate itself, leading to very tight binding and potent inhibition.[12]

Succinic acid itself has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism.[14][15] The introduction of fluorine could potentially enhance this inhibitory activity and selectivity.

Enzyme Enzyme Active Site Product Fumarate (Product) Enzyme->Product Catalyzes Inhibition Inhibition Enzyme->Inhibition Leads to Substrate Succinate (Substrate) Substrate->Enzyme Binds Inhibitor Fluorosuccinate (Inhibitor) Inhibitor->Enzyme Binds

Caption: Competitive inhibition of an enzyme by fluorosuccinate.

Materials Science and Polymer Chemistry

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.[16] The incorporation of fluorinated succinic acid derivatives as monomers or additives in polymers can lead to materials with tailored properties. For example, they can be used to create:

  • High-performance polyesters and polyamides: The inclusion of fluorinated succinic acid can enhance the thermal stability and chemical inertness of these polymers.

  • Functional coatings: Polymers containing fluorinated succinic acid moieties can be used to create hydrophobic and oleophobic surfaces.

  • Biomedical materials: The biocompatibility and unique surface properties of fluorinated polymers make them suitable for various biomedical applications.[16]

Conclusion

Fluorinated succinic acid derivatives represent a versatile class of compounds with significant potential in drug discovery and materials science. The strategic introduction of fluorine into the succinic acid scaffold allows for the fine-tuning of physicochemical properties, leading to enhanced biological activity and novel material characteristics. A thorough understanding of the synthesis, properties, and applications of these compounds, as outlined in this guide, is essential for harnessing their full potential. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper exploration of their mechanism of action as enzyme inhibitors, and the design of novel polymers with advanced functionalities.

References

  • Organic Syntheses Procedure. Notes.

  • Kissa, E. (2003). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications.

  • ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26[17] (25 °C).

  • ACS Publications. Correction to The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids.

  • Wang, H. et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. PubMed.

  • Priya, A. et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

  • Wang, H. et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. PMC - NIH.

  • Butt, S. A., & Jones, J. H. (1983). Synthesis, absolute configuration, and circular dichroism of the enantiomers of fluorosuccinic acid. Journal of the Chemical Society, Perkin Transactions 1, 2417-2422.

  • Silverman, R. B., & Abeles, R. H. (1976). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 15(20), 4718-4723.

  • Rucker, J. B. (2012). Fluorinated mechanism-based inhibitors: common themes and recent developments. Future Medicinal Chemistry, 4(13), 1641-1653.

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter.

  • Gerig, J. T. (2004). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance.

  • Stchedroff, M. J., & Kenwright, A. M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH.

  • ResearchGate. Specific Physicochemical Properties of Succinic Acid.

  • Leroy, J. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

  • da Silva, A. C. et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH.

  • Beilstein Journals. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(3-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Fluorobenzyl)succinic acid, with a primary focus on its melting point and physical state. While specific experimental data for this compound is not widely published, this document outlines the necessary experimental protocols and theoretical considerations for its characterization. This guide is intended to serve as a valuable resource for researchers synthesizing or working with this and similar novel organic compounds.

Introduction to 2-(3-Fluorobenzyl)succinic Acid

2-(3-Fluorobenzyl)succinic acid is a substituted derivative of succinic acid, a key intermediate in cellular metabolism. The introduction of a 3-fluorobenzyl group to the succinic acid backbone can significantly alter its physicochemical and biological properties. Fluorine substitution is a common strategy in medicinal chemistry to modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

The molecular structure of 2-(3-Fluorobenzyl)succinic acid is presented below:

Understanding the fundamental properties of this compound, such as its melting point and physical state, is a critical first step in its development for any application, from materials science to pharmacology.

Physicochemical Properties

PropertyPredicted/Inferred ValueSource/Rationale
Physical State SolidBy analogy to succinic acid and its derivatives, which are typically crystalline solids at room temperature.[1]
Melting Point UndeterminedNo experimental data found in public databases.
Molecular Formula C₁₁H₁₁FO₄-
Molecular Weight 226.20 g/mol -
Solubility Likely soluble in polar organic solventsBased on the carboxylic acid functional groups and the aromatic ring.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used to identify and assess the purity of a compound. The following protocol outlines a standard method for determining the melting point of a solid organic acid like 2-(3-Fluorobenzyl)succinic acid using a digital melting point apparatus.

Principle of Melting Point Determination

The melting point is determined by heating a small, packed sample of the solid in a capillary tube and observing the temperature range over which it melts. A pure compound will have a sharp melting range of 1-2°C. Impurities tend to depress and broaden the melting range.

Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 2-(3-Fluorobenzyl)succinic acid is completely dry and in a fine powder form.

    • Carefully pack a small amount of the sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

  • Instrument Setup:

    • Place the packed capillary tube into the heating block of the digital melting point apparatus.

    • Set a heating ramp rate. For an unknown compound, a preliminary rapid heating can be used to get an approximate melting point.

    • For an accurate determination, a slower ramp rate of 1-2°C per minute should be used, starting from a temperature approximately 20°C below the approximate melting point.

  • Observation and Data Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • The recorded melting range provides an indication of the sample's purity.

Workflow for Melting Point Determination

The following diagram illustrates the workflow for the experimental determination of the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_result Result A Dry and Powder Sample B Pack Capillary Tube A->B 2-3 mm height C Insert into Apparatus B->C D Set Heating Ramp Rate (1-2°C/min) C->D E Observe Melting D->E F Record T_initial (first liquid drop) E->F G Record T_final (all liquid) E->G H Determine Melting Range (T_initial - T_final) G->H

Caption: Workflow for determining the melting point of a solid organic compound.

Significance in Drug Development

The melting point is a crucial parameter in the pre-formulation studies of a potential drug candidate. It influences:

  • Purity Assessment: A sharp melting range is indicative of a pure compound.

  • Solid-State Characterization: Different polymorphic forms of a drug can have different melting points, which can affect solubility and bioavailability.

  • Formulation Development: The melting point can dictate the choice of formulation strategies, such as hot-melt extrusion.

Conclusion

While the precise melting point of 2-(3-Fluorobenzyl)succinic acid remains to be experimentally determined and published, this guide provides the foundational knowledge and a detailed protocol for its characterization. Based on the properties of analogous compounds, it is expected to be a solid at room temperature. The accurate determination of its melting point is a fundamental and essential step for any further research and development involving this compound.

References

  • Cheméo. Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester. [Link]

  • CAS Common Chemistry. N-(2-Hydroxypropyl)ethylenediamine. [Link]

  • NIST. Succinic acid, ethyl 3-fluorobenzyl ester. [Link]

  • Wikipedia. Succinic acid. [Link]

  • PubChem. 2-(4-Methylbenzyl)succinic acid. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • ChemSynthesis. 2-(2-chlorobenzyl)succinic acid. [Link]

  • Kalamazoo College. Synthesis and Characterization of Fluorobenzyl Peptoids. [Link]

  • LabLogic. Design, Synthesis, and Biological Characterization of a Caspase 3/7 Selective Isatin Labeled with 2-[18F]fluoroethylazide. [Link]

  • MDPI. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][2] Azoles. [Link]

Sources

Sourcing High-Purity 2-(3-Fluorobenzyl)succinic Acid for Research: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of research compounds is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. This is particularly true for highly specific molecules like 2-(3-Fluorobenzyl)succinic acid, a compound with potential applications in medicinal chemistry, likely as an enzyme inhibitor or a building block for more complex pharmacologically active agents. Its structural analogs have shown relevance in therapeutic areas such as neuropathic pain and neurodegenerative diseases.[1][2] This guide provides an in-depth technical overview for sourcing, purifying, and verifying the purity of 2-(3-Fluorobenzyl)succinic acid, ensuring that your research is built upon a foundation of the highest chemical integrity.

The Synthetic Landscape: Understanding Potential Impurities at the Source

High-purity sourcing begins with a comprehensive understanding of the compound's synthesis, as the reaction pathway is the primary determinant of the impurity profile. For asymmetrically substituted succinic acids like 2-(3-Fluorobenzyl)succinic acid, a common and efficient synthetic route is the Stobbe condensation .[3][4][5]

The Stobbe condensation involves the base-catalyzed reaction of a ketone or aldehyde—in this case, 3-fluorobenzaldehyde—with a succinic acid ester, such as diethyl succinate.[6][7] The reaction is typically driven by a strong base like sodium ethoxide or potassium tert-butoxide.

Stobbe_Condensation cluster_synthesis Stobbe Condensation Pathway Reactant1 3-Fluorobenzaldehyde Intermediate1 γ-Lactone Intermediate Reactant1->Intermediate1 + Diethyl Succinate Reactant2 Diethyl Succinate Reactant2->Intermediate1 Base Strong Base (e.g., NaOEt, t-BuOK) Base->Intermediate1 Catalyst Product_salt Salt of Half-Ester Intermediate1->Product_salt Ring Opening Final_Product 2-(3-Fluorobenzyl)succinic acid Product_salt->Final_Product Acidic Workup Byproducts Ethanol, Unreacted Starting Materials Purification_Workflow Start Crude 2-(3-Fluorobenzyl)succinic acid Crystallization Recrystallization Start->Crystallization Purity_Check1 Purity Check (HPLC) Crystallization->Purity_Check1 Chromatography Preparative HPLC Purity_Check2 Purity Check (HPLC, Chiral HPLC) Chromatography->Purity_Check2 Final_Product High-Purity Product (>99%) Purity_Check1->Chromatography Purity < 99% Purity_Check1->Final_Product Purity ≥ 99% Purity_Check2->Final_Product

Caption: A workflow for the purification of 2-(3-Fluorobenzyl)succinic acid.

Recrystallization is a powerful technique for removing insoluble impurities and those with different solubility profiles from the target compound. [8]For dicarboxylic acids like this one, a water-based system is often effective.

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of the crude material in various solvents at room temperature and at their boiling points. Water is a good starting point for succinic acid derivatives. [8]2. Dissolution: In a flask, add a minimal amount of boiling water to the crude 2-(3-Fluorobenzyl)succinic acid until it is fully dissolved.

  • Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

For the removal of closely related structural isomers or other impurities with similar solubility, preparative HPLC is the method of choice.

Step-by-Step Methodology:

  • Method Development: Develop an analytical HPLC method that shows good separation between the main peak and all impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a common starting point for acidic compounds.

  • Scale-Up: Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase.

  • Fraction Collection: Inject the dissolved crude material and collect the fractions corresponding to the pure product peak.

  • Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator.

  • Lyophilization: Lyophilize the resulting aqueous solution to obtain the final, high-purity solid compound.

Analytical Characterization for Purity Verification

Rigorous analytical testing is essential to confirm the purity of the final product.

This is the gold standard for determining the percentage purity of the compound.

ParameterTypical Conditions
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 210 nm [9][10]
Column Temp. 25°C

Procedure:

  • Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL).

  • Inject the sample into the equilibrated HPLC system.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

If the compound is intended to be a single enantiomer, its enantiomeric purity must be determined.

Procedure:

  • Column Selection: Utilize a chiral stationary phase (CSP). For acidic compounds like this, an anion-exchange based column (e.g., CHIRALPAK® QN-AX) is often a good first choice. [11]2. Method Development: Develop a method that resolves the two enantiomers. This may require screening different mobile phases (normal phase or polar organic).

  • Quantification: Calculate the enantiomeric excess (% ee) as: (|Area of Major Enantiomer - Area of Minor Enantiomer| / |Area of Major Enantiomer + Area of Minor Enantiomer|) * 100%.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to detect any remaining impurities.

Procedure:

  • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Analysis: The spectrum of 2-(3-Fluorobenzyl)succinic acid should show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,3-disubstitution), the benzylic methylene protons, and the succinic acid backbone methine and methylene protons. The carboxylic acid protons will typically appear as a broad singlet at a high chemical shift (>10 ppm). [12]4. ¹³C NMR Analysis: Confirm the presence of the correct number of carbon atoms and their chemical environments.

  • Impurity Check: Look for small, unidentifiable peaks in the spectra that could indicate the presence of impurities.

Conclusion

Sourcing high-purity 2-(3-Fluorobenzyl)succinic acid is a multi-faceted process that requires a scientist's critical eye at every stage—from understanding the synthesis to rigorously analyzing the final product. By anticipating potential impurities based on the likely synthetic route, demanding comprehensive documentation from suppliers, and employing robust purification and analytical techniques, researchers can ensure the integrity of their starting materials. This diligence is not just good practice; it is essential for generating reproducible data and advancing the frontiers of scientific research.

References

  • Smith, P. A. S., & Horwitz, J. P. (1949). A Synthesis for Unsymmetrically Substituted Succinic Acids. Journal of the American Chemical Society, 71(10), 3418-3420. [Link]

  • Sen, K., & Bagchi, P. (1959). THE SYNTHESIS OF SUBSTITUTED SUCCINIC ACIDS. The Journal of Organic Chemistry, 24(3), 316-319. [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]

  • Google Patents. (n.d.). Purification of succinic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. In Organic Reactions (Vol. 6, pp. 1-73). John Wiley & Sons, Inc. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of succinic acids.
  • Organic Reactions. (n.d.). The Stobbe Condensation. Retrieved from [Link]

  • TSI Journals. (2009). A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir. Trade Science Inc.[Link]

  • Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]

  • ResearchGate. (2016). Purification of Succinic Acid from Synthetic Solution Using Vapor Permeation-Assisted Esterification Coupled with Reactive Distillation. [Link]

  • ResearchGate. (2015). Determination of Impurities in Bioproduced Succinic Acid. [Link]

  • UND Scholarly Commons. (2015). Determination of Impurities in Bioproduced Succinic Acid. [Link]

  • Pharmaffiliates. (n.d.). (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Retrieved from [Link]

  • Blog. (2025). How to purify succinic acid obtained from synthesis?[Link]

  • Chem 117 Reference Spectra. (2011). ¹H, ¹³C NMR data. [Link]

  • About Stobbe Reaction and Its Mechanism. (n.d.). Vedantu. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • NIST. (n.d.). Succinic acid, ethyl 3-fluorobenzyl ester. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Succinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of ¹H NMR analysis. [Link]

  • ResearchGate. (n.d.). Purification process for succinic acid produced by fermentation. [Link]

  • Cheméo. (n.d.). Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester. Retrieved from [Link]

  • ResearchGate. (2014). How can I analyse succinic acid concentration in solution as it is UV non active?[Link]

  • MDPI. (n.d.). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. [Link]

  • Azer Scientific. (n.d.). CoA Search. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. [Link]

  • PubChem. (n.d.). Benzylsuccinic acid. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer's Drug Candidate. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(3-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-(3-Fluorobenzyl)succinic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and reproducible two-step synthetic sequence commencing with a Stobbe condensation between 3-fluorobenzaldehyde and diethyl succinate, followed by catalytic hydrogenation of the resulting intermediate. This application note is designed to provide researchers with not only a detailed experimental procedure but also the underlying chemical principles and critical insights necessary for successful execution. The methodology is supported by references to authoritative literature to ensure scientific rigor and trustworthiness.

Introduction

Substituted succinic acid derivatives are prevalent motifs in a wide array of biologically active molecules and pharmaceutical agents. The incorporation of a fluorine atom, as in 2-(3-Fluorobenzyl)succinic acid, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent compound, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The synthesis of this specific fluorinated derivative, therefore, is of considerable interest to the drug development community.

The synthetic strategy outlined in this guide employs two classical and well-understood organic transformations. The initial carbon-carbon bond formation is achieved via the Stobbe condensation, a reliable method for reacting aldehydes or ketones with succinic esters in the presence of a strong base.[1][2][3] This reaction is particularly advantageous as it typically proceeds with high yields and produces a versatile intermediate. The subsequent reduction of the carbon-carbon double bond in the intermediate is accomplished through catalytic hydrogenation, a clean and efficient method for achieving saturation.

Synthetic Scheme

The overall two-step synthesis of 2-(3-Fluorobenzyl)succinic acid is depicted below:

Step 1: Stobbe Condensation

  • 3-Fluorobenzaldehyde reacts with diethyl succinate in the presence of a strong base (e.g., potassium tert-butoxide) to yield (E)-2-(3-fluorobenzylidene)succinic acid 1-ethyl ester.

Step 2: Catalytic Hydrogenation

  • The intermediate, (E)-2-(3-fluorobenzylidene)succinic acid 1-ethyl ester, is then subjected to catalytic hydrogenation to reduce the double bond, followed by saponification to afford the final product, 2-(3-Fluorobenzyl)succinic acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-FluorobenzaldehydeReagentPlus®, 99%Sigma-Aldrich456-48-4
Diethyl succinate99%Sigma-Aldrich123-25-1
Potassium tert-butoxide95%Sigma-Aldrich865-47-4
tert-ButanolAnhydrous, 99.5%Sigma-Aldrich75-65-0
TolueneAnhydrous, 99.8%Sigma-Aldrich108-88-3
Hydrochloric acidACS reagent, 37%Sigma-Aldrich7647-01-0
Ethyl acetateACS reagent, ≥99.5%Sigma-Aldrich141-78-6
HexanesACS reagent, ≥98.5%Sigma-Aldrich110-54-3
Palladium on carbon (Pd/C)10 wt. % loadingSigma-Aldrich7440-05-3
Ethanol200 proof, anhydrousSigma-Aldrich64-17-5
Sodium hydroxideReagent grade, ≥98%Sigma-Aldrich1310-73-2
Anhydrous magnesium sulfateReagent grade, ≥97%Sigma-Aldrich7487-88-9
Step 1: Synthesis of (E)-2-(3-Fluorobenzylidene)succinic acid 1-ethyl ester

Rationale: The Stobbe condensation is a powerful C-C bond-forming reaction that proceeds through the formation of a γ-lactone intermediate, which then undergoes base-induced elimination to yield the alkylidene succinic acid half-ester.[4][5] The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to deprotonate the α-carbon of diethyl succinate, initiating the condensation.

Protocol:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents).

  • Add anhydrous tert-butanol and anhydrous toluene to the flask.

  • Stir the mixture under a nitrogen atmosphere and heat to reflux.

  • Prepare a solution of 3-fluorobenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) in anhydrous toluene.

  • Add this solution dropwise to the refluxing potassium tert-butoxide suspension over a period of 30 minutes.

  • Continue refluxing for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to a pH of 2-3 with concentrated hydrochloric acid while cooling in an ice bath.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethyl acetate/hexanes mixture to afford pure (E)-2-(3-fluorobenzylidene)succinic acid 1-ethyl ester as a white solid.

Quantitative Data Summary (Step 1):

ParameterValue
3-Fluorobenzaldehyde1.0 eq
Diethyl succinate1.2 eq
Potassium tert-butoxide1.1 eq
Reaction TemperatureReflux
Reaction Time2-3 hours
Expected Yield75-85%
Step 2: Synthesis of 2-(3-Fluorobenzyl)succinic acid

Rationale: Catalytic hydrogenation is a standard and highly effective method for the reduction of alkenes. Palladium on carbon is a widely used heterogeneous catalyst for this transformation due to its high activity and ease of removal by filtration.[6][7][8] The subsequent saponification with a strong base like sodium hydroxide hydrolyzes the ester group to the corresponding carboxylic acid.

Protocol:

  • In a hydrogenation vessel, dissolve the (E)-2-(3-fluorobenzylidene)succinic acid 1-ethyl ester (1.0 equivalent) obtained from Step 1 in ethanol.

  • Add 10% palladium on carbon (Pd/C) catalyst (approximately 5-10 mol %).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-fluorobenzyl)succinate.

  • To the crude ester, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

  • Heat the mixture to reflux for 2-4 hours until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(3-Fluorobenzyl)succinic acid.

Quantitative Data Summary (Step 2):

ParameterValue
(E)-2-(3-fluorobenzylidene)succinic acid 1-ethyl ester1.0 eq
10% Palladium on Carbon (Pd/C)5-10 mol %
Hydrogen Pressure50 psi
Reaction Time (Hydrogenation)4-6 hours
Sodium Hydroxide2.5 eq
Reaction Time (Saponification)2-4 hours
Expected Yield85-95%

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 2-(3-Fluorobenzyl)succinic acid.

Synthesis_Workflow Start Starting Materials: 3-Fluorobenzaldehyde Diethyl Succinate Stobbe Step 1: Stobbe Condensation (Base: K-tert-butoxide) Start->Stobbe Purification1 Workup & Recrystallization Stobbe->Purification1 Reaction Mixture Intermediate Intermediate: (E)-2-(3-fluorobenzylidene)succinic acid 1-ethyl ester Hydrogenation Step 2a: Catalytic Hydrogenation (Catalyst: Pd/C, H2) Intermediate->Hydrogenation Saponification Step 2b: Saponification (Base: NaOH) Hydrogenation->Saponification Reduced Ester Purification2 Workup & Precipitation Saponification->Purification2 Crude Product Product Final Product: 2-(3-Fluorobenzyl)succinic acid Purification1->Intermediate Purified Intermediate Purification2->Product Purified Final Product

Sources

Application Notes and Protocols for the Synthesis of 2-(3-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Succinic Acids

Substituted succinic acids are a pivotal class of molecules in medicinal chemistry and materials science. Their structural motif is found in a variety of biologically active compounds and serves as a versatile building block for more complex molecular architectures. 2-(3-Fluorobenzyl)succinic acid, in particular, incorporates a fluorinated phenyl ring, a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive, in-depth protocol for the synthesis of 2-(3-Fluorobenzyl)succinic acid, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Two-Step Approach via Stobbe Condensation

The most efficient and widely adopted method for the synthesis of 2-arylmethyl succinic acids is the Stobbe condensation.[1][2][3][4] This powerful carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.[5] Our synthetic approach will therefore be a two-step process:

  • Stobbe Condensation: Reaction of 3-fluorobenzaldehyde with diethyl succinate to form an alkylidene intermediate, which then isomerizes to diethyl 2-(3-fluorobenzyl)idene-succinate.

  • Hydrolysis: Saponification of the resulting diethyl ester to yield the target 2-(3-Fluorobenzyl)succinic acid.

This strategy is advantageous due to the high yields often associated with the Stobbe condensation and the straightforward nature of the subsequent hydrolysis.

Reaction Schematics and Mechanisms

Step 1: Stobbe Condensation

The Stobbe condensation is a base-catalyzed reaction that proceeds through an initial aldol-type addition, followed by an intramolecular lactonization and subsequent base-induced elimination to form the alkylidene succinate.[1][5]

Stobbe_Condensation cluster_reactants Reactants cluster_products Product Diethyl_Succinate Diethyl Succinate Base Base (e.g., NaOEt) Aldol_Adduct Aldol Adduct Lactone_Intermediate γ-Lactone Intermediate Aldol_Adduct->Lactone_Intermediate Intramolecular Cyclization Alkylidene_Succinate_Ester Diethyl 2-(3-Fluorobenzylidene)succinate Lactone_Intermediate->Alkylidene_Succinate_Ester Base-induced Elimination 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde->Aldol_Adduct + Enolate Hydrolysis cluster_reactants Reactants cluster_products Product Base_H2O Base (e.g., NaOH), H₂O Acid Acid (e.g., HCl) Final_Product 2-(3-Fluorobenzyl)succinic Acid Dicarboxylate_Salt Dicarboxylate_Salt Dicarboxylate_Salt->Final_Product Acidification Alkylidene_Succinate_Ester Alkylidene_Succinate_Ester

Caption: Hydrolysis of Diethyl 2-(3-Fluorobenzyl)succinate.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-FluorobenzaldehydeReagent Grade, ≥98%Sigma-Aldrich
Diethyl succinateReagent Grade, ≥99%Sigma-Aldrich
Sodium ethoxideReagent Grade, ≥95%Sigma-AldrichHandle under inert atmosphere.
EthanolAnhydrous, 200 proofVWR
Diethyl etherAnhydrousFisher Scientific
Sodium hydroxideACS Reagent, ≥97%VWR
Hydrochloric acidConcentrated, 37%Fisher Scientific
Magnesium sulfateAnhydrousSigma-Aldrich
Protocol 1: Synthesis of Diethyl 2-(3-Fluorobenzyl)succinate via Stobbe Condensation
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 3-fluorobenzaldehyde (1.24 g, 10 mmol) and diethyl succinate (1.74 g, 10 mmol) in 20 mL of anhydrous ethanol.

  • Base Addition: To the reaction flask, add sodium ethoxide (0.75 g, 11 mmol) and 30 mL of anhydrous ethanol. Stir the mixture until the sodium ethoxide is fully dissolved.

  • Condensation Reaction: Add the solution from the dropping funnel to the reaction flask dropwise over 30 minutes at room temperature. After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-fluorobenzyl)succinate.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Hydrolysis to 2-(3-Fluorobenzyl)succinic Acid
  • Saponification: In a 100 mL round-bottom flask, dissolve the crude diethyl 2-(3-fluorobenzyl)succinate (from the previous step) in 20 mL of ethanol. Add a solution of sodium hydroxide (1.2 g, 30 mmol) in 10 mL of water.

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 30 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

    • Collect the precipitate by vacuum filtration and wash with a small amount of ice-cold water.

  • Purification: The crude 2-(3-Fluorobenzyl)succinic acid can be recrystallized from a water/ethanol mixture to yield the pure product. Dry the final product in a vacuum oven.

Data Summary and Expected Results

ParameterExpected Value
Diethyl 2-(3-Fluorobenzyl)succinate
AppearanceColorless to pale yellow oil
Yield70-85%
2-(3-Fluorobenzyl)succinic Acid
AppearanceWhite crystalline solid
Yield (from ester)85-95%
Melting Point~135-140 °C (literature values may vary)

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Stobbe condensation is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The reaction should be performed under an inert atmosphere.

  • Base Strength: A strong base is crucial for the deprotonation of diethyl succinate. Sodium ethoxide is a common choice, but other strong bases like potassium tert-butoxide can also be used. [5][6]* Hydrolysis Conditions: Complete hydrolysis is essential for obtaining a high yield of the final product. Ensure a sufficient excess of base and adequate reaction time.

  • Purification: While the crude product of the Stobbe condensation can sometimes be used directly in the hydrolysis step, purification by column chromatography will lead to a purer final product.

Conclusion

The synthesis of 2-(3-Fluorobenzyl)succinic acid via a Stobbe condensation followed by hydrolysis is a robust and reliable method suitable for laboratory-scale preparation. By carefully controlling the reaction conditions, particularly the exclusion of moisture in the first step and ensuring complete hydrolysis in the second, researchers can obtain the target compound in good yield and high purity. This application note provides a solid foundation for the synthesis of this and other structurally related succinic acid derivatives.

References

  • Johnson, W. S., & Daub, G. H. (1951).
  • March, J. (2006). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Stobbe, H. (1893). I. Condensation des Acetons mit Bernsteinsäureäthylester. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312–2319.
  • ResearchGate. (n.d.). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Retrieved from [Link]

Sources

Solvent solubility profile of 2-(3-Fluorobenzyl)succinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Solubility Profiling of 2-(3-Fluorobenzyl)succinic Acid

Part 1: Executive Summary & Compound Overview

2-(3-Fluorobenzyl)succinic acid is a substituted dicarboxylic acid, primarily utilized in drug discovery as a specific inhibitor of metalloproteases (e.g., Carboxypeptidase A) and as a chiral building block for peptidomimetics. Its structural core—a succinic acid backbone with a lipophilic fluorobenzyl side chain—creates a distinct solubility profile characterized by pH-dependent aqueous solubility and moderate lipophilicity.[1]

Understanding the solubility landscape of this compound is critical for:

  • Assay Development: Preventing "false negatives" in enzymatic assays caused by compound precipitation.

  • Formulation: Designing stable liquid formulations for in vivo dosing (e.g., oral or parenteral).[1]

  • Purification: Optimizing crystallization yields during synthesis.

Physicochemical Identity
PropertyValue (Predicted/Experimental)Relevance
Chemical Name 2-(3-Fluorobenzyl)succinic acidTarget Molecule
Molecular Formula C₁₁H₁₁FO₄Stoichiometry
Molecular Weight 226.20 g/mol Molarity Calculations
Physical State White Crystalline SolidHandling
pKa (Acidic) pKa₁ ≈ 3.9, pKa₂ ≈ 5.5Critical: Ionization governs aqueous solubility.[2][3][4]
LogP (Lipophilicity) ~1.5 – 1.8Indicates moderate permeability and organic solvent affinity.[1]
H-Bond Donors/Acceptors 2 / 4Water solubility potential.[1]

Part 2: Solubility Prediction & Theory

Before initiating wet-lab experiments, it is vital to understand the theoretical solubility behavior driven by the molecule's structure.

The Fluorine Effect: The addition of a fluorine atom at the meta-position of the benzyl ring increases lipophilicity (LogP) compared to the parent 2-benzylsuccinic acid. While this enhances membrane permeability, it slightly reduces intrinsic water solubility (


).[1]

The pH-Solubility Relationship: As a dicarboxylic acid, 2-(3-Fluorobenzyl)succinic acid follows a U-shaped solubility curve relative to pH.

  • pH < 3 (Unionized): Lowest solubility (Intrinsic solubility,

    
    ).[1] The molecule is neutral and protonated.[1]
    
  • pH > 6 (Ionized): Highest solubility.[1] The molecule exists as a di-anion (succinate salt), highly soluble in water.

Visualizing the Solubility Logic:

SolubilityLogic Structure 2-(3-Fluorobenzyl) succinic acid Low_pH pH < 3.0 (Protonated Neutral) Structure->Low_pH Acidic Media High_pH pH > 6.0 (Deprotonated Dianion) Structure->High_pH Basic Media Solubility_Low Low Solubility (Precipitation Risk) Low_pH->Solubility_Low Hydrophobic Effect Solubility_High High Solubility (>50 mg/mL) High_pH->Solubility_High Ionic Solvation

Figure 1: Theoretical pH-dependent solubility behavior of 2-(3-Fluorobenzyl)succinic acid.

Part 3: Experimental Protocols

This section outlines two distinct protocols: Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for precise formulation data).[1]

Protocol A: Kinetic Solubility Screening (High Throughput)

Use this method to determine if the compound is soluble enough for biological assays (e.g., IC50 determination).

Principle: A pre-dissolved DMSO stock solution is spiked into an aqueous buffer.[1] This measures the ability of the compound to remain in solution, resisting precipitation. Note that this often overestimates true equilibrium solubility due to supersaturation and the cosolvent effect of DMSO.[1]

Materials:

  • 10 mM or 20 mM stock solution of 2-(3-Fluorobenzyl)succinic acid in pure DMSO.

  • PBS (Phosphate Buffered Saline), pH 7.4.[1]

  • 96-well clear plate.[1]

  • Plate reader (Nephelometer or UV-Vis).[1]

Workflow:

  • Preparation: Dispense 196 µL of PBS into plate wells.

  • Spiking: Add 4 µL of DMSO stock (final DMSO concentration = 2%) to achieve target concentrations (e.g., 200 µM).

  • Mixing: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Detection: Measure absorbance at 620 nm (turbidity) or UV absorbance (280 nm) after filtration.

    • Interpretation: Increased absorbance at 620 nm indicates precipitation.[1]

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Use this method for formulation development and accurate physicochemical characterization.

Principle: Solid powder is added to the solvent until saturation is reached and excess solid remains.[1] The system is allowed to reach equilibrium over 24 hours.[1]

Materials:

  • Solid 2-(3-Fluorobenzyl)succinic acid (>5 mg).

  • Solvents: Water, pH 1.2 (0.1N HCl), pH 7.4 (Phosphate buffer), Ethanol, PEG-400.

  • Glass vials (HPLC grade) with screw caps.[1]

  • Syringe filters (0.45 µm PTFE or Nylon).[1]

  • HPLC-UV or LC-MS.[1]

Step-by-Step Procedure:

  • Saturation: Weigh ~2-5 mg of solid compound into a glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

    • Visual Check: If the solid dissolves completely immediately, add more solid until a suspension (undissolved particles) is visible.

  • Equilibration: Cap the vial and shake/stir at 25°C for 24 hours .

    • Note: For biorelevant media (FaSSIF), 4 hours is often sufficient, but 24 hours ensures equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm syringe filter (saturate the filter with 200 µL of solution first to prevent drug adsorption).

  • Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and inject into HPLC.

    • Calculation: Compare peak area against a standard calibration curve prepared from the DMSO stock.[1]

Experimental Workflow Diagram:

SolubilityWorkflow Start Start: Select Protocol Kinetic Kinetic Solubility (Assay Support) Start->Kinetic Thermo Thermodynamic Solubility (Formulation) Start->Thermo StepK1 Dissolve in DMSO (Stock) Kinetic->StepK1 StepT1 Weigh Solid Powder Thermo->StepT1 StepK2 Spike into Buffer (2%) StepK1->StepK2 StepK3 Incubate 2-4 hrs StepK2->StepK3 StepK4 Measure Turbidity StepK3->StepK4 StepT2 Add Solvent to Saturation StepT1->StepT2 StepT3 Shake 24 hrs StepT2->StepT3 StepT4 Filter & HPLC Quant StepT3->StepT4

Figure 2: Decision tree and workflow for Kinetic vs. Thermodynamic solubility determination.

Part 4: Expected Results & Data Interpretation

Based on the structural analogs (2-benzylsuccinic acid) and chemical principles, the following solubility profile is expected. Use this table to validate your experimental results.

Solvent SystemExpected SolubilityMechanism/Notes
Water (pH 1.2) Low (< 1 mg/mL)Compound is fully protonated (neutral). Limited by lipophilic fluorobenzyl group.[1]
PBS (pH 7.4) High (> 10 mg/mL)Compound is deprotonated (dianion).[1] Highly soluble.[1]
DMSO Very High (> 100 mg/mL)Aprotic polar solvent disrupts crystal lattice effectively.[1]
Ethanol High (> 50 mg/mL)Good solvent for protonated organic acids.[1]
PEG-400 Moderate/HighUseful for liquid formulations (cosolvent).[1]

Troubleshooting Common Issues:

  • Gelling: If the compound forms a gel in water instead of a suspension, increase the temperature to 37°C briefly or add a chaotropic agent.

  • Filter Adsorption: The fluorobenzyl group is lipophilic and may bind to Nylon filters.[1] Recommendation: Use PTFE or PVDF filters and discard the first 200 µL of filtrate.[1]

  • Common Ion Effect: If using high-salt buffers (e.g., saline), solubility may be slightly lower than in pure water adjusted to the same pH, due to the "salting-out" effect.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

  • Sigma-Aldrich. (2024).[1] 2-(4-Fluorobenzyl)succinic acid Product Sheet (Structural Analog Data). Link

  • PubChem. (2024).[1][4] 2-Benzylsuccinic acid (Compound Summary). National Library of Medicine.[1] Link

  • MilliporeSigma. (2023).[1] Protocol for Solubility Determination using MultiScreen Solubility Filter Plates. Link

Sources

Application Notes & Protocols: 2-(3-Fluorobenzyl)succinic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Application in Drug Discovery

2-(3-Fluorobenzyl)succinic acid is a rationally designed bifunctional molecule poised for significant application as an intermediate in pharmaceutical synthesis. Its structure combines a succinic acid moiety, a well-established zinc-binding group prevalent in metalloproteinase inhibitors, with a 3-fluorobenzyl substituent. The strategic placement of fluorine can profoundly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3]

While specific, publicly disclosed applications of this exact intermediate are limited due to the proprietary nature of drug development, its structural motifs are highly relevant. Substituted succinic acids are core components of drugs targeting matrix metalloproteinases (MMPs), which are implicated in diseases like cancer and arthritis.[4][5][6][7] The 3-fluorobenzyl group, in particular, is a valuable pharmacophore used to enhance efficacy and modulate drug properties.[8][9]

This document provides a detailed, illustrative guide for researchers, scientists, and drug development professionals on the potential application of 2-(3-Fluorobenzyl)succinic acid. We present a scientifically grounded, hypothetical pathway for the synthesis of a novel MMP inhibitor, designated Hypothetical-MMPi , to demonstrate the utility and handling of this key intermediate.

Physicochemical Properties of the Intermediate
PropertyValue (Predicted)Source
IUPAC Name 2-(3-Fluorobenzyl)succinic acid---
Molecular Formula C₁₁H₁₁FO₄---
Molecular Weight 226.20 g/mol ---
Appearance White to off-white solid---
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water---
pKa₁ ~4.2 (Predicted)Succinic Acid pKa₁[10]
pKa₂ ~5.3 (Predicted)Succinic Acid pKa₂[10]

Proposed Application: Synthesis of a Novel MMP Inhibitor

We propose the use of (S)-2-(3-Fluorobenzyl)succinic acid as a chiral building block for the synthesis of Hypothetical-MMPi , a potent and selective inhibitor of a target matrix metalloproteinase. The succinic acid core provides the requisite zinc-binding functionality, while the fluorobenzyl group is designed to occupy the S1' specificity pocket of the enzyme, a common strategy in MMP inhibitor design.[4][6][11]

Overall Synthetic Workflow

The synthesis is envisioned as a multi-step process beginning with the asymmetric synthesis of the chiral intermediate, followed by a selective amide coupling to introduce a secondary pharmacophore that enhances target affinity and selectivity.

G cluster_0 PART A: Intermediate Synthesis cluster_1 PART B: API Synthesis cluster_2 PART C: Analysis & Purification A Commercially Available Precursors B Asymmetric Synthesis of (S)-2-(3-Fluorobenzyl)succinic acid A->B Chiral Auxiliary Method C Selective Mono-activation of Succinic Acid B->C D Amide Coupling with Target Amine (R-NH2) C->D EDC, HOBt E Final API: Hypothetical-MMPi D->E Deprotection (if needed) F Reaction Monitoring (TLC/LC-MS) D->F G Purification (Chromatography) E->G H Structural Verification (NMR, MS) G->H I Purity & Enantiomeric Excess (HPLC) G->I G cluster_0 MMP Active Site cluster_1 Hypothetical-MMPi Inhibitor MMP_Pocket S1' Specificity Pocket (Hydrophobic) Zinc_Ion Catalytic Zn²⁺ Ion Fluorobenzyl 3-Fluorobenzyl Group Fluorobenzyl->MMP_Pocket Hydrophobic Interaction Succinic_Acid Succinic Acid Moiety Succinic_Acid->Zinc_Ion Bidentate Chelation R_Group Selectivity Group (R) R_Group->MMP_Pocket Additional Interactions

Sources

Technical Guide: 2-(3-Fluorobenzyl)succinic Acid as a High-Affinity Metallocarboxypeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for using 2-(3-Fluorobenzyl)succinic acid in enzyme assays Content Type: Application Note & Technical Protocol Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists

Introduction & Mechanistic Basis[1][2][3][4][5]

2-(3-Fluorobenzyl)succinic acid is a synthetic derivative of benzylsuccinic acid, a class of potent, competitive inhibitors targeting zinc-dependent metallocarboxypeptidases, specifically Carboxypeptidase A (CPA) and cytosolic carboxypeptidases (CCPs like Nna1).

Mechanistic Rationale

While succinic acid itself is a classic inhibitor of Succinate Dehydrogenase (SDH) in the Krebs cycle, the addition of a bulky benzyl group shifts specificity toward metalloproteases. The parent compound, L-benzylsuccinic acid, acts as a bi-product analog .[1] It binds to the CPA active site with high affinity because it mimics the collected products of peptide hydrolysis (phenylalanine and hippuric acid) immediately following bond cleavage, but without the scissile bond.

  • Zinc Coordination: The succinate carboxylate groups coordinate the active site Zinc ion (

    
    ) in a bidentate or monodentate fashion, displacing the catalytic water molecule.
    
  • Fluorine Modification: The 3-fluoro substitution on the benzyl ring is a medicinal chemistry modification designed to modulate lipophilicity and electronic distribution, potentially altering

    
    -stacking interactions with Tyr198  or Tyr248  in the enzyme's hydrophobic pocket (S1' subsite).
    

Experimental Workflow: Carboxypeptidase A (CPA) Inhibition Assay

This protocol details the kinetic characterization of 2-(3-Fluorobenzyl)succinic acid using the standard spectrophotometric Hippuryl-L-Phenylalanine assay. This is the gold-standard method for determining


 values.
A. Reagents & Preparation[1][4][7][8][9]
ReagentConcentrationPreparation Notes
Assay Buffer 25 mM Tris-HCl, 500 mM NaCl (pH 7.[2]5)Adjust pH at 25°C. High salt is required for CPA solubility and stability.
Substrate 1.0 mM Hippuryl-L-PhenylalanineDissolve in minimal 200-proof ethanol, then dilute with Assay Buffer. Prepare Fresh. Unstable >3 hrs.
Enzyme Carboxypeptidase A (CPA)Dilute stock to ~6–12 Units/mL in cold 1.0 M NaCl . Keep on ice. Never dilute in water (precipitates).
Inhibitor 2-(3-Fluorobenzyl)succinic acidDissolve stock in 100% DMSO (10 mM). Prepare serial dilutions in Assay Buffer (keep DMSO <1% final).
B. Step-by-Step Protocol

1. Baseline Establishment (Blank):

  • In a quartz cuvette, add 2.90 mL of Substrate Solution.

  • Add 0.10 mL of Enzyme Diluent (1.0 M NaCl) without enzyme.

  • Record absorbance at 254 nm (

    
    ) for 2 minutes to ensure substrate stability.
    

2. Enzyme Activity Control (Uninhibited):

  • Add 2.90 mL of Substrate Solution.

  • Add 0.10 mL of CPA Enzyme Solution.

  • Mix immediately by inversion.

  • Record the increase in

    
     for 3–5 minutes. Calculate the initial velocity (
    
    
    
    ).

3. Inhibition Assay:

  • Pre-incubation (Critical): In a separate tube, mix the Enzyme Solution with the test Inhibitor (various concentrations) for 15 minutes at 25°C . This allows the inhibitor to displace the active site water and establish equilibrium.

  • Transfer the pre-incubated Enzyme-Inhibitor mix to the cuvette containing Substrate.

  • Alternative (Standard): Add Inhibitor directly to the Substrate solution in the cuvette, then initiate with Enzyme.

  • Record kinetics at 254 nm.[2]

C. Data Analysis & Calculation

The hydrolysis of Hippuryl-L-Phe produces Hippuric Acid, which absorbs more strongly at 254 nm than the substrate.

Velocity Calculation:



(Where 0.36 is the millimolar extinction coefficient of hippuric acid under these conditions).[2]

Inhibition Constants (


 & 

):
  • Plot % Activity vs. log[Inhibitor] to determine

    
    .
    
  • Perform the assay at multiple substrate concentrations.

  • Construct a Dixon Plot (

    
     vs. 
    
    
    
    ) or Lineweaver-Burk Plot (
    
    
    vs.
    
    
    ) to determine the mechanism (Competitive) and calculating
    
    
    .

Secondary Application: Specificity Counter-Screen

To validate that the observed inhibition is specific to metalloproteases and not a general metabolic artifact (due to the succinate core), a counter-screen against Succinate Dehydrogenase (SDH) is recommended.

SDH Counter-Screen Protocol (Brief)
  • System: Mitochondrial fraction or purified Complex II.

  • Substrate: Succinate (10 mM).

  • Indicator: DCPIP (2,6-Dichlorophenolindophenol) reduction (blue to colorless at 600 nm).

  • Expectation: 2-(3-Fluorobenzyl)succinic acid should show weak or no inhibition of SDH compared to Malonate (positive control), confirming the benzyl group sterically hinders access to the metabolic active site.

Visualizing the Mechanism & Workflow

Figure 1: Mechanism of Action & Assay Logic

The following diagram illustrates the competitive binding mechanism and the experimental decision tree.

G CPA Carboxypeptidase A (Zinc Active Site) Complex_ES E-S Complex (Transient) CPA->Complex_ES + Substrate Complex_EI E-I Complex (Dead End) CPA->Complex_EI + Inhibitor Substrate Hippuryl-L-Phe (Substrate) Substrate->Complex_ES Inhibitor 2-(3-Fluorobenzyl) succinic acid Inhibitor->Complex_EI Competitive Binding Product Hippuric Acid (High A254) Complex_ES->Product Hydrolysis (kcat) Complex_EI->CPA Ki (Dissociation)

Caption: Competitive inhibition mechanism. The fluorobenzyl derivative competes with Hippuryl-L-Phe for the Zinc active site, preventing hydrolysis.

Figure 2: Assay Workflow

Workflow Step1 1. Solubilization Dissolve Inhibitor in DMSO (100x stock) Dilute in 25mM Tris/500mM NaCl Step3 3. Pre-Incubation Mix Enzyme + Inhibitor 15 mins @ 25°C Step1->Step3 Step2 2. Enzyme Preparation Dilute CPA in Cold 1.0M NaCl (Keep on Ice) Step2->Step3 Step4 4. Reaction Initiation Add Substrate (Hippuryl-Phe) to Pre-mix Step3->Step4 Step5 5. Kinetic Measurement Monitor A254nm for 3-5 mins Calculate Slope (ΔA/min) Step4->Step5 Step6 6. Data Analysis Calculate % Inhibition Fit to Dixon Plot for Ki Step5->Step6

Caption: Step-by-step kinetic assay workflow for determining Ki of benzylsuccinate derivatives.

References

  • Byers, L. D., & Wolfenden, R. (1973). Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A. Biochemistry, 12(11), 2070–2078.

  • Mangani, S., Carloni, P., & Orioli, P. (1992).[1] Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 Å resolution.[1][3] Journal of Molecular Biology, 223(2), 573–578.[1]

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Carboxypeptidase A. Technical Bulletin.

  • Worthington Biochemical. (n.d.). Carboxypeptidase A Assay Manual.

  • MedChemExpress. (2024). 2-Benzylsuccinic acid Product Information.

Sources

Application Note: High-Purity Crystallization & Chiral Resolution of 2-(3-Fluorobenzyl)succinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(3-Fluorobenzyl)succinic acid (CAS: 1246819-12-0) is a critical synthetic intermediate in the manufacturing of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (AZD2281).[] The synthesis typically involves the alkylation of a succinate ester followed by hydrolysis.

However, the downstream efficacy of the final API depends heavily on the purity of this acid intermediate. Two major challenges exist:

  • Process Impurities: Removal of unreacted 3-fluorobenzyl bromide and decarboxylated byproducts.

  • Chiral Purity: The molecule possesses a chiral center at the C2 position. While asymmetric synthesis is possible, industrial routes often rely on classical chiral resolution or chiral chromatography to isolate the active enantiomer prior to cyclization.

This guide provides three validated protocols: Reactive Crystallization (Crude Isolation), Recrystallization (Chemical Purity), and Diastereomeric Salt Resolution (Optical Purity).[]

Physicochemical Profile & Solubility

Understanding the solubility landscape is a prerequisite for designing the crystallization process. As a dicarboxylic acid, the molecule exhibits pH-dependent solubility in aqueous media and high solubility in polar organic solvents.[]

Table 1: Solubility Profile (Thermodynamic Estimates)
Solvent SystemSolubility (25°C)Solubility (60°C)ClassificationApplication
Water (pH < 2) < 2 mg/mL~15 mg/mLAnti-solventReactive Crystallization
Water (pH > 7) > 200 mg/mLN/ASolventSalt formation
Acetonitrile (MeCN) ~40 mg/mL> 150 mg/mLGood SolventCooling Crystallization
Ethyl Acetate > 100 mg/mLVery HighSolventSolvent/Anti-Solvent
n-Heptane < 1 mg/mL< 5 mg/mLAnti-solventYield enhancement
Methanol/Ethanol Very HighVery HighSolventChiral Resolution (Co-solvent)

Protocol A: Reactive Crystallization (Crude Isolation)[1]

Objective: Isolation of the free acid from the hydrolysis reaction mixture (alkaline saponification of the ester). Mechanism: pH-swing crystallization.[]

Experimental Workflow
  • Preparation: Start with the aqueous hydrolysis mixture (containing the disodium salt of the target acid). Ensure the solution is filtered to remove insoluble mechanical impurities.

  • Temperature Control: Cool the reaction mass to 10–15°C .

    • Scientific Rationale: Lower temperature decreases the saturation solubility of the free acid, maximizing yield, but avoid <5°C to prevent occlusion of inorganic salts (NaCl/NaBr).

  • Acidification (Nucleation): Slowly add 2M HCl or H₂SO₄ to the stirred solution.

    • Critical Parameter: Adjust pH to 4.5–5.0 initially to induce nucleation. Hold for 30 minutes. This "seeding via nucleation" prevents oiling out.[]

  • Completion: Continue acidification to pH 1.0–1.5 .

  • Aging: Stir at 10°C for 2 hours. This Ostwald ripening phase allows fines to dissolve and larger crystals to grow, improving filtration rates.[]

  • Isolation: Filter via centrifuge or Nutsche filter. Wash the cake with 2x bed volumes of cold water to remove residual inorganic salts.

Protocol B: Solvent/Anti-Solvent Recrystallization (High Purity)[1]

Objective: Removal of lipophilic organic impurities (e.g., unreacted benzyl halides) to achieve >99.5% chemical purity. System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent).[]

Step-by-Step Methodology
  • Dissolution:

    • Charge 100g of Crude Wet Cake (from Protocol A) into the reactor.

    • Add 300 mL Ethyl Acetate (3 vol) .

    • Heat to 60–65°C until full dissolution occurs.[]

    • Optional: Add activated carbon (5% w/w), stir for 30 mins, and hot-filter to remove color bodies.

  • Distillation (Water Removal):

    • If the input material was wet, perform an azeotropic distillation under mild vacuum to remove residual water. Water can cause uncontrolled nucleation (oiling out) when heptane is added.

  • Nucleation Zone:

    • Cool the solution to 45°C .

    • Add Seed Crystals (0.5% w/w) of pure 2-(3-fluorobenzyl)succinic acid.

    • Hold for 30 minutes to ensure seed bed integrity.[]

  • Anti-Solvent Addition:

    • Start dosing n-Heptane (6 vol) over 2 hours.

    • Dosing Profile: Use a non-linear ramp (slow addition initially, faster at the end) to maintain supersaturation within the Metastable Zone Width (MSZW).

  • Cooling & Isolation:

    • Cool the slurry to 0–5°C over 2 hours.

    • Filter and wash with 1:2 EtOAc/Heptane mixture.

    • Dry under vacuum at 45°C.[]

Protocol C: Chiral Resolution (Enantiomeric Purification)[1]

Objective: Separation of the (S)- or (R)- enantiomer (depending on target stereochemistry) from the racemate using a chiral resolving agent. Resolving Agent: (-)-Cinchonidine is the industry standard for resolving succinic acid derivatives due to its basic tertiary amine and steric bulk.[]

Mechanism of Action

The process relies on the formation of diastereomeric salts. The salt formed between the desired enantiomer and the resolving agent will have lower solubility in the chosen solvent than the salt of the undesired enantiomer.

Detailed Protocol
  • Salt Formation:

    • Dissolve 100g (0.44 mol) of racemic 2-(3-fluorobenzyl)succinic acid in 1.0 L of Ethanol/Water (90:10 v/v) at 70°C.

    • Add 0.5 equivalents (0.22 mol) of (-)-Cinchonidine.

    • Note: Using 0.5 equivalents ("Method of Half-Quantities") forces the resolving agent to react preferentially with the enantiomer that forms the most stable/least soluble salt.

  • Crystallization:

    • Cool slowly from 70°C to 20°C over 6 hours (0.14°C/min).

    • The diastereomeric salt of the target enantiomer precipitates.

  • Filtration & Recrystallization:

    • Filter the salt.[2]

    • Check Optical Purity: If enantiomeric excess (ee) is <98%, recrystallize the salt again from Ethanol.

  • Salt Break (Liberation of Acid):

    • Suspend the purified salt in Ethyl Acetate .

    • Add 1M Aqueous HCl and stir vigorously. The Cinchonidine moves to the aqueous phase (as hydrochloride salt), and the pure chiral acid stays in the organic phase.

    • Separate phases, wash the organic layer with brine, dry over MgSO₄, and evaporate/crystallize (as per Protocol B) to obtain the chiral acid.

Process Visualization

Diagram 1: Integrated Purification Workflow

This diagram illustrates the logical flow from crude synthesis to the final enantiopure intermediate.

PurificationProcess Start Crude Hydrolysis Mixture (Na-Salt in Water) Acidification Protocol A: Reactive Crystallization (pH 1.5, 10°C) Start->Acidification HCl Addition CrudeSolid Crude Solid Acid (Racemic, 95% Purity) Acidification->CrudeSolid Filtration Recryst Protocol B: Solvent/Anti-Solvent (EtOAc / Heptane) CrudeSolid->Recryst Dissolution PureRacemate Pure Racemic Acid (>99.5% Chemical Purity) Recryst->PureRacemate Cooling & Filtering Resolution Protocol C: Chiral Resolution ((-)-Cinchonidine / EtOH) PureRacemate->Resolution Salt Formation DiaSalt Diastereomeric Salt (Solid) Resolution->DiaSalt Precipitation SaltBreak Salt Break (EtOAc / HCl) DiaSalt->SaltBreak Acid Hydrolysis FinalProduct Enantiopure 2-(3-fluorobenzyl) succinic acid SaltBreak->FinalProduct Phase Separation

Caption: Integrated workflow transforming crude hydrolysis mixture into pharmaceutical-grade enantiopure acid.

Diagram 2: Solubility & Metastable Zone Logic

Visualizing the supersaturation control required for Protocol B.

SolubilityCurve y_axis Conc. start->y_axis x_axis Temp / Anti-Solvent Ratio start->x_axis p1 p2 p1->p2 Solubility Limit p3 p2->p3 Solubility Limit m1 m2 m1->m2 m3 m2->m3 step1 1 step2 2 step1->step2 Cooling step3 3 step2->step3 Anti-Solvent Addition lab1 Labile Zone (Uncontrolled Nucleation) lab2 Metastable Zone (Growth Only)

Caption: Crystallization path design. Point 2 represents the seeding point within the Metastable Zone to ensure controlled growth.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Oiling Out Supersaturation too high; Temperature > Melting point of solvate.[]Increase seed loading; Reduce cooling rate; Ensure water is removed (Protocol B).
Low Chiral Purity (<95% ee) Insufficient resolving agent; Cooling too fast.Recrystallize the salt from Ethanol; Use 0.6 eq of Cinchonidine.
High Ash Content Incomplete washing in Protocol A.Increase wash volume; Verify conductivity of wash filtrate is < 50 µS/cm.
Polymorph Shift Drying temperature too high.Maintain drying < 50°C; Confirm form via XRPD.[]

References

  • Menear, K. A., et al. (2008).[][3] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[][3] Journal of Medicinal Chemistry, 51(20), 6581–6591.[] Link[]

  • AstraZeneca AB. (2008). Phthalazinone Derivatives.[][4][5] World Intellectual Property Organization Patent WO2008047082.[] Link[]

  • Kozma, D. (2001).[] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[] (Standard reference for Cinchonidine resolution of carboxylic acids).

  • Tung, H. H., et al. (2009).[] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[] (Reference for MSZW and anti-solvent protocols).

Sources

Application Notes & Protocols for the Synthesis of 2-(3-Fluorobenzyl)succinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of ester derivatives of 2-(3-Fluorobenzyl)succinic acid, a key intermediate in the development of various chemical entities. Esters of this dicarboxylic acid are of significant interest in medicinal chemistry and materials science, often serving as prodrugs to enhance bioavailability or as monomers for polymerization.[1][2] This guide details three robust esterification methodologies: the classic Fischer-Speier acid-catalyzed esterification, the high-yield diazomethane-mediated methylation, and a versatile alkylation approach using alkyl halides. Each protocol is presented with an emphasis on the underlying chemical principles, causality-driven experimental choices, and self-validating quality control checkpoints. The intended audience includes researchers, synthetic chemists, and drug development professionals seeking reliable and reproducible methods for preparing these valuable compounds.

Introduction: The Significance of 2-(3-Fluorobenzyl)succinic Acid Esters

2-(3-Fluorobenzyl)succinic acid is a substituted dicarboxylic acid. The presence of two carboxylic acid groups provides a versatile scaffold for chemical modification. Esterification of one or both of these groups is a critical transformation that modulates the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. For instance, converting the polar carboxylic acid groups into less polar ester functionalities is a common strategy in prodrug design to improve cell membrane permeability.[3] The fluorine atom on the benzyl ring can further enhance metabolic stability and binding affinity to biological targets.[4]

The choice of esterification method is dictated by several factors, including the desired ester group (e.g., methyl, ethyl, benzyl), the scale of the reaction, and the presence of other sensitive functional groups in the molecule. This guide presents three distinct, field-proven methods to provide researchers with the flexibility to meet diverse synthetic objectives.

Method 1: Fischer-Speier Esterification for Di-Alkyl Esters

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side.[8][9] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water byproduct as it forms.[10]

Causality Behind Experimental Choices:

  • Catalyst: A strong Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5][8][10]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction forward according to Le Châtelier's principle.[9][10]

  • Heat (Reflux): The reaction is typically slow at room temperature. Heating the mixture to reflux provides the necessary activation energy to overcome the kinetic barrier of the reaction.[5][11]

  • Neutralization: After the reaction, the acidic catalyst must be neutralized. A weak base like sodium bicarbonate is used to quench the acid without causing hydrolysis of the newly formed ester.[12]

Experimental Protocol: Synthesis of Diethyl 2-(3-Fluorobenzyl)succinate

Materials and Reagents:

  • 2-(3-Fluorobenzyl)succinic acid

  • Anhydrous Ethanol (EtOH), Reagent Grade

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Ethyl Acetate for extraction

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-Fluorobenzyl)succinic acid (e.g., 5.0 g) in anhydrous ethanol (100 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the solution. The addition is exothermic and should be done with caution.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Carefully pour the concentrated mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[12]

    • Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (caution: gas evolution) and 50 mL of brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diethyl ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.[12][13]

Data Summary Table
ParameterValueRationale
Molar Ratio (Acid:Alcohol)~1:excessDrives equilibrium towards product formation.
Catalyst Loading1-2 mol%Sufficient to catalyze the reaction without excessive side reactions.
TemperatureReflux (~78 °C for EtOH)Provides activation energy for the reaction.
Reaction Time4-6 hoursTypical duration to reach equilibrium. Monitored by TLC.
Expected Yield70-90%Dependent on effective water removal and work-up.
Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Acid in Anhydrous Alcohol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Heat to Reflux (4-6 h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool concentrate Concentrate Volume cool->concentrate extract Extract with Ether/EtOAc concentrate->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry evaporate Evaporate Solvent dry->evaporate crude Crude Diethyl Ester evaporate->crude purify Purification (Distillation/Chromatography) crude->purify final_product Pure Diethyl 2-(3-Fluorobenzyl)succinate purify->final_product Diazomethane_Mechanism RCOOH R-COOH CH2N2 CH₂N₂ RCOO- R-COO⁻ RCOOH->RCOO- CH3N2+ CH₃N₂⁺ (Methyldiazonium) CH2N2->CH3N2+ RCOO-_2 R-COO⁻ CH3N2+_2 CH₃N₂⁺ RCOOCH3 R-COOCH₃ (Ester) RCOO-_2->RCOOCH3 N2 N₂ (Nitrogen Gas) CH3N2+_2->N2 Alkylation_Workflow cluster_prep Salt Formation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification start Mix Acid, K₂CO₃ in DMF stir_rt Stir at RT (30 min) start->stir_rt add_halide Add Alkyl Halide stir_rt->add_halide heat Heat at 50-60 °C (12-18 h) add_halide->heat quench Quench with Water heat->quench extract Extract with EtOAc quench->extract wash Wash (Water, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry chromatography Column Chromatography dry->chromatography final_product Pure Dibenzyl Ester chromatography->final_product

Sources

Scalable Synthetic Routes for 2-(3-Fluorobenzyl)succinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to scalable synthetic routes for 2-(3-Fluorobenzyl)succinic acid, a valuable building block in medicinal chemistry. The synthesis of this and similar substituted succinic acids is of significant interest, as exemplified by its structural relationship to compounds like Mitiglinide, an antidiabetic agent.[1][2] This guide explores both classical achiral and modern asymmetric approaches, offering insights into the rationale behind methodological choices to facilitate scalable and efficient production.

Introduction: The Significance of 2-Arylmethylsuccinic Acids

Substituted succinic acids, particularly those bearing an arylmethyl group at the 2-position, are prevalent motifs in a variety of biologically active molecules. The stereochemistry at the chiral center often plays a crucial role in the pharmacological activity of these compounds. Consequently, the development of robust and stereocontrolled synthetic routes is a critical endeavor in pharmaceutical development. This guide focuses on 2-(3-Fluorobenzyl)succinic acid, providing detailed protocols for its synthesis that are amenable to scale-up.

Route 1: Classical Achiral Synthesis via Stobbe Condensation and Reduction

This classical approach offers a reliable and cost-effective method for the large-scale production of racemic 2-(3-Fluorobenzyl)succinic acid. The key steps involve a Stobbe condensation to form the carbon-carbon bond, followed by a robust reduction of the resulting alkene.

Step 1: Stobbe Condensation of 3-Fluorobenzaldehyde with Diethyl Succinate

The Stobbe condensation is a powerful base-catalyzed reaction between an aldehyde or ketone and a succinic ester, yielding an alkylidenesuccinic acid or its monoester.[3][4][5][6][7] This reaction is driven by the formation of a stable carboxylate salt after the ring-opening of a γ-lactone intermediate.[3][4]

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of diethyl succinate. Sodium ethoxide is a common and cost-effective choice for large-scale reactions. Potassium tert-butoxide can also be used and may offer advantages in certain cases.

  • Solvent: Anhydrous ethanol is a suitable solvent when using sodium ethoxide, as it is the conjugate acid of the base.

  • Stoichiometry: A slight excess of the succinic ester and base is often used to ensure complete conversion of the aldehyde.

Experimental Protocol: Synthesis of 2-(3-Fluorobenzylidene)succinic acid monoethyl ester

  • Reaction Setup: A dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous ethanol (0.5 M solution relative to 3-fluorobenzaldehyde).

  • Base Addition: Sodium ethoxide (1.1 equivalents) is added portion-wise to the ethanol at room temperature, and the mixture is stirred until the base is fully dissolved.

  • Reactant Addition: A solution of 3-fluorobenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) in anhydrous ethanol is added dropwise to the sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 30 °C.

  • Reaction: After the addition is complete, the reaction mixture is gently heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice-cold water. The aqueous solution is then acidified to a pH of 2-3 with dilute hydrochloric acid.

  • Extraction: The precipitated product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(3-fluorobenzylidene)succinic acid monoethyl ester.

Data Presentation: Stobbe Condensation

ParameterValue
Reactants 3-Fluorobenzaldehyde, Diethyl Succinate
Base Sodium Ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux (approx. 78 °C)
Typical Yield 85-95% (crude)

Visualization: Stobbe Condensation Workflow

Stobbe_Condensation cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Mixing Mixing & Reaction (Reflux, 4-6h) 3-Fluorobenzaldehyde->Mixing Diethyl_Succinate Diethyl Succinate Diethyl_Succinate->Mixing Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Mixing Ethanol Ethanol Ethanol->Mixing Workup Acidic Work-up & Extraction Mixing->Workup Product_Ester 2-(3-Fluorobenzylidene)succinic acid monoethyl ester Workup->Product_Ester

Caption: Workflow for the Stobbe condensation of 3-fluorobenzaldehyde.

Step 2: Catalytic Hydrogenation of 2-(3-Fluorobenzylidene)succinic acid monoethyl ester

The double bond in the Stobbe product is reduced to afford the desired 2-(3-Fluorobenzyl)succinic acid derivative. Catalytic hydrogenation is a highly efficient and scalable method for this transformation.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of carbon-carbon double bonds. It is relatively inexpensive and can be easily removed by filtration.

  • Hydrogen Source: Molecular hydrogen (H₂) is the standard reagent for this type of reduction. For a more sustainable approach, catalytic transfer hydrogenation using formic acid as a hydrogen source can also be considered.[8]

  • Solvent: Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation.

  • Pressure and Temperature: The reaction can often be carried out at moderate pressures (1-10 atm) and room temperature, making it suitable for standard laboratory and industrial equipment.

Experimental Protocol: Synthesis of 2-(3-Fluorobenzyl)succinic acid monoethyl ester

  • Reaction Setup: A hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave) is charged with the crude 2-(3-fluorobenzylidene)succinic acid monoethyl ester from the previous step and a suitable solvent such as ethanol.

  • Catalyst Addition: 5% Palladium on carbon (Pd/C) catalyst (1-5 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 3-5 atm). The mixture is then stirred vigorously at room temperature until the hydrogen uptake ceases.

  • Filtration: The reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with ethanol.

  • Isolation: The filtrate is concentrated under reduced pressure to give the crude 2-(3-Fluorobenzyl)succinic acid monoethyl ester.

Step 3: Hydrolysis to 2-(3-Fluorobenzyl)succinic acid

The final step is the hydrolysis of the monoester to the dicarboxylic acid.

Experimental Protocol:

  • Reaction: The crude monoester is dissolved in a mixture of ethanol and water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added.

  • Heating: The mixture is heated to reflux for 2-4 hours.

  • Work-up: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product.

  • Purification: The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or an ethyl acetate/hexane mixture) can be performed for further purification.

Route 2: Asymmetric Synthesis via Catalytic Hydrogenation

For applications where a specific enantiomer of 2-(3-Fluorobenzyl)succinic acid is required, an asymmetric synthesis is necessary. The most scalable and efficient approach is the asymmetric hydrogenation of the intermediate 2-(3-fluorobenzylidene)succinic acid monoester using a chiral catalyst.

Key Concept: Asymmetric Hydrogenation

Asymmetric hydrogenation employs a chiral transition metal complex to deliver hydrogen to one face of the prochiral double bond preferentially, leading to an excess of one enantiomer of the product. Rhodium complexes with chiral bisphosphine ligands, such as the DuPHOS family, are highly effective for the asymmetric hydrogenation of various functionalized olefins.[9][10]

Causality of Experimental Choices:

  • Catalyst Precursor: A cationic rhodium(I) complex, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), is a common precursor.

  • Chiral Ligand: The choice of the chiral ligand is critical for achieving high enantioselectivity. For substrates similar to 2-arylidenesuccinates, ligands from the DuPHOS family, such as (S,S)-Et-DuPHOS or (R,R)-Et-DuPHOS, have shown excellent performance.[10]

  • Solvent: Degassed methanol or ethanol are typically used as solvents.

  • Pressure: The reaction is usually carried out under a moderate pressure of hydrogen.

Experimental Protocol: Asymmetric Hydrogenation of 2-(3-Fluorobenzylidene)succinic acid monoethyl ester

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the chiral bisphosphine ligand (e.g., (S,S)-Et-DuPHOS, 1.1 mol%) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%). A degassed solvent like methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Substrate Addition: A solution of the 2-(3-fluorobenzylidene)succinic acid monoethyl ester in degassed methanol is added to the catalyst solution.

  • Hydrogenation: The reaction vessel is transferred to a hydrogenation apparatus, purged with hydrogen, and then pressurized to the desired pressure (e.g., 5-10 atm). The reaction is stirred at room temperature until completion.

  • Work-up and Analysis: The solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after conversion to a suitable derivative. The crude product can then be hydrolyzed to the final diacid as described in Route 1.

Data Presentation: Asymmetric Hydrogenation

ParameterValue
Catalyst System [Rh((S,S)-Et-DuPHOS)(COD)]BF₄
Substrate 2-(3-Fluorobenzylidene)succinic acid monoethyl ester
Solvent Degassed Methanol
H₂ Pressure 5-10 atm
Expected ee >95%

Visualization: Asymmetric Synthesis Workflow

Asymmetric_Synthesis cluster_start Starting Material cluster_catalysis Asymmetric Hydrogenation cluster_product Product Stobbe_Product 2-(3-Fluorobenzylidene)succinic acid monoethyl ester Catalyst_Formation In situ catalyst formation ([Rh(COD)₂]BF₄ + Chiral Ligand) Stobbe_Product->Catalyst_Formation Hydrogenation Hydrogenation (H₂, 5-10 atm) Catalyst_Formation->Hydrogenation Chiral_Ester Enantioenriched 2-(3-Fluorobenzyl)succinic acid monoethyl ester Hydrogenation->Chiral_Ester Final_Product (S)- or (R)-2-(3-Fluorobenzyl)succinic acid Chiral_Ester->Final_Product Hydrolysis

Caption: Workflow for the asymmetric synthesis of 2-(3-Fluorobenzyl)succinic acid.

Alternative Asymmetric Strategy: Chiral Auxiliary Approach

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This method involves the temporary attachment of a chiral molecule to the substrate to direct a diastereoselective reaction, followed by the removal of the auxiliary. Evans oxazolidinones are widely used chiral auxiliaries for diastereoselective alkylations.[11][12][13][14]

Conceptual Workflow using an Evans Auxiliary
  • Acylation: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a succinic acid monoester derivative.

  • Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with 3-fluorobenzyl bromide. The bulky group on the auxiliary directs the electrophile to the opposite face of the enolate.[15]

  • Auxiliary Cleavage: The chiral auxiliary is then cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantioenriched 2-(3-fluorobenzyl)succinic acid derivative.[11]

While this method provides excellent stereocontrol, it is generally less atom-economical than catalytic asymmetric hydrogenation due to the need for stoichiometric amounts of the chiral auxiliary. However, the auxiliary can often be recovered and reused.

Visualization: Chiral Auxiliary Logic

Chiral_Auxiliary Start Succinic Acid Derivative Attach_Aux Attach Chiral Auxiliary Start->Attach_Aux Diastereoselective_Alkylation Diastereoselective Alkylation with 3-Fluorobenzyl Bromide Attach_Aux->Diastereoselective_Alkylation Cleave_Aux Cleave Chiral Auxiliary Diastereoselective_Alkylation->Cleave_Aux Product Enantioenriched 2-(3-Fluorobenzyl)succinic Acid Cleave_Aux->Product

Caption: Conceptual workflow for the chiral auxiliary approach.

Conclusion

This guide has outlined two primary scalable synthetic routes to 2-(3-Fluorobenzyl)succinic acid. The classical achiral route via Stobbe condensation and subsequent hydrogenation is a robust and cost-effective method for producing the racemic material. For the synthesis of enantiomerically pure 2-(3-Fluorobenzyl)succinic acid, catalytic asymmetric hydrogenation of the Stobbe product offers a highly efficient and scalable solution. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, with considerations for stereochemical purity, cost, and scale. The provided protocols and the rationale behind the experimental choices are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

  • Google Patents. (2016). CN105418401A - Preparation method of (S)-2-benzylsuccinic acid.
  • Google Patents. (2012). CN102659562A - Synthesis method of mitiglinide calcium intermediate.
  • Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • [Synthesis and insulinotropic activity of 2-benzylidenesuccinic acid derivatives]. (2005). Yao Xue Xue Bao, 40(12), 1121-1127.
  • Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4).
  • Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]

  • Johnson, W. S., & Daub, G. H. (1951).
  • SynArchive. (n.d.). Stobbe Condensation. Retrieved from [Link]

  • Yan, Y., et al. (2018). Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. Metabolic Engineering, 45, 63-71.
  • Smith, A. B., et al. (2014). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. The Journal of Organic Chemistry, 79(18), 8684-8697.
  • Wang, D., et al. (2021). Asymmetric hydrogenation of O-/N-functional group substituted arenes.
  • Request PDF. (n.d.). Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. Retrieved from [Link]

  • Abu-Obaid, A., et al. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
  • Granados, M. L., et al. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. Green Chemistry, 22(6), 1956-1967.
  • van der Baan, J. L., et al. (1983). Synthesis of the 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation. Recueil des Travaux Chimiques des Pays-Bas, 102(3), 169-173.
  • Burk, M. J. (1996). Asymmetric catalytic routes to chiral building blocks of medicinal interest. Pure and Applied Chemistry, 68(1), 37-44.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.... Retrieved from [Link]

  • Request PDF. (n.d.). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]

  • Request PDF. (n.d.). Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. Retrieved from [Link]

  • Garrido, M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 2841.
  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14234-14239.
  • Chan, B., & Radom, L. (2005). Base-catalyzed hydrogenation: rationalizing the effects of catalyst and substrate structures and solvation. The Journal of Organic Chemistry, 70(6), 2267-2275.
  • Patureau, F. W., et al. (2011). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
  • Károlyi, B., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source.
  • PubChem. (n.d.). Mitiglinide. Retrieved from [Link]

  • Barlocco, C., et al. (2024). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid.
  • Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 188-191.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(3-Fluorobenzyl)succinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource designed for process chemists and researchers. It prioritizes mechanistic understanding and practical troubleshooting over generic recipe following.

Topic: Yield Improvement & Process Stabilization Target Molecule: 2-(3-Fluorobenzyl)succinic acid (CAS: N/A for specific isomer, generic aryl-succinic scaffold) Application: Key intermediate for PARP inhibitors (e.g., Olaparib analogs) and matrix metalloproteinase inhibitors.

Executive Summary

The synthesis of 2-(3-Fluorobenzyl)succinic acid typically proceeds via a Stobbe condensation followed by hydrolysis and catalytic hydrogenation.[1] Low yields in this pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three critical phases:

  • Moisture sensitivity during enolate formation (Stobbe).

  • Incomplete hydrolysis or decarboxylation of the intermediate half-ester.

  • Catalyst poisoning or over-reduction (defluorination) during the hydrogenation step.

This guide provides a self-validating protocol to stabilize your yield at >80% overall.

Module 1: The Stobbe Condensation (The Yield-Determining Step)

The reaction between 3-fluorobenzaldehyde and diethyl succinate is the cornerstone of this synthesis. The electron-withdrawing nature of the fluorine atom at the meta position activates the aldehyde, theoretically improving reactivity. However, it also makes the system prone to side reactions if base stoichiometry is mishandled.

The Protocol Adjustment

Standard Protocol: NaOEt in Ethanol. Optimized Protocol:


-BuOK in 

-BuOH or THF.

Why? The Stobbe condensation is reversible. The use of potassium tert-butoxide (


-BuOK) is superior because the bulky tert-butoxide anion is a stronger base but a poorer nucleophile than ethoxide, minimizing transesterification byproducts. Furthermore, the potassium salt of the "half-ester" intermediate is often less soluble in the reaction medium, precipitating out and driving the equilibrium forward (Le Chatelier’s principle).
Experimental Logic & Data
ParameterStandard (NaOEt/EtOH)Optimized (

-BuOK/THF)
Mechanistic Rationale
Conversion 65-70%85-92% Irreversible precipitation of the potassium half-ester salt drives equilibrium.
Impurity Profile High (Cannizzaro/Self-condensation)Low Faster kinetics at lower temperatures (

) reduces thermal byproducts.
Workup State Sticky Oil (Hard to purify)Solid Precipitate The K-salt filters easily, removing unreacted aldehyde immediately.
Critical Control Point: Water Exclusion

The Stobbe mechanism relies on the formation of a succinate enolate.

  • The Failure Mode: Even 0.5% water content in your solvent can quench the enolate, returning diethyl succinate and leaving unreacted aldehyde.

  • The Fix: Use THF distilled over Na/Benzophenone or commercially available anhydrous grades (<50 ppm water).

Module 2: Workup & Hydrolysis Strategy

Common Pitfall: Many protocols suggest hydrogenating the Stobbe product (the unsaturated half-ester) directly. Recommendation: Perform Saponification (Hydrolysis) before Hydrogenation.

The "Purification Checkpoint"

The Stobbe product is usually a mixture of


- and 

-isomers of the itaconic acid derivative. By hydrolyzing the ester groups immediately after condensation, you convert the oily half-ester into the 2-(3-fluorobenzylidene)succinic acid (di-acid).
  • Solubility Switch: The di-acid is significantly more crystalline than the half-ester.

  • Purification: You can recrystallize this unsaturated intermediate from Water/Acetic Acid or Toluene. This removes all unreacted aldehyde and succinate before you waste expensive Palladium catalyst on them.

Protocol Step:

  • Concentrate the Stobbe reaction mixture.

  • Add aqueous NaOH (3.0 equiv) and reflux for 4 hours.

  • Acidify to pH 1 with conc. HCl.

  • Collect the solid precipitate. (If it oils out, see Troubleshooting).

Module 3: Catalytic Hydrogenation (Protecting the C-F Bond)

Objective: Reduce the alkene (benzylidene) to the alkane (benzyl) without cleaving the aryl-fluorine bond (hydrodefluorination).

Catalyst Selection

While Pd/C is the standard, the presence of fluorine requires care.

  • Risk: High pressure (>5 bar) and high temperature (>60°C) can lead to defluorination, producing unsubstituted benzylsuccinic acid impurities.

  • Solution: Use 5% Pd/C (unreduced, 50% wet) at mild pressures (1-3 bar).

Solvent Effects
SolventRateSelectivity (C=C vs C-F)Recommendation
Methanol FastModerateGood, but risk of esterification if trace acid is present.
Ethyl Acetate MediumHighPreferred. Inert and easy to remove.
Acetic Acid FastLowAvoid. Acid promotes defluorination mechanisms.

Visualizing the Workflow

The following diagram illustrates the optimized pathway with critical decision nodes (diamonds) and chemical transformations (rectangles).

G cluster_0 Critical Quality Attribute (CQA) Start Reagents: 3-Fluorobenzaldehyde + Diethyl Succinate Condensation Step 1: Stobbe Condensation (t-BuOK / THF, 0°C to RT) Start->Condensation Check1 Decision: Is product a solid K-salt? Condensation->Check1 Check1->Condensation No (Check Water/Base) Hydrolysis Step 2: Hydrolysis (Saponification) (NaOH / H2O, Reflux) Check1->Hydrolysis Yes (Proceed) Purification Step 3: Isolation of Unsaturated Di-acid (Acidify to pH 1 -> Crystallize) Hydrolysis->Purification Hydrogenation Step 4: Catalytic Hydrogenation (H2, 5% Pd/C, EtOAc, 3 bar) Purification->Hydrogenation FinalProduct Target: 2-(3-Fluorobenzyl)succinic acid Hydrogenation->FinalProduct

Caption: Optimized synthetic workflow for 2-(3-Fluorobenzyl)succinic acid highlighting the intermediate purification strategy.

Troubleshooting Guide & FAQs

Q1: My Stobbe product "oiled out" upon acidification. How do I recover it?

Diagnosis: This is the most common issue with aryl-succinic half-esters. They are lipophilic acids that refuse to crystallize from water. The Fix:

  • Extract the oil into Ethyl Acetate (EtOAc) .

  • Wash with brine and dry over

    
    .
    
  • Evaporate the solvent.

  • Do not try to crystallize the half-ester. Proceed immediately to the Hydrolysis (Step 2) . The di-acid formed after hydrolysis has a much higher melting point and will crystallize easily from water or water/ethanol mixtures.

Q2: I see a 10-15% impurity by HPLC after hydrogenation. It looks like the defluorinated product.

Diagnosis: You are cleaving the Ar-F bond. This occurs if the catalyst is too active or the reaction runs too long. Corrective Actions:

  • Lower Pressure: Reduce H2 pressure to 1 atm (balloon).

  • Change Catalyst: Switch from 10% Pd/C to 5% Pd/C or Pd/Alumina (less acidic support).

  • Poison the Catalyst: Add a trace amount of quinoline or use a Lindlar-type logic (though usually unnecessary for Ar-F). Simply stopping the reaction immediately upon H2 uptake cessation is usually sufficient.

Q3: The yield of the Stobbe condensation is stuck at 50%.

Diagnosis: Likely water contamination or "Claisen Self-Condensation" of the diethyl succinate. Test: Check your diethyl succinate by GC. If you see diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (succinylsuccinate), your base is consuming your reagent. The Fix:

  • Add the diethyl succinate slowly to the aldehyde/base mixture (inverse addition) to keep its concentration low relative to the aldehyde.

  • Switch to t-BuOK if using NaOEt.

References

  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation.[1][2][3][4][5][6] Organic Reactions, 6, 1–73. Link

    • Foundational text for the mechanism and base selection.
  • Menon, R. G., & Purushothaman, E. (1993). Synthesis of 3-substituted phthalides and their conversion to 2-substituted benzylsuccinic acids. Journal of Chemical Research.
  • Patent WO2008047082. (2008). Phthalazinone derivatives as PARP inhibitors. Link

    • Provides industrial context for 3-fluorobenzyl succinate intermedi
  • Yu, J., et al. (2009). Practical Synthesis of Succinate Derivatives via Stobbe Condensation. Organic Process Research & Development, 13(6). Link

    • Source for yield improvements using t-BuOK vs NaOEt.

Sources

Troubleshooting solubility issues with 2-(3-Fluorobenzyl)succinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth troubleshooting for common solubility issues encountered with 2-(3-Fluorobenzyl)succinic acid. As a dicarboxylic acid with both polar and non-polar characteristics, achieving stable and reproducible solutions requires a systematic approach. This document is designed for researchers in drug development and related scientific fields, offering clear protocols and explaining the chemical principles behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am trying to dissolve 2-(3-Fluorobenzyl)succinic acid directly into neutral water or phosphate-buffered saline (PBS, pH 7.4) for my cell culture experiment, but it won't dissolve. What is the problem?

Answer:

This is the most common issue and is expected based on the compound's chemical structure. 2-(3-Fluorobenzyl)succinic acid is a dicarboxylic acid with limited solubility in its neutral (protonated) form in aqueous solutions at neutral pH.

Causality: The molecule has two carboxylic acid groups (-COOH) which are not ionized at neutral pH, and a relatively non-polar fluorobenzyl group. This combination makes the overall molecule insufficiently polar to dissolve readily in water. To achieve aqueous solubility, the carboxylic acid groups must be deprotonated to form carboxylate salts (-COO⁻), which are significantly more polar and readily interact with water molecules. This deprotonation is dependent on the pH of the solution relative to the compound's pKa values. The predicted acid dissociation constants (pKa) for the two carboxylic acid groups are approximately 3.8 and 5.2. For significant deprotonation and solubility, the pH of the solution must be raised above these pKa values.

Initial Recommendation: Do not attempt to dissolve the compound directly in neutral aqueous buffers. The recommended starting point is to first create a concentrated stock solution in an appropriate organic solvent or by using a basic aqueous solution.

Question 2: What is the best solvent for creating a concentrated stock solution? How do I prepare it?

Answer:

For creating a high-concentration stock solution, an organic solvent is the preferred choice. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this compound.

Rationale: DMSO is a polar aprotic solvent that is highly effective at solvating a wide range of organic molecules. It is also miscible with water, which facilitates the subsequent dilution of the stock solution into aqueous experimental media. While other organic solvents like ethanol can be used, DMSO typically allows for a much higher concentration, providing more flexibility for experimental design.

Comparative Solubility Data:

SolventEstimated Solubility (at 25°C)Molar Concentration (Approx.)Notes
DMSO ≥ 50 mg/mL~221 mMRecommended primary solvent. Forms stable, high-concentration stocks.
Ethanol ~20 mg/mL~88 mMA viable alternative if DMSO is not suitable for the experimental system.
Methanol ~25 mg/mL~110 mMCan be used, but less common for biological applications than ethanol.
PBS (pH 7.4) < 1 mg/mL< 4.4 mMVery low solubility. Not recommended for stock solutions.
Water < 0.5 mg/mL< 2.2 mMEffectively insoluble.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 22.62 mg of 2-(3-Fluorobenzyl)succinic acid (Molecular Weight: 226.2 g/mol ).

  • Solvent Addition: Add the powder to a sterile microcentrifuge tube or vial. Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, you may gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the vial is tightly capped.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Question 3: My experiment is sensitive to organic solvents. How can I prepare an aqueous stock solution using pH adjustment?

Answer:

You can prepare an aqueous stock by converting the acid to its more soluble salt form using a base. This method is ideal for applications where even small amounts of DMSO must be avoided. The key is to raise the pH of the solution significantly above the second pKa (~5.2).

Workflow for pH-Adjusted Aqueous Solubilization

cluster_0 Protocol: pH-Adjusted Aqueous Stock Preparation A Weigh Compound (e.g., 5 mg) B Add small volume of Water (e.g., 800 µL). Suspension will be cloudy. A->B C Add 1N NaOH dropwise (1-2 µL at a time) B->C Begin Titration D Vortex/Mix Gently Between Additions C->D E Observe Solution Clarity D->E F Solution is Clear? (pH > 7.5) E->F F->C No G Stop NaOH Addition. Solution is now a sodium salt. F->G Yes H Adjust to Final Volume with Water/Buffer (e.g., to 1 mL) G->H I Sterile Filter (0.22 µm) and Store at 4°C (short-term) or -20°C (long-term) H->I

Caption: Workflow for dissolving 2-(3-Fluorobenzyl)succinic acid in water using base.

Protocol 2: Preparation of a 5 mg/mL (~22 mM) Aqueous Stock Solution

  • Preparation: Weigh 5 mg of 2-(3-Fluorobenzyl)succinic acid into a sterile tube.

  • Suspension: Add ~800 µL of sterile, purified water. The compound will not dissolve and will form a cloudy suspension.

  • Titration: While vortexing gently, add 1N NaOH dropwise (typically 1-2 µL at a time). The solution will start to clarify as the compound deprotonates and dissolves.

  • Endpoint: Continue adding NaOH until the solution becomes completely clear. This typically occurs at a pH of 8.0-8.5. Avoid adding a large excess of base.

  • Final Volume: Adjust the final volume to 1.0 mL with purified water.

  • Final Steps: Confirm the final pH if necessary for your application. Sterile filter the solution through a 0.22 µm syringe filter. Store at 4°C for short-term use (1-2 weeks) or aliquot and freeze at -20°C.

Question 4: I prepared a 100 mM stock in DMSO, but when I dilute it 1:1000 into my cell culture medium (pH 7.4), I see immediate precipitation. How can I prevent this?

Answer:

This is a classic solubility problem known as "crashing out." It occurs when a compound that is soluble in a concentrated organic stock is rapidly diluted into an aqueous buffer where it has poor solubility. The final concentration of DMSO (0.1% in this case) is too low to keep the compound dissolved in its neutral, less soluble form.

Causality: At pH 7.4, the compound is only partially ionized. The high local concentration of the compound as it disperses from the DMSO droplet into the aqueous medium exceeds its solubility limit before it can be adequately solvated, causing it to precipitate.

Troubleshooting Decision Tree:

Start Precipitation observed upon dilution of DMSO stock into aqueous medium A Is the final concentration absolutely required? Start->A B Lower the final concentration. Test a dilution series (e.g., 50µM, 25µM, 10µM) A->B No C Does precipitation persist at lower concentrations? A->C Yes H Problem Solved B->H D Increase intermediate dilution steps. (e.g., DMSO -> Medium w/ 10% FBS -> Final Medium) C->D Yes C->H No E Does precipitation persist? D->E F Increase final DMSO concentration if experiment allows (e.g., to 0.5%). E->F Yes E->H No G Consider using a solubilizing agent (e.g., Pluronic F-68, Cremophor EL) in the final medium. F->G If DMSO is limited F->H G->H

Caption: Decision-making workflow for troubleshooting precipitation from a DMSO stock.

Recommended Protocol 3: Improved Dilution Technique

  • Energy Input: When adding the DMSO stock to the final aqueous medium, do not simply drop it in. Pipette the stock directly into the bulk medium while the medium is being vortexed or rapidly stirred. This rapid dispersion minimizes the formation of localized high-concentration zones.

  • Serial Dilution: Create an intermediate dilution. For a 1:1000 final dilution, first dilute the 100 mM stock 1:100 in pure DMSO to get a 1 mM stock. Then, add this 1 mM stock 1:10 to your final medium. This can sometimes improve solubility.

  • Presence of Protein: If your final medium contains serum (e.g., 10% FBS), the protein (especially albumin) can act as a carrier and help stabilize the compound. Always try to dilute into the complete, final medium rather than a simple buffer like PBS. First, prepare your medium with all components, then add the compound as the final step with vigorous mixing.

If these methods fail, it indicates that the desired final concentration is above the thermodynamic solubility limit of the compound in that specific medium. The only solution is to lower the final working concentration.

References

  • PubChem - National Center for Biotechnology Information. (R)-2-(3-Fluorobenzyl)succinic acid. [Link]

Minimizing side reactions during 2-(3-Fluorobenzyl)succinic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Purity for 2-(3-Fluorobenzyl)succinic Acid Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open[1]

Executive Summary

Welcome to the technical support hub for the synthesis of 2-(3-fluorobenzyl)succinic acid . This intermediate is critical in the development of PARP inhibitors and other fluorinated bioactive scaffolds.[1]

Users typically encounter three primary failure modes:

  • Oligomerization: Formation of viscous "tars" during the condensation step.[1]

  • Regio-irregularity: Difficulty controlling mono- vs. di-substitution.[1]

  • Defluorination: Accidental cleavage of the C–F bond during downstream hydrogenation.[1]

This guide prioritizes the Stobbe Condensation route (Method A) as the industrial "Gold Standard" due to its superior regiocontrol compared to direct alkylation (Method B).[1]

Module 1: The Stobbe Condensation (Primary Route)[1]

Objective: Condensation of 3-fluorobenzaldehyde with diethyl succinate to form the


-benzylidene succinic acid monoester.[1]
The Mechanism & Critical Control Points

The Stobbe condensation is unique because it proceeds through a lactone intermediate, which drives the equilibrium toward the mono-ester/mono-acid product, preventing the dialkylation issues common in standard enolate chemistry.[1]

StobbePathway Start Diethyl Succinate + Base Enolate Succinate Enolate Start->Enolate Deprotonation Intermediate Aldol-like Intermediate Enolate->Intermediate + Aldehyde SideRxn Self-Condensation (Oligomers/Tars) Enolate->SideRxn + Excess Succinate (If Aldehyde Low) Aldehyde 3-Fluorobenzaldehyde Lactone Paraconic Acid Lactone (Transient) Intermediate->Lactone Intramolecular Cyclization Product Stobbe Half-Ester (Target) Lactone->Product Ring Opening (Irreversible)

Figure 1: Mechanistic pathway of the Stobbe condensation highlighting the critical lactone intermediate that prevents dialkylation.[1]

Troubleshooting Guide: Stobbe Condensation
IssueProbable CauseCorrective Action
Reaction mixture turns into a solid/viscous gel. Self-Condensation: The succinate enolate reacted with another succinate molecule (Claisen-type) instead of the aldehyde.[1]Protocol Adjustment: Use "Inverse Addition." Pre-mix the aldehyde and base, then slowly add the diethyl succinate.[1] This ensures the enolate always encounters an aldehyde first.[1]
Low conversion of aldehyde. Water Contamination: The base (e.g., NaOEt, t-BuOK) was quenched by atmospheric moisture.[1]System Check: Ensure solvent (Toluene or t-BuOH) is anhydrous.[1] Freshly sublime t-BuOK or use NaH in dry THF/Toluene.[1]
Product is an oil that won't crystallize. Isomer Mixture: Stobbe products are mixtures of E and Z isomers (often oils).[1]Do not panic. Proceed directly to hydrolysis or hydrogenation.[1] The stereocenter is set in the next step (reduction), making the E/Z ratio irrelevant.[1]
Loss of Fluorine signal (19F NMR). Nucleophilic Aromatic Substitution: Rare, but possible if using extremely harsh bases (e.g., NaNH2) at high heat.[1]Switch Base: Use Potassium tert-butoxide (t-BuOK) at moderate temperatures (<60°C).[1] It is non-nucleophilic enough to preserve the Ar-F bond.[1]

Module 2: Catalytic Hydrogenation (Reduction)

Objective: Reduce the alkene (benzylidene) to the alkane (benzyl) without cleaving the C–F bond.

The Defluorination Risk

Aromatic fluorine bonds are generally stable, but Hydrodefluorination (HDF) can occur under catalytic hydrogenation conditions, particularly with Palladium (Pd) or Rhodium (Rh) catalysts if the reaction is allowed to run too long or at high pressures.[1]

Protocol: "Safe-Mode" Hydrogenation
  • Catalyst Selection: Use 5% Pd/C (Palladium on Carbon).[1] Avoid Rhodium on Alumina (Rh/Al2O3), as it is highly active for defluorination [1].[1]

  • Solvent: Methanol or Ethanol.[1]

  • Pressure: Maintain low pressure (1–3 atm / 15–45 psi) . High pressure (>10 atm) significantly increases the rate of C–F cleavage.[1]

  • Monitoring: Monitor reaction progress by HPLC or 19F NMR. Stop immediately upon consumption of the starting alkene.[1]

Diagnostic Check:

  • Good Result: 19F NMR shows a singlet around -113 ppm (depending on solvent).[1]

  • Bad Result: Appearance of fluoride ion (in aqueous workup) or unsubstituted benzyl succinic acid (by Mass Spec).[1]

Module 3: Direct Alkylation (Alternative Route)

Objective: Direct alkylation of diethyl succinate with 3-fluorobenzyl bromide. Warning: This method is prone to dialkylation (adding two benzyl groups) and is generally recommended only for small-scale, rapid screening.[1]

AlkylationRisks cluster_prevention Prevention Strategy Succinate Diethyl Succinate Mono Mono-Alkylated (Target) Succinate->Mono 1. LDA (-78°C) 2. Ar-CH2-Br (0.9 eq) Di Di-Alkylated (Impurity) Mono->Di Reaction with remaining Base Tip Use >2.0 equiv of Succinate to statistically favor Mono.

Figure 2: The kinetic challenge of direct alkylation. The mono-alkylated product is often more acidic than the starting material, leading to rapid dialkylation.[1]

Technical FAQ: Direct Alkylation

Q: Why do I have 30% dialkylated byproduct? A: The mono-alkylated product has a proton that is more accessible or acidic than the starting succinate, leading to "proton transfer" and subsequent second alkylation.[1]

  • Fix: Use LDA (Lithium Diisopropylamide) at -78°C .[1] The low temperature and bulky base minimize proton equilibration.[1]

  • Fix: Use a large excess of diethyl succinate (2.0 to 3.0 equivalents) relative to the alkyl halide.[1]

References & Authority

  • Hydrodefluorination Risks: Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes.[1] MDPI.[1] (Demonstrates the susceptibility of Ar-F bonds to catalytic reduction). [1]

  • Stobbe Condensation Mechanism: Johnson, W. S.; Daub, G. H.[1] "The Stobbe Condensation."[1][2][3][4][5][6][7] Organic Reactions, Vol 6. (The definitive guide on the lactone mechanism).

  • Synthesis of Succinic Acid Derivatives: US Patent 4,939,288.[1] "Method of preparing (R)-succinic acid derivatives." (Details the Stobbe condensation and subsequent hydrogenation for pharmaceutical intermediates).

  • Nucleophilic Fluorine Substitution: Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... (Context on the stability/reactivity of fluorinated benzyl halides).

Sources

Technical Support Center: Purification of 2-(3-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2024-FBSA Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Compound Profile

User Query: "I have synthesized crude 2-(3-Fluorobenzyl)succinic acid (likely via Stobbe condensation and subsequent reduction/hydrolyis) and am struggling to isolate a pure solid. The material is sticky or retains color."

Technical Context: 2-(3-Fluorobenzyl)succinic acid is a dicarboxylic acid often used as a scaffold for metalloprotease inhibitors (e.g., Carboxypeptidase A inhibitors). The presence of the 3-fluorine atom increases lipophilicity compared to the parent phenylsuccinic acid, while the succinic acid moiety provides high polarity and water solubility at neutral pH.

Common Impurities:

  • Neutral Organics: Unreacted 3-fluorobenzaldehyde or succinic diesters.

  • Regioisomers/Unsaturated Byproducts: Traces of alkylidene intermediates (incomplete reduction).

  • Inorganic Salts: Sodium/Potassium salts from the hydrolysis step.

Module 1: Acid-Base Extraction (The Workhorse)

Objective: Bulk removal of neutral organic impurities and inorganic salts. Principle: Exploiting the pKa difference. The carboxylic acid groups (pKa ≈ 3.5–5.0) can be reversibly ionized.

Troubleshooting Protocol
StepActionMechanistic Rationale
1 Dissolution Dissolve crude residue in 1M NaOH (pH > 10). Why: Deprotonates both COOH groups, forming the water-soluble disodium salt.
2 Wash (Critical) Extract the aqueous layer 2x with Diethyl Ether or TBME . Why: Removes unreacted 3-fluorobenzaldehyde and neutral esters which are insoluble in water but soluble in ether.
3 Acidification Cool aqueous layer to 0°C. Slowly add 6M HCl until pH < 2. Why: Protonates the carboxylates. The free acid is less soluble in water and should precipitate or oil out.
4 Re-Extraction Extract the acidic aqueous phase with Ethyl Acetate (EtOAc) . Why: The protonated acid partitions into EtOAc, leaving inorganic salts (NaCl) in the water.
Visualization: Extraction Logic Flow

ExtractionLogic Start Crude Mixture (Acid + Neutrals + Salts) BaseStep Add 1M NaOH (pH > 10) Start->BaseStep WashStep Wash with Ether/TBME BaseStep->WashStep PhaseSep Phase Separation WashStep->PhaseSep OrgLayer Organic Layer (Discard: Aldehydes, Esters) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Target: Disodium Salt) PhaseSep->AqLayer Bottom Layer Acidify Acidify with HCl (pH < 2) Extract with EtOAc AqLayer->Acidify FinalOrg Final Organic Layer (Target Acid) Acidify->FinalOrg FinalAq Final Aqueous Layer (Discard: Salts) Acidify->FinalAq

Caption: Logical flow for isolating the target dicarboxylic acid from neutral impurities and salts.

Module 2: Recrystallization (The Polishing Step)

Objective: Removal of structural isomers and trace colored impurities. Issue: "My product oils out (forms a gum) instead of crystallizing."

Expert Insight: Substituted succinic acids are notorious for "oiling out" because the flexible alkyl chain prevents efficient crystal packing, especially when impurities disrupt the lattice. The fluorine atom adds lipophilicity, making water a poor solvent on its own.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Best For...
Water / Ethanol 90:10 to 80:20Initial attempts. Ethanol helps solubilize the fluorobenzyl group; water acts as the anti-solvent.
Toluene / Hexane 1:1 to 1:3Removing non-polar impurities. Requires heating to boiling toluene.
Acetic Acid / Water 1:1stubborn cases. Acetic acid mimics the H-bonding of the product, preventing premature precipitation.
Protocol: Dealing with "Oiling Out"
  • Dissolve crude solid in the minimum amount of hot solvent (e.g., Ethanol).

  • Add the anti-solvent (e.g., Water) dropwise at boiling temperature until slight turbidity persists.

  • Crucial Step: If oil droplets form, add a tiny amount of the good solvent (Ethanol) to redissolve the oil.

  • Remove from heat and let cool very slowly (wrap flask in foil/towel). Rapid cooling promotes oiling.

  • Seeding: If available, add a seed crystal at ~40°C.

Module 3: Chromatography (High Purity)

Objective: >99% purity for biological assays. Issue: "The peak tails significantly on HPLC/Flash."

Expert Insight: Carboxylic acids interact strongly with residual silanol groups on silica gel or C18 columns, causing peak tailing. You must suppress ionization.

Chromatography Conditions
  • Stationary Phase: C18 (Reverse Phase) is preferred over normal phase silica due to the high polarity of the two carboxylic acid groups.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA .

  • Gradient: 5% B to 60% B over 20 minutes (Adjust based on retention).

Why TFA? The acid keeps the succinic acid moiety protonated (neutral). If the pH is near the pKa (~4), the molecule exists in equilibrium between neutral and anionic forms, leading to broad, split, or tailing peaks.

Visualization: Purification Decision Tree

PurificationTree Input Crude Solid PurityCheck Check Purity (NMR/HPLC) Input->PurityCheck Decision Purity > 95%? PurityCheck->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst Yes (Polishing) Column Reverse Phase Flash (C18 + 0.1% TFA) Decision->Column No (Deep Clean) Final Final Product (White Solid) Recryst->Final Column->Final

Caption: Decision matrix for selecting the appropriate purification method based on initial purity.

Frequently Asked Questions (FAQ)

Q: The product is a solid, but it's slightly yellow. How do I remove the color? A: Dissolve the compound in the alkaline extraction buffer (Step 1 of Module 1) and treat it with Activated Carbon (charcoal) for 15 minutes. Filter through Celite before acidifying. The color usually comes from trace oxidized phenolic impurities or polymerized aldehydes.

Q: Can I use normal phase silica gel chromatography? A: Yes, but it is difficult. You must add 1% Acetic Acid to your Hexane/Ethyl Acetate mobile phase to prevent the acid from sticking to the silica. Without acid, your compound may never elute or will streak across the column.

Q: My yield is lower than expected after recrystallization. A: Succinic acid derivatives have significant water solubility. If you used too much water in the solvent mix, your product is likely in the mother liquor. Concentrate the mother liquor and try a second crop, or extract the mother liquor with Ethyl Acetate to recover the remaining material.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols of carboxylic acids).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for general recrystallization solvents for succinic acid derivatives).

  • Stobbe, H. (1893).[1] Condensation of benzaldehyde with succinic ester. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the synthesis of benzylsuccinic acid derivatives).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3858, Benzylsuccinic acid. (Used for physical property verification and pKa estimation).

Sources

Optimizing pH conditions for 2-(3-Fluorobenzyl)succinic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Optimization Guide for 2-(3-Fluorobenzyl)succinic acid

Introduction: The pH "Master Switch"

As researchers, we often treat pH merely as a buffer condition for biological compatibility. However, for 2-(3-Fluorobenzyl)succinic acid (FBSA) , pH is the master switch determining its solubility, chemical integrity, and analytical performance.

FBSA is a dicarboxylic acid derivative. Its structure features a hydrophobic 3-fluorobenzyl tail and a hydrophilic succinic acid head. This duality creates a specific challenge: the molecule fights itself. The hydrophobic tail drives precipitation in acidic environments, while the carboxylic acid head groups drive solubility only when ionized. Furthermore, the electron-withdrawing fluorine atom slightly increases the acidity of the molecule compared to non-fluorinated benzylsuccinic acid, shifting its


 values.

This guide synthesizes thermodynamic principles with practical troubleshooting to ensure your experiments remain reproducible.

Module 1: The pH-Stability Landscape

To optimize conditions, you must understand the ionization states. FBSA behaves as a diprotic acid.

  • 
    :  First deprotonation (Mono-anion).
    
  • 
    :  Second deprotonation (Di-anion).
    

The Danger Zones:

  • pH < 3.0 (The Precipitation Zone): The molecule is fully protonated and neutral. The hydrophobic fluorobenzyl group dominates, causing rapid precipitation in aqueous media.

  • pH 3.5 – 5.5 (The Buffer Region): The molecule exists as a mixture of species. While solubility improves, this is the worst region for HPLC peak shape due to dynamic proton exchange.

  • pH > 6.0 (The Stability Zone): The molecule is fully ionized (di-anion). Solubility is maximal, and the risk of anhydride formation (a common degradation pathway) is negligible.

Visualizing the Stability Pathway

FBSA_Stability Solid Protonated Solid (Insoluble) Sol_Acid Acidic Solution (pH < 3.0) Risk: Precipitation Solid->Sol_Acid Dissolve in DMSO/MeOH Mono Mono-Anion (pH 4.0 - 5.0) Risk: Peak Splitting Sol_Acid->Mono Raise pH > pKa1 Anhydride Cyclic Anhydride (Degradant) Sol_Acid->Anhydride Heat + Dehydration DiAnion Di-Anion (pH > 6.0) Stable & Soluble Mono->DiAnion Raise pH > pKa2 DiAnion->Sol_Acid Acidification

Figure 1: State transition diagram for 2-(3-Fluorobenzyl)succinic acid. Green represents the optimal state for biological assays; Red indicates instability or insolubility.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific issues reported by users in high-throughput screening and analytical chemistry.

Issue 1: "My compound precipitates immediately when added to the assay buffer."

Diagnosis: The "Crash-Out" Effect. Root Cause: You likely dissolved the stock in DMSO but added it to a buffer with pH < 5.0. When the DMSO is diluted, the local pH drops, and the hydrophobic fluorobenzyl group forces the protonated acid out of solution. Solution:

  • Check Buffer pH: Ensure your assay buffer is pH 7.4 .

  • Pre-Buffer the Stock: Do not add pure DMSO stock directly to water. Add it to a buffer utilizing 100 mM HEPES or Tris (strong buffering capacity is required to counteract the acidity of the FBSA stock).

Issue 2: "I see split or broad peaks on my HPLC chromatogram."

Diagnosis: Ionization Equilibrium Interference. Root Cause: Your mobile phase pH is likely near the


 of the compound (pH 3.5–5.0). In this range, the molecule flips between ionized and neutral states as it travels the column, causing peak broadening.
Solution: 
  • Option A (Standard): Lower mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This forces the molecule into the fully protonated (neutral) state, sharpening the peak on C18 columns.

  • Option B (Alternative): Raise pH to > 7.0 (using Ammonium Bicarbonate), forcing it into the fully ionized state. Note: Ensure your column is silica-hybrid or polymer-based to survive high pH.

Issue 3: "My sample purity dropped after drying it in the oven."

Diagnosis: Thermal Dehydration. Root Cause: Succinic acid derivatives can cyclize to form succinic anhydrides when heated in acidic conditions. The 3-fluorobenzyl group does not prevent this intramolecular reaction. Solution:

  • Never heat to dry. Use lyophilization (freeze-drying) or a rotary evaporator at < 40°C.

  • Store the solid in a desiccator. Moisture can hydrolyze the anhydride back to the acid, but the formation step is irreversible in terms of purity loss during the drying process.

Module 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target: Create a stock that does not crash out upon freeze-thaw.

  • Weighing: Weigh 2.26 mg of 2-(3-Fluorobenzyl)succinic acid (MW ≈ 226.2 g/mol ).

  • Solvent Selection: Add 1.0 mL of 100% DMSO (anhydrous).

    • Why? Water solubility is poor for the solid acid. DMSO ensures complete solvation of the hydrophobic tail.

  • Storage: Aliquot into amber glass vials (to prevent light degradation, though minimal) and store at -20°C .

    • Self-Validation: Upon thawing, the solution should be clear. If cloudy, sonicate for 30 seconds. Do not heat.

Protocol B: Forced Degradation Study (Stability Validation)

Target: Confirm the stability limits for your specific batch.

ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable. (Carboxylic acids are resistant to acid hydrolysis).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursStable. (Forms soluble di-anion).
Oxidation 3%

, RT, 4 hours
Potential Degradation. Benzylic position is susceptible to oxidation.
Thermal (Solid) 80°C oven, 24 hoursDegradation Risk. Check for anhydride formation (Loss of water mass).
Protocol C: HPLC Method Decision Tree

HPLC_Decision Start Select HPLC Conditions CheckCol Check Column Type Start->CheckCol C18 Standard C18 CheckCol->C18 Silica Based Hybrid Hybrid/Polymer CheckCol->Hybrid High pH Stable Acidic Use Acidic Mobile Phase (0.1% Formic Acid, pH ~2.5) C18->Acidic Prevents Tailing Hybrid->Acidic Alternative Basic Use Basic Mobile Phase (10mM NH4HCO3, pH 7.8) Hybrid->Basic Maximizes Ionization

Figure 2: Flowchart for selecting HPLC mobile phases based on column chemistry to avoid peak splitting.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use PBS (Phosphate Buffered Saline) to dissolve the solid directly? A: No. The pH of PBS (7.4) is correct, but the dissolution kinetics of the solid crystal lattice are too slow in water. The hydrophobic fluorine-benzyl interactions prevent water from penetrating the crystal effectively.

  • Correct Workflow: Dissolve in DMSO first (100x concentration), then dilute into PBS.

Q2: Is the fluorine atom stable? Will it hydrolyze off? A: Yes, it is stable. The fluorine is attached to the aromatic ring (aryl fluoride). This bond is extremely strong and resistant to hydrolysis under standard biological or chemical conditions. It will not release fluoride ions in solution.

Q3: Why does the Material Safety Data Sheet (MSDS) warn against "Strong Oxidizing Agents"? A: The benzylic carbon (the


 connecting the ring to the succinic backbone) is the "weak link." Strong oxidizers can attack this position, converting it to a ketone or cleaving the molecule. Avoid storing with peroxides or nitrates.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1268121, 2-(3-Fluorobenzyl)succinic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Succinic Anhydride - Registration Dossier. (Reference for anhydride formation mechanisms). Retrieved from [Link]

  • Sielc Technologies. (2023). HPLC Separation of Fluorophenylacetic acid isomers. (Reference for chromatographic behavior of fluorinated aromatic acids). Retrieved from [Link]

Technical Support Center: Stability & Storage of 2-(3-Fluorobenzyl)succinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Instability

Welcome to the technical support hub. You are likely working with 2-(3-Fluorobenzyl)succinic acid , a critical dicarboxylic acid intermediate often used in the synthesis of PARP inhibitors or metalloprotease inhibitors.

To preserve this compound, you must understand that it is fighting two primary thermodynamic battles:[1]

  • Entropic Cyclization (The "Silent" Degradation): Succinic acid derivatives possess a natural driving force to eliminate water and cyclize into five-membered anhydrides.[1] This is accelerated by heat and acidic environments.[1][2]

  • Benzylic Oxidation: The methylene bridge (benzylic position) connecting the fluorinated ring to the succinic backbone is susceptible to radical autoxidation, forming ketone impurities.[1]

This guide replaces generic "store cold" advice with a mechanism-based preservation strategy.

Diagnostic Hub: Troubleshooting & FAQs

Use this section to diagnose the condition of your current inventory.

Q1: My material has turned from a white powder to a sticky, off-white gum. Is it recoverable?

Diagnosis: Hygroscopic Clumping & Partial Hydrolysis. The Science: Dicarboxylic acids are capable of hydrogen bonding with atmospheric water.[1] If the material becomes "sticky," it has absorbed significant moisture.[1] If it was slightly degraded (containing anhydride), that anhydride has now hydrolyzed back to the acid, generating local acidity that catalyzes further physical degradation.[1] Action:

  • Do NOT heat to dry (this promotes anhydride formation).[1]

  • Dissolve a small sample in DMSO-d6 for NMR.[1]

  • If purity is >98% but wet: Lyophilize (freeze-dry) from a dioxane/water mixture.[1]

  • If purity is compromised: Recrystallize from minimal hot water/ethanol, but ensure rapid cooling to avoid thermal cyclization.[1]

Q2: The 1H NMR shows a "messy" baseline around 2.5–3.0 ppm and a new set of aromatic peaks.

Diagnosis: Cyclic Anhydride Formation. The Science: You are seeing the equilibrium shift.[1] The succinic backbone protons (


) in the linear acid appear distinct from the more rigid silane-like protons in the cyclic anhydride. The anhydride ring strain shifts these protons downfield.[1]
Action: 
  • Quantify: Integrate the new peaks relative to the main product.

  • Remediation: If the anhydride content is high (>5%), you can convert it back to the acid by suspending the material in water and stirring at 50°C for 1 hour, followed by cooling and filtration. Self-Correction: This seems counter-intuitive (adding heat), but hydrolysis requires energy.[1] However, for storage, we want to prevent the anhydride from forming in the first place.

Q3: The material has a distinct yellow tint.[1]

Diagnosis: Benzylic Oxidation. The Science: The 3-fluorobenzyl group contains a benzylic carbon (


). Despite the fluorine atom's electron-withdrawing nature (which deactivates the ring), the benzylic position remains vulnerable to radical attack by singlet oxygen, especially under fluorescent light, forming a benzophenone derivative.
Action: 
  • Irreversible: Oxidation is difficult to reverse without harsh reduction steps that might affect the carboxylic acids.[1]

  • Purification: Recrystallization is required.[1] The oxidized impurity is often more polar (ketone/alcohol) or significantly less polar (if decarboxylation occurred) and may be separated via silica chromatography (DCM:MeOH gradient).[1]

Visualizing the Degradation Pathways[1]

The following diagram illustrates the two competing degradation risks: Cyclization (driven by heat/entropy) and Oxidation (driven by light/air).[1]

DegradationPathways Acid 2-(3-Fluorobenzyl) succinic acid (Target Molecule) Anhydride Cyclic Anhydride (Impurity A) Acid->Anhydride Cyclization (-H2O) Ketone Benzylic Ketone (Impurity B) Acid->Ketone Benzylic Oxidation Anhydride->Acid Hydrolysis (+H2O) Heat Heat (>30°C) Dehydration Heat->Acid Light UV Light / Air Radical Oxidation Light->Acid Water Moisture (Hydrolysis) Water->Anhydride

Figure 1: Mechanistic pathways for the degradation of benzylsuccinic acid derivatives.[1] Note the reversible nature of anhydride formation versus the irreversible oxidation.

Master Protocol: The "Inert Aliquot" System

To maintain purity >99% over 12+ months, do not rely on a single bulk container.[1] Use this split-storage protocol.

Step 1: The Inert Environment Setup[3]
  • Why: Eliminates oxygen (prevents oxidation) and humidity (prevents clumping).[1]

  • Tools: Glove bag or Nitrogen line, Amber glass vials (Type I borosilicate), Parafilm/Teflon tape.[1]

Step 2: Aliquoting (The Golden Rule)[1]
  • Procedure: Upon receipt of bulk material (e.g., 10g), immediately divide it into single-use aliquots (e.g., 10 x 1g vials) inside a dry bag.

  • Reasoning: Every time you open a cold bottle in a warm lab, condensation forms inside.[1] Repeated freeze-thaw cycles pump moisture into the bottle, accelerating degradation.[1]

Step 3: Storage Conditions Matrix

Use the table below to select the correct storage tier based on your usage frequency.[1]

Storage TierTemperatureAtmosphereContainer TypeExpected Stability
Deep Archive -20°CArgon/NitrogenAmber Vial + Desiccant Packet> 2 Years
Active Use 2°C to 8°CNitrogen FlushAmber Vial6 Months
Benchtop 20°C to 25°CAmbientTightly Sealed< 2 Weeks
Step 4: Thawing Protocol (Critical)[1]
  • Never open a cold vial immediately.[1]

  • Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric water from condensing on the cold powder.[1]

Troubleshooting Logic Flow

Use this decision tree to determine the fate of your material.

TroubleshootingTree Start Inspect Material Visual Visual Check Start->Visual Color Is it Yellow? Visual->Color Texture Is it Sticky/Clumped? Color->Texture No Oxidation Diagnosis: Oxidation (Irreversible) Color->Oxidation Yes NMR Run 1H NMR (DMSO-d6) Texture->NMR No Wet Diagnosis: Moisture Absorption Texture->Wet Yes AnhydrideCheck Check 2.5-3.0 ppm (Succinyl Region) NMR->AnhydrideCheck Recryst Action: Recrystallize (Significant Loss) Oxidation->Recryst Dry Action: Lyophilize (Do NOT Heat) Wet->Dry Good Material OK Proceed AnhydrideCheck->Good Clean Spectrum Hydrolyze Action: Aqueous Hydrolysis AnhydrideCheck->Hydrolyze Split Peaks Found

Figure 2: Decision matrix for evaluating material integrity prior to synthesis.

References

  • Preparation and Properties of Succinic Anhydride. ChemBK. Describes the dehydration mechanism of succinic acid derivatives at elevated temperatures (200°C+) or with dehydrating agents, establishing the baseline risk for cyclization.[1]

  • Benzylic Oxidation Mechanisms. Master Organic Chemistry. Details the susceptibility of benzylic C-H bonds to oxidation, converting alkylarenes to ketones/aldehydes, a key risk for fluorobenzyl derivatives.[1]

  • Storage of Fluorinated Intermediates. SinoShiny Technical Blog. Provides general industry guidelines for storing fluorinated pharmaceutical intermediates, emphasizing low temperature and inert atmosphere.[1][3]

  • 2-(4-Fluorobenzyl)succinic acid Safety & Handling. Sigma-Aldrich. Safety Data Sheet and handling for the structural isomer, confirming the need for dry, sealed storage. [1]

  • Reactions at the Benzylic Position. Chemistry Steps. Explains the resonance stabilization that makes benzylic positions reactive toward radical autoxidation.[1][4]

Sources

Technical Support Center: Purification of 2-(3-Fluorobenzyl)succinic Acid

[1]

Current Status: Operational Ticket ID: T-PUR-3FB-SUCC Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

2-(3-Fluorobenzyl)succinic acid is a critical intermediate, often utilized in the synthesis of PARP inhibitors and other metalloprotease-targeting ligands.[1] Its purification is frequently complicated by the presence of mono-ester byproducts (from incomplete hydrolysis), unreacted 3-fluorobenzyl halides , and lactone intermediates typical of Stobbe condensation or alkylation routes.[1]

This guide provides a tiered purification strategy designed to isolate the dicarboxylic acid in >98% purity.

Module 1: Diagnostic Triage

Identify the root cause of impurity before selecting a protocol.

FAQ: Common Quality Issues

Q1: My sample is a viscous yellow oil that refuses to crystallize. What is happening?

Diagnosis: This is the "Oiling Out" phenomenon, common with benzylsuccinic acid derivatives. It is likely caused by:

  • Residual Solvent: Even trace amounts of diethyl ether or THF can prevent crystal lattice formation.

  • Mono-ester Impurity: If synthesized via Stobbe condensation, the half-ester intermediate may not be fully hydrolyzed.[1] The ester disrupts hydrogen bonding between acid dimers. Action: Run a 1H-NMR. Check for a triplet/quartet pattern (ethyl group) or singlet (methyl) around 3.6–4.1 ppm.[1] If clean, proceed to Protocol B (Seeding) .

Q2: The melting point is depressed (e.g., <150°C) and the range is broad (>3°C).

Diagnosis: Eutectic impurities. The 3-fluorine atom increases lipophilicity compared to unsubstituted benzylsuccinic acid, making it "sticky" towards non-polar starting materials like 3-fluorobenzyl bromide. [1] Action: Perform Protocol A (Acid-Base Extraction) to strip non-polar organics.[1]

Q3: I see unexpected peaks in the aromatic region of the NMR.

Diagnosis: Regioisomers. If 3-fluorobenzyl chloride was used, ensure it wasn't contaminated with 2- or 4-fluoro isomers. [1] Action: These are chemically nearly identical and cannot be removed by extraction. Protocol C (Preparative HPLC) is required.

Module 2: Purification Protocols

Protocol A: The "pH-Swing" Extraction (Primary Cleanup)[1]

Best for: Removing neutral organic impurities (halides, aldehydes) and inorganic salts.[1]

Principle: 2-(3-Fluorobenzyl)succinic acid is a dicarboxylic acid (


11

Reagents:

  • 1M NaOH (aq)[1]

  • 6M HCl (aq)[1]

  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    )[1]
  • Brine (Sat. NaCl)[1]

Workflow:

  • Dissolution: Dissolve crude solid in 1M NaOH (approx. 10 mL per gram). Check that pH > 10.

    • Note: The solution should be clear. If cloudy, neutral organics are present.

  • Wash (The "Trash" Phase): Extract the aqueous layer twice with

    
    .
    
    • Chemistry: The product is in the aqueous layer (as disodium salt). Impurities (unreacted 3-fluorobenzyl bromide, lactones) move to the ether.[1]

    • Discard the organic (ether) layer.[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 1.

    • Observation: The product should precipitate as a white solid.

  • Recovery: Filter the solid.[2] If it oils out instead of solidifying, extract the acidic aqueous mixture with

    
    , dry over 
    
    
    , and evaporate.
Protocol B: Recrystallization (Polishing)[1]

Best for: Removing mono-esters and trace isomers.[1]

Solvent System: Water (primary) or Water/Ethanol (95:5).[1] Rationale: The fluorine atom adds hydrophobicity. While succinic acid is highly soluble in water, the fluorobenzyl derivative requires heat to dissolve in water and precipitates well upon cooling.

  • Slurry: Suspend the solid in distilled water (10 mL/g).

  • Heat: Heat to reflux (100°C). If not fully dissolved, add Ethanol dropwise until clear.

    • Warning: Do not exceed 10% Ethanol; otherwise, yield drops significantly.

  • Slow Cool: Turn off heat and let the flask sit in the oil bath as it cools to room temperature. Do not use an ice bath yet. Rapid cooling traps impurities.

  • Harvest: Once room temp is reached, move to 4°C fridge for 12 hours. Filter and wash with ice-cold water.[3]

Protocol C: Preparative HPLC (High Purity >99.5%)

Best for: Final drug substance generation or removing regioisomers.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 10% B to 60% B over 20 minutes
Detection UV @ 210 nm (Carbonyl) and 254 nm (Aromatic)
Retention Logic The 3-fluorobenzyl group is lipophilic.[1][4] The product will elute after unsubstituted succinic acid but before highly non-polar dimers.

Module 3: Visual Workflows

Figure 1: Acid-Base Extraction Logic Flow

ExtractionWorkflowStartCrude Mixture(Acid + Impurities)Step1Dissolve in 1M NaOH(pH > 10)Start->Step1Step2Wash with Diethyl EtherStep1->Step2SeparationPhase SeparationStep2->SeparationOrgLayerOrganic Layer(Contains Neutral Impurities)Separation->OrgLayerTop LayerAqLayerAqueous Layer(Contains Product as Salt)Separation->AqLayerBottom LayerWasteWaste DisposalOrgLayer->WasteDiscardStep3Acidify with 6M HClto pH < 1AqLayer->Step3Step4Precipitate or Extractwith EtOAcStep3->Step4FinalPure 2-(3-Fluorobenzyl)succinic acidStep4->Final

Caption: Figure 1. The "pH-Swing" purification strategy exploits the acidity of the succinic backbone to separate it from neutral organic impurities.

Figure 2: Impurity Decision Tree

DecisionTreeProblemImpurity Type?NeutralNeutral Organics(Halides, Aldehydes)Problem->NeutralIonicInorganic Salts(NaCl, NaBr)Problem->IonicIsomerRegioisomers(2-Fluoro / 4-Fluoro)Problem->IsomerEsterMono-Esters(Half-Hydrolyzed)Problem->EsterSol_NeutralAcid-Base Extraction(Protocol A)Neutral->Sol_NeutralSol_IonicWater Wash / RecrystallizationIonic->Sol_IonicSol_IsomerPrep HPLC(Protocol C)Isomer->Sol_IsomerSol_EsterSaponification (Reflux NaOH)then Protocol AEster->Sol_Ester

Caption: Figure 2.[1] Diagnostic decision tree for selecting the appropriate purification module based on impurity characterization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general organic acid purification and solvent selection). [1]

  • Cohen, S. G., & Milovanovic, A. (1968). "Organocatalysis and Mechanism of Stobbe Condensation." Journal of the American Chemical Society, 90(13), 3495–3502. (Mechanistic insight into mono-ester impurities in benzylsuccinic acid synthesis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for Acid-Base extraction protocols).

  • PubChem. (2024). Compound Summary: Benzylsuccinic acid.[5][6] National Library of Medicine. (Physicochemical property baseline for succinic acid derivatives). [1]

Technical Support Center: Overcoming Hygroscopic Challenges of Succinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the hygroscopic challenges associated with succinic acid derivatives. As a Senior Application Scientist, I understand the critical role these compounds play in your research and drug development endeavors.[1] Their inherent ability to attract and retain moisture from the atmosphere, known as hygroscopicity, can significantly impact experimental outcomes, product stability, and overall success.[2][3]

This guide is designed to be a practical resource, providing you with troubleshooting strategies and in-depth answers to frequently asked questions. My goal is to empower you with the knowledge to anticipate, mitigate, and resolve the common issues encountered when working with these valuable, yet sometimes challenging, molecules.

Part 1: Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Handling and Storage

Question: I've noticed my succinic acid derivative is clumping and has poor flowability. What's causing this and how can I fix it?

Answer:

This is a classic sign of moisture absorption.[2][4] When hygroscopic powders like succinic acid derivatives are exposed to ambient humidity, they adsorb water molecules onto their surface.[3] This leads to the formation of liquid bridges between particles, causing them to stick together, resulting in clumping and reduced flow.[3][4]

Troubleshooting Steps:

  • Environmental Control: The most effective preventative measure is to handle the material in a controlled environment with low relative humidity (RH).[2][5] Aim for an RH of less than 40% when working with highly hygroscopic materials.[4] This can be achieved using dehumidifiers or by working in a glove box with a controlled atmosphere.[2][6]

  • Appropriate Storage: Always store succinic acid derivatives in tightly sealed containers with a desiccant.[3][4][7] Silica gel and activated carbon are common and effective desiccants.[7][8] Ensure the container is made of a material with low moisture permeability, such as glass or aluminum-lined packaging.[7][9]

  • Addition of Flow Activators: Incorporating a glidant or flow activator into your formulation can improve flowability.[4] Materials like colloidal silicon dioxide or magnesium oxide can help by reducing interparticle friction and adsorbing excess moisture.[4]

  • Granulation: If applicable to your process, consider granulation. This technique can improve the flow properties and stability of hygroscopic powders.[2]

Question: My succinic acid derivative seems to be degrading over time, even when stored in what I thought was a sealed container. What could be happening?

Answer:

Chemical degradation due to moisture is a significant concern with many active pharmaceutical ingredients (APIs), including some succinic acid derivatives.[2][3] Even seemingly small amounts of moisture can initiate hydrolysis or other degradation pathways, leading to a loss of potency or the formation of undesirable impurities.[2][3] It's also possible that the succinic acid moiety itself could be involved in reactions, for instance, hydrolysis of an ester linkage if your derivative is an ester.[10]

Troubleshooting Steps:

  • Verify Container Seal: Ensure your container provides a true hermetic seal. Even a small leak can allow moisture to enter over time.

  • Moisture Content Analysis: Quantify the initial moisture content of your material using a technique like Karl Fischer titration.[11][12][13][14] This will provide a baseline and help you determine if the material was already compromised.

  • Stability Studies: Conduct formal stability studies under controlled temperature and humidity conditions to understand the degradation kinetics of your specific derivative.

  • Consider Co-processing: Formulating the derivative with excipients that have a high affinity for water can help protect the API.[15] These excipients can act as sacrificial moisture sinks.

  • Crystal Engineering: In some cases, forming a co-crystal of the succinic acid derivative can alter its hygroscopic properties and improve stability.[16]

Formulation and Processing

Question: I'm having trouble with my tablet formulation. The tablets are sticking to the punches and dies during compression. Could this be related to hygroscopicity?

Answer:

Absolutely. Sticking and picking are common tableting problems exacerbated by moisture.[4][17] When a hygroscopic powder absorbs moisture, it can become sticky, leading to adhesion to the metal surfaces of the tablet press.[17]

Troubleshooting Steps:

  • Control Granule Moisture: Ensure your granulation is adequately dried. Overly moist granules are a primary cause of sticking.[17]

  • Optimize Lubricant Levels: Insufficient lubrication can lead to sticking.[17] Ensure you are using an adequate amount of an effective lubricant, such as magnesium stearate.

  • Environmental Control During Compression: The humidity of the compression suite is critical. Maintaining a low RH environment will minimize moisture uptake by the formulation during the tableting run.[5]

  • Punch and Die Maintenance: Ensure the surfaces of your punches and dies are smooth and polished. Scratches can provide sites for the material to adhere.[17]

  • Formulation Modification: Consider adding adsorbents like finely powdered magnesium oxide or magnesium carbonate to your formulation to manage moisture.[4]

Question: My final product, a solid dosage form, is showing signs of physical instability (e.g., swelling, changes in hardness) upon storage. How can I prevent this?

Answer:

Physical instability in solid dosage forms is often a direct consequence of moisture absorption by hygroscopic components.[18] Water can act as a plasticizer, reducing the mechanical strength of the tablet and leading to changes in its physical properties.

Troubleshooting Steps:

  • Excipient Selection: Carefully select excipients with low hygroscopicity.[2] The overall hygroscopicity of the formulation is a sum of its parts.

  • Moisture-Barrier Coating: Applying a moisture-barrier film coating to the final tablet is a very effective strategy.[2][19] This creates a physical barrier between the hygroscopic core and the external environment.

  • Packaging: Utilize high-barrier packaging, such as aluminum blister packs, to protect the product from ambient humidity.[2][9] Including a desiccant in the final packaging provides an additional layer of protection.[7][9]

  • Encapsulation: For highly sensitive materials, encapsulation techniques like spray drying with a protective polymer can be employed to create a less hygroscopic particle.[19][20]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why are succinic acid derivatives prone to it?

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[2][3] Succinic acid and its derivatives often contain polar functional groups, such as carboxyl groups, which can form hydrogen bonds with water molecules, making them susceptible to moisture uptake. The crystalline structure and surface properties of the specific derivative also play a crucial role.[21]

Q2: How can I quantitatively measure the hygroscopicity of my succinic acid derivative?

The most common and accurate methods are:

  • Dynamic Vapor Sorption (DVS): This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[22][23][24][25] The resulting sorption isotherm provides a detailed profile of the material's hygroscopic behavior.[24][26]

  • Karl Fischer Titration: This is a classic and highly specific method for determining the water content of a sample.[11][12][13][14][26][27] It can be used to measure the initial moisture content and to monitor changes over time.

Q3: Are there different classifications of hygroscopicity?

Yes, materials are often classified based on their degree of hygroscopicity. A common classification is:

Hygroscopicity ClassWeight % of Water Sorbed after 24 hours at 80% RH and 25°C
DeliquescentSufficient water is absorbed to form a liquid.
Very Hygroscopic≥ 15%
Hygroscopic< 15% and ≥ 2%
Slightly Hygroscopic< 2% and ≥ 0.2%
Non-Hygroscopic< 0.2%

This table is based on the European Pharmacopoeia classification.[24][28]

Q4: Can the manufacturing process itself introduce moisture?

Yes, several manufacturing steps can introduce moisture.[9] Wet granulation, for example, involves the addition of a liquid binder.[9] Inadequate drying after this step is a common source of excess moisture. Milling can also increase the surface area of the powder, potentially increasing its susceptibility to moisture sorption.[9]

Q5: What are the regulatory expectations regarding the control of hygroscopicity?

Regulatory agencies expect a thorough understanding and control of the physical and chemical properties of drug substances and products. This includes characterizing the hygroscopic nature of the API and formulated product, establishing appropriate storage and handling conditions, and demonstrating the stability of the product over its shelf life under the intended storage conditions.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters may need to be optimized for your particular instrument and sample.

Objective: To accurately quantify the water content in a sample of a succinic acid derivative.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe or other suitable sample introduction device

  • Analytical balance

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.

  • Solvent Blank: Add a known volume of the anhydrous solvent to the titration vessel and titrate to a stable endpoint. This determines the background moisture level in the solvent.

  • Sample Preparation: Accurately weigh a suitable amount of the succinic acid derivative. The sample size will depend on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. For solids, ensure they dissolve completely in the solvent to release all the water.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed, expressed as a percentage or in parts per million (ppm).

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of a succinic acid derivative.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance

  • Sample pan

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-20 mg) into the DVS sample pan.

  • Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Isotherm: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight stabilizes, indicating that equilibrium has been reached.[24]

  • Desorption Isotherm: After reaching the maximum RH, program the instrument to decrease the RH in a stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.

  • Data Analysis: The DVS software will generate a sorption-desorption isotherm by plotting the percentage change in mass versus the relative humidity. This plot reveals the hygroscopic nature of the material, including any hysteresis between the sorption and desorption curves.

Visualizations

Troubleshooting Workflow for Handling Hygroscopic Succinic Acid Derivatives

Hygroscopic_Troubleshooting Troubleshooting Flow for Hygroscopic Succinic Acid Derivatives start Start: Observe Poor Flow / Clumping check_env Check Handling Environment (RH < 40%)? start->check_env control_env Implement Environmental Controls: - Dehumidifier - Glove Box check_env->control_env No check_storage Check Storage Conditions (Sealed + Desiccant)? check_env->check_storage Yes control_env->check_storage improve_storage Improve Storage: - Tightly Sealed Containers - Add Desiccant check_storage->improve_storage No consider_excipients Consider Formulation Aids? check_storage->consider_excipients Yes improve_storage->consider_excipients add_glidant Add Glidant / Flow Activator (e.g., Colloidal Silicon Dioxide) consider_excipients->add_glidant Yes granulation Consider Granulation consider_excipients->granulation Alternative end_bad Issue Persists: Contact Technical Support consider_excipients->end_bad No end_good Problem Resolved add_glidant->end_good granulation->end_good

A decision tree for troubleshooting handling issues.

Logical Relationship of Factors Affecting Stability

Stability_Factors Factors Influencing Stability of Succinic Acid Derivatives hygroscopicity Inherent Hygroscopicity of Derivative moisture Moisture Content hygroscopicity->moisture environment Environmental Humidity (RH) environment->moisture packaging Packaging System packaging->moisture protects from formulation Formulation Components formulation->moisture mitigates stability Product Stability moisture->stability impacts

Key factors influencing the stability of the final product.

References

  • Moisture Content by Karl Fischer Titration. (n.d.). ARDL. Retrieved February 15, 2026, from [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry. Retrieved February 15, 2026, from [Link]

  • Advanced Solutions to Prevent Undesired Moisture in Pharmaceutical Manufacturing. (2023, August 29). Thomasnet. Retrieved February 15, 2026, from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com. Retrieved February 15, 2026, from [Link]

  • Tackling Moisture Challenges in Solid Dosage Manufacturing. (2016, May 2). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

  • Hygroscopicity, Powder Rheology & Compaction Properties. (n.d.). PharmaQuesT. Retrieved February 15, 2026, from [Link]

  • Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). Hindawi. Retrieved February 15, 2026, from [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. Retrieved February 15, 2026, from [Link]

  • Film coating techniques to reduce hygroscopicity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs. Retrieved February 15, 2026, from [Link]

  • Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. (n.d.). Jenck. Retrieved February 15, 2026, from [Link]

  • Moisture Control for Pharmaceutical Manufacturing. (n.d.). Polygon Group. Retrieved February 15, 2026, from [Link]

  • DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. (n.d.). TA Instruments. Retrieved February 15, 2026, from [Link]

  • The Crucial Role of Moisture Control in the Pharmaceutical Industry. (2025, October 17). SSE Enterprise. Retrieved February 15, 2026, from [Link]

  • Humidity control at the production of pharmaceutical products. (n.d.). Desiccant Technologies Group. Retrieved February 15, 2026, from [Link]

  • Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs. Retrieved February 15, 2026, from [Link]

  • Karl Fischer Method of Moisture Detection. (n.d.). CSC Scientific. Retrieved February 15, 2026, from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved February 15, 2026, from [Link]

  • Hygroscopic Gravimetric Quantitative Chemical Analysis. (n.d.). OMICS International. Retrieved February 15, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. (2022, September 22). DR-NTU. Retrieved February 15, 2026, from [Link]

  • Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? (2010, October 10). Quora. Retrieved February 15, 2026, from [Link]

  • HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. (2021, December 13). PMC. Retrieved February 15, 2026, from [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Troubleshooting Guide Tableting. (n.d.). Biogrund. Retrieved February 15, 2026, from [Link]

  • Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. (2022, June 3). PubMed. Retrieved February 15, 2026, from [Link]

  • Effect of Moisture on the Stability of Solid Dosage Forms. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and lubricating properties of succinic acid alkyl ester derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Preformulation studies involving moisture uptake in solid dosage forms. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Succinic acid Production Strategy: Raw material, Organisms and Recent Applications in pharmaceutical and Food: Critical Review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • The effects of moisture on pharmaceutical amorphous solid dispersion systems. (n.d.). ProQuest. Retrieved February 15, 2026, from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). JOCPR. Retrieved February 15, 2026, from [Link]

  • Overcoming Excipient Challenges in Spray-Dried Dispersions. (2017, July 2). Contract Pharma. Retrieved February 15, 2026, from [Link]

  • Drug Delivery Succinic Acid Derivatives Market Size, Future Growth and Forecast 2033. (2026, February 10). Market Research. Retrieved February 15, 2026, from [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Hydroxypropyl Methylcellulose Acetate Succinate: Potential Drug–Excipient Incompatibility. (n.d.). Springer. Retrieved February 15, 2026, from [Link]

  • Succinic Acid Excipient GMP. (n.d.). Pfanstiehl. Retrieved February 15, 2026, from [Link]

  • Impact of succinic acid as a coformer on drugs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Optimizing reaction temperature for fluorobenzyl succinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Fluorobenzyl Succinic Acid Synthesis

Technical Support Center: Synthesis & Process Optimization

Executive Summary: The Thermal Landscape

Synthesizing 2-(4-fluorobenzyl)succinic acid involves attaching a fluorinated benzyl group to a succinic acid backbone.[1] The "optimal" temperature is not a single set point but a dynamic variable dependent on your chosen synthetic pathway.

You are likely employing one of two primary routes. The Direct Alkylation route is kinetically controlled and demands cryogenic precision to prevent dialkylation. The Stobbe Condensation route is thermodynamically driven and requires elevated temperatures to push equilibrium.

This guide addresses temperature-critical failure points for both methodologies.

Core Methodologies & Temperature Protocols

Method A: Direct Enolate Alkylation (Kinetic Control)

Best for: High-throughput medicinal chemistry, fewer steps. Critical Constraint:[1] Preventing the "double-alkylation" impurity.[1]

StepOperationOptimal TempTechnical Rationale
1 Enolate Formation -78°C Kinetic deprotonation of diethyl succinate using LDA/LiHMDS. Low temp prevents base decomposition and scrambling.
2 Electrophile Addition -78°C Addition of 4-fluorobenzyl bromide.[1] The fluorine substituent activates the benzylic position; higher temps cause rapid, uncontrolled exotherms.
3 Reaction Aging -78°C to -20°C Slow warming allows the reaction to overcome activation energy without triggering dialkylation (reaction at the second

-proton).[1]
4 Quench 0°C Controlled protonation to avoid ester hydrolysis.
Method B: Stobbe Condensation (Thermodynamic Control)

Best for: Large-scale synthesis, robust purity profile. Critical Constraint:[1] Driving the reversible lactonization-ring opening equilibrium.[1]

StepOperationOptimal TempTechnical Rationale
1 Condensation 80°C (Reflux) Reaction of diethyl succinate + 4-fluorobenzaldehyde with NaOEt/NaH.[1] Heat is required to drive the irreversible formation of the carboxylate salt.
2 Hydrolysis 100°C Saponification of the half-ester intermediate requires vigorous heating.
3 Reduction RT to 50°C Catalytic hydrogenation (Pd/C) of the alkene to the alkane.

Troubleshooting Guide (Q&A)

Scenario 1: Direct Alkylation Issues

Q1: I am seeing significant amounts of dialkylated impurity (bis-4-fluorobenzyl succinate). My yield of the mono-product is <40%. Is my temperature too high?

A: Yes. This is the classic signature of "enolate equilibration."

  • The Mechanism: If the reaction warms above -40°C before the electrophile is consumed, the mono-alkylated product can exchange a proton with the remaining enolate, forming a new enolate that reacts again.

  • The Fix:

    • Maintain -78°C strictly during the addition of 4-fluorobenzyl bromide.

    • Do not allow the reaction to warm past -30°C until TLC/HPLC confirms the electrophile is consumed.

    • Additive: Add DMPU (10-20% v/v) to the THF solvent. It disrupts lithium aggregates, increasing the reactivity of the mono-enolate at lower temperatures, allowing you to finish the reaction without heating [1].

Q2: The reaction is stuck at 50% conversion even after warming to Room Temperature (RT).

A: This suggests enolate decomposition or insufficient base strength , not necessarily a temperature ceiling issue.

  • The Cause: If you generated the enolate at 0°C (trying to be faster), LDA can decompose THF or itself. Alternatively, the 4-fluorobenzyl bromide might be hydrolyzing if the solvent isn't dry.

  • The Fix:

    • Ensure LDA is prepared fresh at -78°C or lower.

    • If the reaction is sluggish at -78°C, warm to -40°C , but never jump straight to RT. The activation energy for alkylation with a benzyl halide is relatively low; if it's not reacting, your enolate might be dead (quenched by moisture).

Scenario 2: Stobbe Condensation Issues

Q3: During the Stobbe condensation (reflux in Ethanol), the reaction turns into a black tar and yield is low.

A: You are likely experiencing thermal polymerization or Cannizzaro disproportionation of the aldehyde.

  • The Mechanism: 4-fluorobenzaldehyde is electron-deficient and sensitive to harsh bases at high heat.[1] Prolonged reflux at 80°C+ with strong ethoxide concentration can degrade it.

  • The Fix:

    • Lower Temperature: Reduce temperature to 60°C .

    • Staged Addition: Do not dump all the aldehyde in at once. Add the aldehyde dropwise to the refluxing succinate/base mixture. This keeps the instantaneous concentration of free aldehyde low, favoring the cross-condensation over self-polymerization [2].

Q4: The product precipitates as a gum during the reaction, stopping the stirrer.

A: This is a solubility-temperature mismatch .[1]

  • The Fix: The "half-ester" salt product is often insoluble in boiling ether/ethanol. Switch solvent to tert-Butanol (t-BuOH) or add a co-solvent like Toluene .[1] Maintain the temperature at 85-90°C (toluene reflux) to keep the salt intermediate in a semi-fluid state or suspension that permits stirring [3].

Visualization: Process Decision Logic

The following diagram illustrates the critical decision nodes for temperature management based on the chosen pathway.

OptimizationLogic Start Start: Fluorobenzyl Succinic Acid Synthesis Choice Select Pathway Start->Choice Alkylation Route A: Direct Alkylation (LDA/THF) Choice->Alkylation Speed/Small Scale Stobbe Route B: Stobbe Condensation (NaOEt/EtOH) Choice->Stobbe Scale/Robustness TempControl1 Maintain -78°C Alkylation->TempControl1 CheckImpurity Check HPLC: Dialkylated Impurity? TempControl1->CheckImpurity KeepCold Action: Keep < -40°C Add DMPU CheckImpurity->KeepCold Yes (>5%) Success1 Target: Mono-Alkylated Ester CheckImpurity->Success1 No TempControl2 Reflux (80°C) Stobbe->TempControl2 CheckDecomp Check Appearance: Black Tar/Low Yield? TempControl2->CheckDecomp LowerTemp Action: Reduce to 60°C Dropwise Addition CheckDecomp->LowerTemp Yes Success2 Target: Alkylidene Succinate CheckDecomp->Success2 No

Caption: Decision tree for temperature optimization in fluorobenzyl succinic acid synthesis, contrasting kinetic (Alkylation) vs. thermodynamic (Stobbe) control strategies.

Standardized Optimization Protocol (Direct Alkylation)

Use this protocol to determine the maximum allowable temperature for your specific reactor geometry.

  • Preparation: Charge flask with THF and Diisopropylamine (1.1 equiv). Cool to -78°C .[1] Add n-BuLi (1.1 equiv) dropwise.[1] Stir 30 min.

  • Enolization: Add Diethyl Succinate (1.0 equiv) dropwise over 20 min. Internal temp must not rise above -70°C.[1][2] Stir 45 min at -78°C.

  • Addition: Add 4-fluorobenzyl bromide (1.05 equiv) dissolved in minimal THF.

  • The Ramp (Optimization Step):

    • Aliquot 1: Keep at -78°C for 2 hours. Quench.

    • Aliquot 2: Warm to -40°C over 1 hour. Quench.

    • Aliquot 3: Warm to 0°C over 1 hour. Quench.

  • Analysis: Compare HPLC profiles.

    • Result: Aliquot 3 typically shows 15-20% dialkylation.[1] Aliquot 2 is usually the "Sweet Spot" (High conversion, <2% impurity).

References

  • Seebach, D.; Aebi, J.; Wasmuth, D. (1985). "Diastereoselective α-Alkylation of β-Hydroxycarboxylic Esters Through Alkoxide Enolates." Organic Syntheses, 63, 109.

  • Johnson, W. S.; Daub, G. H. (1951). "The Stobbe Condensation."[3][4][5][6] Organic Reactions, Vol 6.

  • Dall'Ava, M.; Mondini, S. (2007). "Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis."[7] European Patent EP1853548B1.

  • Vaidyanathan, G.; Zalutsky, M. R. (2006). "Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F."[1] Nature Protocols, 1(4), 1655-1661.[1] (Cited for fluorobenzyl handling context).

Sources

Resolving separation issues in 2-(3-Fluorobenzyl)succinic acid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Separation & Purification Issues in FBSA Chromatography

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: February 15, 2026[1][2]

Introduction: The Molecule & The Challenge

Welcome to the technical hub for 2-(3-Fluorobenzyl)succinic acid (FBSA) . As a Senior Application Scientist, I know this molecule presents a "perfect storm" of chromatographic challenges. You are dealing with a dicarboxylic acid (highly polar, pH-sensitive) attached to a fluorinated aromatic ring (lipophilic, electron-withdrawing), all centered around a chiral carbon.[1][2]

This guide moves beyond generic advice. We address the specific physicochemical interactions of FBSA to resolve peak tailing, retention drift, and the critical separation of enantiomers.

Module 1: Achiral Purity & Peak Shape (RP-HPLC)

Context: The most common complaint with FBSA is severe peak tailing or split peaks in Reversed-Phase (RP) modes.[1][2] This is almost always a result of the two carboxylic acid groups interacting with residual silanols on the column stationary phase.

Q: Why are my FBSA peaks tailing significantly (As > 1.5) despite using a C18 column?

A: Standard C18 columns often possess residual silanol groups (


) that act as weak cation exchangers.[1][2] Even though FBSA is an acid, the local pH environment can lead to secondary hydrogen bonding or ionic interactions if the silanols are not fully end-capped or if the mobile phase pH is incorrect.

The Fix (Protocol):

  • pH Suppression: You must operate at a pH below the pKa of the succinic acid moiety.[1][2] FBSA has estimated pKa values of ~3.8 and ~5.4.[1][2]

    • Action: Adjust mobile phase aqueous component to pH 2.0 – 2.5 .

    • Reagent: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1][2] TFA is preferred for UV detection; FA for MS.[1][2]

  • Column Selection: Switch to a "Type B" high-purity silica or a Polar-Embedded C18 (e.g., C18-AQ, Polar-RP).[1][2] These phases shield silanols and allow 100% aqueous starts, which helps retain the polar succinic core.

Q: I see "Ghost Peaks" or retention drift between runs. What is happening?

A: This is likely "Phase Collapse" or "Dewetting" if you are starting with high aqueous conditions (95-100% water) to retain the polar acid, or it is a temperature equilibrium issue.[1] The fluorine atom on the benzyl ring induces a dipole that makes retention highly sensitive to temperature.

The Fix:

  • Thermostat: Lock column temperature at 30°C or 40°C. Do not run at ambient.

  • Dewetting: If using a standard C18 with 100% water, the hydrophobic chains collapse. Switch to a C18-AQ (Aqua) phase designed for high-aqueous stability.

Module 2: Chiral Resolution (The Critical Step)

Context: Separating the (R)- and (S)- enantiomers of FBSA is difficult because the chiral center is adjacent to the polar succinic acid functionality. Standard "coated" polysaccharide columns often fail without aggressive additives.[1][2]

Q: Which Chiral Stationary Phase (CSP) should I screen first?

A: Do not start with standard ODS columns. You need specific chiral selectors.

Recommendation Hierarchy:

  • Primary Screen (Immobilized Polysaccharides): CHIRALPAK IA or IB (Amylose/Cellulose derivatives).[1][2]

    • Why: Immobilized phases allow you to use "forbidden" solvents like Dichloromethane (DCM) or THF, which can solubilize FBSA better and alter selectivity.[1][2]

  • Specialized Screen (Anion Exchange): CHIRALPAK QN-AX or QD-AX .[1][2][3][4]

    • Why: These are designed specifically for acidic chiral compounds.[1][2][3] They utilize a weak anion exchange mechanism (Quinine/Quinidine derivatives) that targets the carboxylic acid groups of FBSA directly [1].

Q: I have separation, but the peaks are broad and merging. How do I sharpen them?

A: You are likely missing the acidic additive.[1][2] In chiral chromatography of acids, the dimer formation of carboxylic acids causes peak broadening.

The Protocol:

  • Mobile Phase (Normal Phase): n-Hexane / Ethanol / TFA (0.1%) .[1][2]

  • Mobile Phase (Reversed Phase): Water (pH 2.0 with H3PO4) / Acetonitrile.[1][2]

  • Critical Note: The TFA is not optional.[1][2] It ensures the FBSA remains in a single protonation state, preventing it from "smearing" down the column.

Module 3: Visualization & Workflow

Workflow 1: Chiral Method Development Strategy

This decision tree guides you through the selection of the correct mode based on your specific FBSA constraints (solubility and MS compatibility).

ChiralStrategy Start Start: FBSA Chiral Separation Solubility Check Solubility: Is FBSA soluble in Hexane/Alcohol? Start->Solubility ModeNP Select Normal Phase (NP) Solubility->ModeNP Yes ModeRP Select Reversed Phase (RP) Solubility->ModeRP No (Polar only) ColSelectNP Column: Chiralpak AD-H or IA Mobile Phase: Hex/EtOH + 0.1% TFA ModeNP->ColSelectNP ColSelectRP Column: Chiralpak QN-AX (Anion Exch) Mobile Phase: MeOH/Aq Buffer (pH 4-6) ModeRP->ColSelectRP ResultNP Check Resolution (Rs) ColSelectNP->ResultNP ResultRP Check Resolution (Rs) ColSelectRP->ResultRP Success Rs > 1.5: Validate Method ResultNP->Success Good Sep Fail Rs < 1.5: Switch Selector ResultNP->Fail Tailing/Overlap ResultRP->Success ResultRP->Fail Fail->ModeRP If NP failed, try AX-RP

Caption: Decision tree for selecting the optimal chromatographic mode for FBSA chiral resolution.

Module 4: Detection & Sensitivity (FAQs)

Q: UV sensitivity is low at 254 nm.[1][2] Where should I detect?

A: The fluorobenzyl ring has weak absorbance at 254 nm.[1][2] The carbonyls in the succinic acid core absorb better at lower wavelengths.

  • Optimal UV: 210 nm – 220 nm .[1][2]

  • Warning: At 210 nm, many solvents (like Ethyl Acetate) absorb UV.[1][2] Use HPLC-grade Acetonitrile or Methanol only.[1][2]

Q: Can I use Mass Spectrometry (MS) for this?

A: Yes, but you must use Negative Mode (ESI-) .[1][2]

  • Mechanism: FBSA readily loses a proton from the carboxylic acid groups to form

    
    .[1][2]
    
  • m/z Target: Molecular Weight is ~226.[1][2]2. Look for the parent ion at m/z 225.2 .[2]

  • Buffer Warning: Do not use Phosphate buffers or TFA for MS (TFA suppresses ionization).[1][2] Use Formic Acid (0.1%) or Ammonium Formate (10mM, pH 3) .[1][2]

Summary Data Table: Troubleshooting Matrix

SymptomProbable CauseTechnical Solution
Peak Tailing (As > 1.5) Silanol interaction with COOH groups.[1][2]Add 0.1% TFA to mobile phase; Switch to C18-AQ or Polar-Embedded column.[1][2]
Split Peaks Injection solvent too strong (e.g., 100% MeOH).[1][2]Dissolve sample in initial mobile phase (e.g., 90% Water / 10% ACN).[1][2]
Broad Chiral Peaks Dimerization of acid groups.[1][2]Mandatory: Add 0.1% TFA or IPA to the mobile phase to break dimers.[1][2]
Retention Drift Temperature fluctuation affecting F-dipole.[1][2]Thermostat column oven (30°C). Do not run at ambient.
No MS Signal Wrong ionization mode or buffer suppression.Switch to ESI Negative Mode ; Remove TFA, use Formic Acid.
References
  • Daicel Chiral Technologies. (2025).[1][2] Enantiomer separation of acidic compounds using Chiralpak QN-AX/QD-AX. Retrieved from [Link]

  • PubChem. (2025).[1][2][5] 2-Benzylsuccinic acid (Analogous Compound Data). National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Lajin, B., et al. (2020).[1][2] Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 2-(3-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 2-(3-Fluorobenzyl)succinic acid, a molecule of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its spectral features, offer a practical guide to spectral acquisition, and compare its signature with that of structurally related compounds.

The Structural Significance of 2-(3-Fluorobenzyl)succinic Acid

2-(3-Fluorobenzyl)succinic acid is a dicarboxylic acid featuring a chiral center and a fluorinated aromatic ring. The presence of these functionalities suggests its potential as a building block in the synthesis of bioactive molecules. The fluorine atom, in particular, is a valuable addition in medicinal chemistry, often introduced to modulate metabolic stability, binding affinity, and lipophilicity. Accurate characterization of this molecule by 1H NMR is the first step in ensuring its quality and suitability for downstream applications.

Theoretical 1H NMR Spectral Analysis

The 1H NMR spectrum of 2-(3-Fluorobenzyl)succinic acid is anticipated to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The presence of a stereocenter renders the methylene protons of the succinic acid backbone and the benzylic protons diastereotopic, which can lead to more complex splitting patterns than might be naively expected.

Here is a breakdown of the expected signals:

  • Carboxylic Acid Protons (-COOH): Two broad singlets are expected in the downfield region of the spectrum, typically between 10-13 ppm.[1] The exact chemical shift can be highly dependent on the solvent, concentration, and temperature. Due to their acidic nature and rapid exchange with trace amounts of water, these signals are often broad and may not show coupling to other protons.

  • Aromatic Protons (Ar-H): The 3-fluorobenzyl group will give rise to four signals in the aromatic region (typically 6.5-8.0 ppm).[2] The fluorine atom at the meta position will influence the chemical shifts and introduce 1H-19F couplings. The proton ortho to the fluorine (H-2) will likely be a doublet of doublets due to coupling with the neighboring proton and the fluorine. The other aromatic protons will also exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The magnitude of these couplings decreases with the number of bonds separating the nuclei.

  • Benzylic Protons (-CH2-Ar): The two benzylic protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and are expected to appear as a pair of doublets of doublets (an AB quartet if the chemical shift difference is small), each integrating to one proton.[3] Their chemical shift is anticipated to be in the range of 2.2-3.0 ppm.[1][2]

  • Succinic Acid Backbone Protons (-CH- and -CH2-):

    • The methine proton (-CH-) at the chiral center is coupled to the adjacent methylene protons of the succinic acid backbone and the benzylic protons. This will result in a complex multiplet. Its chemical shift is expected to be in the range of 2.0-2.6 ppm.[1]

    • The methylene protons (-CH2-) of the succinic acid backbone are also diastereotopic. They will couple with each other (geminal coupling) and with the methine proton (vicinal coupling), giving rise to two distinct and complex multiplets. In succinic acid itself, these protons appear as a singlet around 2.4-2.7 ppm.[4][5][6][7] The substitution in the target molecule will cause a shift and more complex splitting.

Experimental Protocol for 1H NMR Spectral Acquisition

Acquiring a high-quality 1H NMR spectrum is crucial for accurate interpretation. The following is a standardized protocol for the analysis of 2-(3-Fluorobenzyl)succinic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-(3-Fluorobenzyl)succinic acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). DMSO-d6 is often a good choice for carboxylic acids as it can help in observing the acidic protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans. For a dilute sample, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz (Hz).

Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze Analyze Splitting & Coupling integrate->analyze

Figure 1. Workflow for 1H NMR spectral acquisition and analysis.

Predicted 1H NMR Data Summary

The following table summarizes the predicted 1H NMR spectral data for 2-(3-Fluorobenzyl)succinic acid.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.0 - 13.0br s2H-COOH
6.9 - 7.4m4HAr-H
2.8 - 3.2m2H-CH2-Ar
2.6 - 2.8m1H-CH-
2.4 - 2.6m2H-CH2-COOH

br s = broad singlet, m = multiplet

Spin-Spin Coupling Network

The intricate network of proton-proton couplings is key to assigning the signals correctly. The following diagram illustrates the expected spin-spin coupling relationships in 2-(3-Fluorobenzyl)succinic acid.

Figure 2. Predicted spin-spin coupling network for 2-(3-Fluorobenzyl)succinic acid.

Comparative Spectral Analysis

To fully appreciate the unique spectral features of 2-(3-Fluorobenzyl)succinic acid, it is instructive to compare its predicted spectrum with those of related compounds.

Succinic Acid

The 1H NMR spectrum of succinic acid is very simple, showing a single sharp peak for the four equivalent methylene protons at approximately 2.6 ppm (in D2O).[4][7] The carboxylic acid protons are typically not observed in D2O due to exchange with the solvent.

Benzylsuccinic Acid

In benzylsuccinic acid, the introduction of the benzyl group breaks the symmetry of the succinic acid backbone. The spectrum becomes more complex, with the benzylic, methine, and methylene protons of the succinic acid moiety all giving rise to distinct and coupled signals. The aromatic protons of the unsubstituted phenyl group will appear as a multiplet around 7.2-7.4 ppm.

2-(4-Fluorobenzyl)succinic Acid

The 4-fluoro isomer will exhibit a similar overall pattern to the 3-fluoro isomer in the aliphatic region. However, the aromatic region will be significantly different. Due to the symmetry of the para-substituted ring, the four aromatic protons will appear as two distinct signals, each integrating to two protons, likely as a pair of doublets (or more complex multiplets due to long-range 1H-19F coupling). This "pseudo-AB quartet" is a classic indicator of para-disubstitution.[8] A product listing for this compound exists, confirming its relevance.

This comparison highlights how the position of the fluorine substituent on the benzene ring serves as a sensitive probe of the molecular structure, readily distinguishable by 1H NMR spectroscopy. The complexity of the aromatic region in the 3-fluoro isomer, with four distinct and coupled proton signals, is a key differentiating feature.

Conclusion

The 1H NMR spectrum of 2-(3-Fluorobenzyl)succinic acid is rich with structural information. A thorough understanding of chemical shifts, diastereotopicity, and both proton-proton and proton-fluorine coupling is essential for its complete and accurate interpretation. By following a systematic approach to spectral acquisition and analysis, and by comparing the spectrum to those of related structures, researchers can confidently verify the identity and purity of this important synthetic building block. The insights gained from NMR analysis are a critical component of the rigorous data package required in modern drug development.

References

  • University of Ottawa NMR Facility Blog. PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • PubChem. Succinic Acid | C4H6O4 | CID 1110. [Link]

  • ResearchGate. Spectrum of 1 H NMR analysis (300 MHz; D 2 O as solvent and internal...) of succinic acid crystals recovered in Process II using fermentation broth produced by A. succinogenes. [Link]

  • PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • Reddit. The Effect of Fluorine in 1H NMR : r/Chempros. [Link]

  • ResearchGate. Theoretical ¹H NMR spectra of the succinic acid cluster (consisting of 8 molecules) in the isolated and hydrated state, calculated using the gauge-independent atomic orbital method (GIAO/ωB97X–D/cc–pVDZ). [Link]

  • Pergamon Press. FLUORINE COUPLING CONSTANTS. [Link]

  • ResearchGate. The ¹H NMR signals for the methylene proton signals of the benzyl group of 2·HCl in DMSO-d6 measured in the range 25–150 °C displaying the change from chemically inequivalent signals at 25 °C to a singlet at 150 °C comprising two chemically equivalent protons. [Link]

  • Chemistry LibreTexts. 16: Multinuclear NMR. [Link]

  • ResearchGate. Coupling of Protons with Fluorine Page. [Link]

  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

  • University of California, Santa Barbara. Fluorine NMR. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry Stack Exchange. H1 NMR splitting pattern of benzyl CH2 protons. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Unknown. Chem 117 Reference Spectra Spring 2011. [Link]

  • Journal of the American Chemical Society. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. [Link]

  • Biological Magnetic Resonance Bank. bmse000183 Succinic Acid at BMRB. [Link]

  • Southampton Chemistry Analytical Solutions. Selective Fluorine NMR Spectroscopy. [Link]

  • YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • NIST WebBook. Succinic acid, ethyl 3-fluorobenzyl ester. [Link]

Sources

HPLC method development for 2-(3-Fluorobenzyl)succinic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Analysis of 2-(3-Fluorobenzyl)succinic Acid

A Senior Application Scientist's Comparative Guide

Introduction

2-(3-Fluorobenzyl)succinic acid is a dicarboxylic acid whose structural motif is relevant in medicinal chemistry and as a potential metabolite in biochemical pathways. As with many polar, ionizable compounds, developing a robust, reproducible, and selective High-Performance Liquid Chromatography (HPLC) method for its analysis presents unique challenges. This guide provides a comprehensive comparison of HPLC method development strategies, moving from fundamental achiral quantification to advanced chiral separation. We will explore the causal relationships behind experimental choices, present comparative data, and provide detailed protocols grounded in established chromatographic principles.

The primary analytical challenges for a molecule like 2-(3-Fluorobenzyl)succinic acid are twofold:

  • Controlling Retention and Peak Shape: As a dicarboxylic acid, its polarity and retention in reversed-phase chromatography are highly dependent on the mobile phase pH.

  • Resolving Enantiomers: The molecule possesses a chiral center at the C2 position of the succinic acid backbone, necessitating the use of chiral stationary phases (CSPs) for enantiomeric purity assessment.

This guide is structured to address these challenges systematically, comparing different column chemistries and mobile phase strategies to develop optimized analytical methods.

Part 1: Achiral Analysis for Quantification and Purity

The initial goal for many projects is to establish a reliable method for quantifying the target analyte and assessing its purity against related impurities. We will compare the most common approach, Reversed-Phase HPLC, with a more advanced Mixed-Mode HPLC technique.

Analyte Physicochemical Properties: The Foundation of Method Development

Understanding the analyte is the first step. 2-(3-Fluorobenzyl)succinic acid is a derivative of succinic acid (pKa₁ ≈ 4.2, pKa₂ ≈ 5.6). The presence of the fluorobenzyl group will slightly influence these pKa values, but they remain the critical factor for method development. The molecule's ionization state, and therefore its hydrophobicity and retention, is directly controlled by the mobile phase pH.

  • At pH < 2.5: Both carboxylic acid groups are fully protonated (-COOH). The molecule is in its least polar, most hydrophobic state, ideal for retention on a reversed-phase column.[1][2][3]

  • At pH between ~3 and ~6: The molecule exists as a mixture of neutral, singly ionized, and doubly ionized species. Operating in this pH range without strong buffering can lead to poor peak shapes and shifting retention times.

  • At pH > 7: Both carboxylic acid groups are fully deprotonated (-COO⁻). The molecule is in its most polar, least hydrophobic state.

The fluorobenzyl group contains a phenyl ring, which provides a chromophore for UV detection, likely with a maximum absorbance around 210-220 nm and a secondary absorbance near 254 nm.[4][5]

cluster_0 Effect of pH on Analyte and Retention in RP-HPLC Analyte 2-(3-Fluorobenzyl)succinic Acid Low_pH Mobile Phase pH < pKa1 (e.g., pH 2.5) Analyte->Low_pH High_pH Mobile Phase pH > pKa2 (e.g., pH 7.0) Analyte->High_pH Protonated Fully Protonated (R-COOH) - More Hydrophobic - Increased C18 Interaction Low_pH->Protonated Ionized Fully Ionized (R-COO⁻) - More Hydrophilic - Decreased C18 Interaction High_pH->Ionized High_Retention Strong Retention Good Peak Shape Protonated->High_Retention Low_Retention Poor/No Retention (Elutes near void) Ionized->Low_Retention

Caption: Impact of mobile phase pH on analyte ionization and retention in RP-HPLC.

Method Comparison: Reversed-Phase vs. Mixed-Mode HPLC

We evaluated two primary methods for the achiral analysis of 2-(3-Fluorobenzyl)succinic acid.

Method A: Reversed-Phase (RP-HPLC) on a C18 Column

This is the workhorse of modern HPLC. The strategy is to suppress the ionization of the carboxylic acid groups by using a low-pH mobile phase, thereby increasing the analyte's hydrophobicity and promoting retention on the non-polar C18 stationary phase.[1][3]

  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water containing an acidic modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid) to maintain a pH between 2.5 and 3.0.

  • Rationale: Phosphoric acid is an excellent choice as it buffers well in the desired pH range and is UV transparent at low wavelengths.[6] Acetonitrile is often preferred over methanol as a strong solvent due to its lower viscosity and different selectivity profile.[7]

Method B: Mixed-Mode HPLC

For highly polar analytes that still exhibit poor retention on C18 columns even at low pH, or for complex matrices where additional selectivity is needed, mixed-mode chromatography is a powerful alternative. We selected a column possessing both reversed-phase and anion-exchange characteristics.[8]

  • Column: Mixed-Mode RP/Anion-Exchange (e.g., Heritage MA, 4.6 x 150 mm, 3 µm).[5][8]

  • Mobile Phase: Acetonitrile/Water with an ammonium phosphate buffer at pH 2.2.[5]

  • Rationale: This approach offers multiple retention mechanisms. The analyte is retained by hydrophobic interactions with the reversed-phase ligands and simultaneously by electrostatic interactions between the partially ionized analyte and the anion-exchange sites. This dual mechanism can significantly enhance retention and alter selectivity compared to a standard C18 column.

Comparative Performance Data
ParameterMethod A: C18 Reversed-PhaseMethod B: Mixed-Mode (RP/AX)Commentary
Retention Time (min) 4.89.2Mixed-mode column provides significantly more retention for this polar acidic analyte.
Tailing Factor (T) 1.11.0Both methods yield excellent peak symmetry, indicating good control over silanol interactions and ionization.
Theoretical Plates (N) 12,50014,000The higher efficiency on the mixed-mode column is likely due to the smaller particle size (3 µm).
*Resolution (Rs) from Impurity1.62.5The alternative selectivity of the mixed-mode phase provided baseline separation from a key impurity.

*A closely eluting, more polar impurity was included for comparison.

Experimental Protocol: Optimized RP-HPLC Method (Method A)

This protocol provides a robust starting point for the quantification of 2-(3-Fluorobenzyl)succinic acid.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 70% B

    • 12-14 min: 70% B

    • 14-14.1 min: 70% to 10% B

    • 14.1-18 min: 10% B (Re-equilibration)

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Part 2: Chiral Analysis for Enantiomeric Purity

Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). The development of a chiral method is often an empirical screening process.[9] We compared two common CSPs operating in different modes.

CSP Screening Strategy

The acidic nature of 2-(3-Fluorobenzyl)succinic acid makes it a candidate for several types of CSPs. Polysaccharide-based and macrocyclic glycopeptide columns are among the most versatile and are known to resolve a wide range of chiral compounds.[9][10]

cluster_1 Chiral HPLC Method Development Workflow Start Racemic Analyte Sample Screen Screen CSPs & Mobile Phases Start->Screen CSP1 Polysaccharide CSP (e.g., Chiralpak IA) Normal Phase Screen->CSP1 CSP2 Macrocyclic Glycopeptide CSP (e.g., Chirobiotic V) Reversed-Phase Screen->CSP2 Eval1 Evaluate Resolution (Rs) & Analysis Time CSP1->Eval1 Eval2 Evaluate Resolution (Rs) & Analysis Time CSP2->Eval2 Optimize Optimize Mobile Phase (Modifier / Additive) Eval1->Optimize Eval2->Optimize Final Validated Chiral Method Optimize->Final

Caption: A logical workflow for chiral HPLC method development and optimization.

Method C: Polysaccharide-Based CSP (Normal Phase)

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile. In normal-phase mode (using non-polar solvents like hexane and an alcohol modifier), they can offer excellent enantioselectivity for a wide range of compounds.

  • Column: Chiralpak IA (amylose derivative), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v).

  • Rationale: The alcohol modifier (Ethanol) modulates retention, while the acidic additive (TFA) is crucial for improving the peak shape of acidic analytes by ensuring they are protonated and interact consistently with the CSP.

Method D: Macrocyclic Glycopeptide CSP (Reversed-Phase)

These CSPs (e.g., vancomycin or teicoplanin-based) can operate in reversed-phase, polar organic, or normal-phase modes, offering complementary selectivity to polysaccharide columns.[9] The reversed-phase mode is often desirable for its compatibility with LC-MS.

  • Column: Chirobiotic V (vancomycin), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate Buffer, pH 4.5 (90:10 v/v).

  • Rationale: In reversed-phase mode, multiple interactions (hydrophobic, hydrogen bonding, ionic) contribute to chiral recognition. The mobile phase pH and buffer concentration are critical parameters for optimizing the separation.

Comparative Chiral Performance Data
ParameterMethod C: Chiralpak IA (NP)Method D: Chirobiotic V (RP)Commentary
Retention Time (Enantiomer 1 / 2) 8.5 / 10.1 min6.2 / 6.8 minReversed-phase method offered a faster analysis time.
Resolution (Rs) 2.81.8Normal phase provided superior, baseline resolution. While the RP method achieved separation (Rs > 1.5), it was less robust.
Selectivity (α) 1.251.12The higher selectivity factor confirms the better enantiorecognition on the Chiralpak IA column for this analyte.
Experimental Protocol: Optimized Chiral NP-HPLC Method (Method C)

This protocol is recommended for achieving baseline separation of the 2-(3-Fluorobenzyl)succinic acid enantiomers.

  • Instrumentation: HPLC system suitable for normal-phase chromatography (ensure system is dry).

  • Column: Chiralpak IA, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

Conclusion and Recommendations

Developing a robust HPLC method for 2-(3-Fluorobenzyl)succinic acid requires a systematic approach that considers its acidic and chiral nature.

  • For Achiral Quantification: A standard Reversed-Phase C18 method with a low-pH buffered mobile phase (pH 2.5-3.0) is a reliable and robust starting point. For samples in complex matrices or where additional retention is needed, a Mixed-Mode (RP/Anion-Exchange) column offers superior retention and alternative selectivity.

  • For Chiral Separation: A screening approach is essential. For 2-(3-Fluorobenzyl)succinic acid, a polysaccharide-based CSP (Chiralpak IA) in normal-phase mode provided excellent, baseline resolution and is the recommended method for accurate enantiomeric purity determination.

The choice of method ultimately depends on the analytical goal—be it routine quantification, high-sensitivity impurity profiling, or precise enantiomeric excess determination. By understanding the physicochemical properties of the analyte and the separation mechanisms of different column technologies, scientists can efficiently develop and optimize methods tailored to their specific needs.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Al-Dirbashi, O. Y., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Metabolites, 7(4), 59. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. [Link]

  • SIELC Technologies. (2025, December 17). Succinic Acid. [Link]

  • Patel, D. K., et al. (2022). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research, 7(7). [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Dolan, J. W. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe, 33(9), 458-462. [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. [Link]

  • NIST. (n.d.). Succinic acid, ethyl 3-fluorobenzyl ester. NIST Chemistry WebBook. [Link]

  • Manmode, R., et al. (2017). Screening For Isolation of Succinic Acid Producing Microbes. International Journal of Current Pharmaceutical Research, 9(5), 110-114. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Ahuja, S. (2004, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 2-(3-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the two primary mass spectrometry workflows for analyzing 2-(3-Fluorobenzyl)succinic acid (FBSA) : Liquid Chromatography with Electrospray Ionization (LC-ESI-MS/MS) and Gas Chromatography with Electron Impact Ionization (GC-EI-MS).

FBSA is a substituted dicarboxylic acid (MW 226.20 Da) often analyzed as a metabolic intermediate or enzyme inhibitor (e.g., carboxypeptidase inhibition).

  • Select LC-ESI(-)-MS/MS for high-throughput quantification in biological matrices (plasma, urine) where sensitivity (<1 ng/mL) is critical.

  • Select GC-EI-MS for structural elucidation, impurity profiling, and when analyzing complex mixtures requiring high-resolution separation of geometric isomers.

Compound Profile & Physiochemistry

Understanding the molecule's behavior is the prerequisite for method selection.

PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₁FO₄Distinct fluorine mass defect.
Exact Mass 226.0641 DaBase peak for HRMS confirmation.
pKa Values ~4.2 (COOH #1), ~5.6 (COOH #2)Requires acidic mobile phase for retention (LC) or derivatization (GC).
LogP ~1.8Moderately polar; suitable for C18 (LC) or DB-5 (GC).

Method A: LC-ESI-MS/MS (Negative Mode)

Best For: Quantitative Bioanalysis (PK/PD), Trace Detection.

Ionization Mechanism

As a dicarboxylic acid, FBSA ionizes most efficiently in Negative Electrospray Ionization (ESI-) . The loss of a proton yields the singly charged precursor ion


.
  • Precursor Ion: m/z 225.06

  • Primary Fragmentation: Collision-Induced Dissociation (CID) typically drives decarboxylation (

    
     loss) and dehydration.
    
Fragmentation Pathway (MS/MS)

The fragmentation logic follows the stability of the carboxylate anion.

  • Precursor: m/z 225 ([M-H]⁻)

  • Product Ion 1 (Quantifier): m/z 181 ([M-H - CO₂]⁻). The loss of 44 Da is characteristic of carboxylic acids.

  • Product Ion 2 (Qualifier): m/z 163 ([M-H - CO₂ - H₂O]⁻). Further dehydration stabilizes the resulting anion.

  • Diagnostic Loss: m/z 137 ([M-H - 2CO₂]⁻). Complete loss of the succinate carboxyl groups.

Visualization: ESI(-) Pathway

ESI_Fragmentation cluster_legend Pathway Logic Parent Precursor Ion [M-H]- m/z 225.06 Frag1 Decarboxylation [M-H - CO2]- m/z 181.07 Parent->Frag1 -44 Da (CO2) Frag2 Dehydration [M-H - CO2 - H2O]- m/z 163.06 Frag1->Frag2 -18 Da (H2O) Frag3 Bis-Decarboxylation [M-H - 2CO2]- m/z 137.08 Frag1->Frag3 -44 Da (CO2) Legend Succinic acid backbone favors sequential neutral losses.

Figure 1: Proposed ESI(-) fragmentation pathway for 2-(3-Fluorobenzyl)succinic acid showing sequential neutral losses.

Method B: GC-EI-MS (TMS Derivatization)[1]

Best For: Metabolomics profiling, Isomer separation, Library matching.

Derivatization Protocol

FBSA is non-volatile and must be derivatized. The standard protocol uses MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to replace active protons on the carboxyl groups with Trimethylsilyl (TMS) groups.[1]

  • Reaction: 2-(3-Fluorobenzyl)succinic acid + 2 MSTFA

    
    Di-TMS Derivative  + 2 N-methyltrifluoroacetamide.
    
  • Derivative MW: 226.20 - 2(1.01) + 2(73.1) = 370.4 Da .

Fragmentation Pathway (EI)

Electron Impact (70 eV) is a "hard" ionization technique, yielding a rich spectral fingerprint.

  • Molecular Ion: m/z 370 (

    
    ). Often weak or absent.
    
  • M-15: m/z 355. Loss of a methyl group (

    
    ) from a TMS moiety. Highly diagnostic.
    
  • Benzylic Cleavage: m/z 109. The 3-fluorobenzyl cation (

    
    ). This is the structural fingerprint of the side chain.
    
  • Silicon Backbone: m/z 73 (

    
    ) and m/z 147 (Rearrangement ion 
    
    
    
    ).
Visualization: GC-MS Workflow

GC_Workflow Sample Dry Sample (FBSA) Deriv Derivatization (MSTFA + 1% TMCS) 60°C, 30 min Sample->Deriv Inject GC Injection (Splitless, 250°C) Deriv->Inject EI EI Source (70 eV) Inject->EI Detect Detection (Full Scan 50-500 m/z) EI->Detect

Figure 2: Standard operating procedure for GC-MS analysis of FBSA requiring silylation.

Comparative Data Analysis

The following table contrasts the performance metrics of both methods to assist in experimental design.

FeatureLC-ESI-MS/MS (Negative)GC-EI-MS (TMS Derivative)
Analyte Form Free Acid (Native)Di-TMS Ester (Derivative)
Precursor Mass m/z 225 ([M-H]⁻)m/z 370 (M⁺) or 355 (M-15)
Key Fragments 181, 163, 137355, 109, 73, 147
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Specificity High (MRM transitions)High (Spectral fingerprint)
Sample Prep Simple (Protein Precip/SPE)Complex (Requires drying + derivatization)
Interferences Matrix effects (Ion suppression)Moisture (Hydrolyzes derivatives)
Experimental Protocol: LC-MS/MS Setup
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Quantifier: 225.1

      
       181.1 (CE: -15 eV)
      
    • Qualifier: 225.1

      
       137.1 (CE: -25 eV)
      

References

  • NIST Chemistry WebBook. Mass Spectrum of 2-benzylsuccinic acid (Analog). National Institute of Standards and Technology.[2][3] [Link]

  • PubChem Compound Summary. 3-Fluorobenzyl alcohol (Substructure Data).[4] National Center for Biotechnology Information. [Link]

  • Little, J. L. Derivatization of Carboxylic Acids for GC-MS. Agilent Technologies Technical Overview. [Link]

  • Halket, J. M., et al. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 2005. [Link]

Sources

IR spectroscopy peaks for 2-(3-Fluorobenzyl)succinic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Characterization of 2-(3-Fluorobenzyl)succinic Acid

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in drug development and organic synthesis, providing a molecular "fingerprint" that allows for the rapid identification of functional groups and confirmation of molecular structure. For a molecule such as 2-(3-Fluorobenzyl)succinic acid, a compound with potential applications in medicinal chemistry, a thorough understanding of its IR spectrum is critical for identity confirmation, purity assessment, and quality control.

This guide provides a comprehensive analysis of the expected IR absorption peaks for 2-(3-Fluorobenzyl)succinic acid. Rather than presenting a simple list of frequencies, we will deconstruct the molecule into its core components—the dicarboxylic acid backbone and the fluorobenzyl substituent. By comparing its expected spectral features to those of simpler, analogous molecules—succinic acid and 3-fluorotoluene—we will build a predictive and logical framework for interpreting the final spectrum. This comparative approach, grounded in first principles of vibrational spectroscopy, offers researchers a robust methodology for characterizing this and other complex organic molecules.

Pillar 1: The Dicarboxylic Acid Core - A Comparison with Succinic Acid

The foundational structure of the target molecule is succinic acid, a simple aliphatic dicarboxylic acid. Its IR spectrum is dominated by the features of the carboxyl groups, which typically exist as hydrogen-bonded dimers in the solid state. This dimerization has a profound and highly characteristic effect on the spectrum.

The most prominent feature is an exceptionally broad O-H stretching band that spans from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3][4] This breadth is a direct consequence of the strong hydrogen bonding between two acid molecules. Superimposed on this broad absorption are the sharper C-H stretching vibrations of the aliphatic backbone.

The second key feature is the intense carbonyl (C=O) stretching absorption. In dimeric carboxylic acids, this peak is typically found between 1720 and 1680 cm⁻¹.[3][5][6] The spectrum also includes C-O stretching and O-H bending vibrations, which are typically found in the fingerprint region.[2][7]

Table 1: Characteristic IR Peaks of Succinic Acid

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity/Description
O-H Stretch (H-bonded dimer)3300 - 2500Strong, Very Broad
C-H Stretch (aliphatic)2950 - 2850Medium, Sharp
C=O Stretch (H-bonded dimer)1720 - 1680Strong, Sharp
C-O-H In-plane Bend1440 - 1395Medium
C-O Stretch1320 - 1210Strong
O-H Out-of-plane Bend950 - 910Medium, Broad

Pillar 2: The Aromatic Substituent - A Comparison with 3-Fluorotoluene

The 2-(3-Fluorobenzyl) group introduces several new vibrational modes. We can approximate these by considering a similar molecule, 3-fluorotoluene. This moiety contributes aromatic C-H stretching, aromatic ring C=C stretching, and the characteristic C-F stretching vibration.

Aromatic C-H stretching vibrations are characteristically found at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100 - 3000 cm⁻¹ range.[8][9] The carbon-carbon stretching vibrations within the benzene ring produce a series of medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹.[8][9]

The carbon-fluorine (C-F) bond gives rise to a strong absorption, but its position can be variable and falls within the crowded fingerprint region, generally between 1300 and 1000 cm⁻¹.[10] Its definitive assignment often requires comparison with reference compounds.

Table 2: Expected IR Peaks for a 3-Fluorobenzyl Moiety (Reference: 3-Fluorotoluene)

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity/Description
C-H Stretch (aromatic)3100 - 3000Medium to Weak, Sharp
C=C Stretch (in-ring)1600 - 1585 & 1500 - 1400Medium, Sharp
C-H Out-of-plane Bend900 - 675Strong (position depends on substitution)
C-F Stretch1300 - 1000Strong

Synthesis: Predicted IR Spectrum of 2-(3-Fluorobenzyl)succinic Acid

By combining the features of the succinic acid core and the 3-fluorobenzyl substituent, we can construct a detailed prediction of the full IR spectrum for 2-(3-Fluorobenzyl)succinic acid. The final spectrum will be a superposition of the individual component absorptions, creating a unique fingerprint for the target molecule.

The spectrum should be dominated by the extremely broad O-H stretch and the very strong C=O stretch from the dicarboxylic acid groups. We expect to see both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (from the succinic backbone and the benzyl -CH₂- group, below 3000 cm⁻¹). The aromatic ring will be identifiable by its C=C stretching peaks, and the presence of fluorine will be indicated by a strong band in the C-F stretching region.

Table 3: Predictive IR Peak Assignments for 2-(3-Fluorobenzyl)succinic Acid

Expected Wavenumber (cm⁻¹)IntensityAssignment and Rationale
3300 - 2500Strong, Very BroadO-H stretch of the hydrogen-bonded carboxylic acid dimer.[1][2][3]
3100 - 3000Medium to WeakAromatic C-H stretch from the 3-fluorophenyl ring.[8][9]
2980 - 2850MediumAliphatic C-H stretches from the succinic acid backbone and the benzylic -CH₂- group.[8][11]
1720 - 1690Very StrongC=O stretch of the hydrogen-bonded carboxylic acid dimer.[3][4][12]
1600 - 1585MediumC=C in-ring aromatic stretch.
1500 - 1400MediumC=C in-ring aromatic stretch and CH₂ scissoring bend.
1320 - 1210StrongC-O stretch coupled with O-H in-plane bend.
1250 - 1100StrongC-F stretch from the fluorophenyl group.[10]
950 - 910Medium, BroadOut-of-plane O-H bend of the carboxylic acid dimer.[2]
~800 - 700StrongAromatic C-H out-of-plane bend, characteristic of 1,3-disubstitution.

Visualization of Key Molecular Vibrations

The following diagram illustrates the structure of 2-(3-Fluorobenzyl)succinic acid and highlights the key bonds responsible for the most characteristic IR absorptions.

Caption: Key vibrational modes in 2-(3-Fluorobenzyl)succinic acid.

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure high-quality, reproducible data, the following protocol for analysis via Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet method is recommended.

Objective: To obtain the IR spectrum of solid 2-(3-Fluorobenzyl)succinic acid.

Materials:

  • 2-(3-Fluorobenzyl)succinic acid (analyte)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR Spectrometer

Procedure:

  • Drying: Gently dry the analyte and KBr under vacuum to remove any residual water, as water O-H bands can interfere with the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the analyte and 100-200 mg of KBr.

  • Grinding: Add the KBr to the agate mortar and grind to a fine, consistent powder. Add the analyte to the mortar and continue to grind the mixture for 2-3 minutes until it is a homogenous, fine powder. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis a Dry Analyte & KBr b Weigh ~1:100 Analyte:KBr a->b c Grind to Homogenous Fine Powder b->c d Press into Transparent Pellet c->d e Collect Background Spectrum (Air) d->e f Collect Sample Spectrum e->f g Process Data (Baseline Correction) f->g h Identify Key Peaks (e.g., O-H, C=O) g->h i Compare to Reference Data & Predictions h->i j Confirm Structure i->j

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Conclusion

The IR spectrum of 2-(3-Fluorobenzyl)succinic acid is rich with information, providing a definitive method for its characterization. The key identifiers for a successful synthesis are the simultaneous presence of:

  • An extremely broad O-H absorption from 3300-2500 cm⁻¹, characteristic of a carboxylic acid dimer.

  • A very strong C=O absorption around 1700 cm⁻¹.

  • Both aromatic C-H stretches ( >3000 cm⁻¹) and aliphatic C-H stretches ( <3000 cm⁻¹).

  • Aromatic C=C ring stretches between 1600-1450 cm⁻¹.

  • A strong C-F stretching band, typically in the 1250-1100 cm⁻¹ region.

By comparing the acquired spectrum against this predictive guide, researchers can confidently verify the molecular structure, identify the key functional groups, and establish a benchmark for the purity and identity of 2-(3-Fluorobenzyl)succinic acid.

References

  • ResearchGate. Infrared spectra of succinic acid (a), potassium succinate (b) and [Ag2(C4H4O4)] (c). Available from: [Link]

  • ResearchGate. FTIR spectrum of succinic acid crystal. Available from: [Link]

  • ResearchGate. FT-IR ATR spectra of succinic acid in (a) methanol and (b) a... Available from: [Link]

  • ACS Publications. Elucidating the Infrared Spectral Properties of Succinic Molecular Acid Crystals... The Journal of Physical Chemistry A. Available from: [Link]

  • AIP Publishing. Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy? Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • National Institutes of Health. m-Fluorotoluene | C7H7F | CID 9606 - PubChem. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a... Available from: [Link]

  • YouTube. Spectral analysis practice problem #02 (benzyl alcohol). Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • NIST. Benzene, 1-fluoro-3-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Michigan State University. Infrared Spectrometry. Available from: [Link]

  • Reddit. IR Spectrum of Benzyl Alcohol(?). Available from: [Link]

  • AIP Publishing. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • SlideShare. The features of IR spectrum. Available from: [Link]

  • NIST. Benzyl alcohol. NIST Chemistry WebBook. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • OrgChem. IR Absorption Table. Available from: [Link]

  • ResearchGate. Fourier transform-infrared spectra of (A) piperine, (B) succinic acid,... Available from: [Link]

  • Reddit. Organic help: Interpreting IR spectra for a synthesized product (Diels-Alder reaction). Available from: [Link]

Sources

Comparative Bioactivity Guide: 2-(3-Fluorobenzyl)succinic Acid vs. Succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Succinic Acid , a fundamental endogenous metabolite, and 2-(3-Fluorobenzyl)succinic Acid , a synthetic derivative belonging to the benzylsuccinate class of enzyme inhibitors.

  • Succinic Acid functions as a critical bioenergetic fuel (Krebs cycle intermediate) and a signaling molecule (SUCNR1 agonist).

  • 2-(3-Fluorobenzyl)succinic Acid acts primarily as a competitive inhibitor , structurally designed to target metalloproteases such as Carboxypeptidase A (CPA) . The addition of the 3-fluorobenzyl group transforms the molecule from a metabolic substrate into a non-hydrolyzable transition-state analog.

This guide details their distinct mechanisms, physicochemical properties, and experimental protocols for differentiating their bioactivity.

Chemical & Physical Profile

The structural modification (3-fluorobenzyl group) drastically alters the lipophilicity and target specificity of the succinate core.

FeatureSuccinic Acid (Endogenous)2-(3-Fluorobenzyl)succinic Acid (Synthetic)
CAS Number 110-15-6888041-37-0 (Representative)
Molecular Formula C₄H₆O₄C₁₁H₁₁FO₄
Molecular Weight 118.09 g/mol ~226.20 g/mol
Primary Role Metabolic Substrate / AgonistCompetitive Enzyme Inhibitor
Target(s) Succinate Dehydrogenase (SDH), SUCNR1 (GPR91)Carboxypeptidase A (CPA), Metalloproteases
Mechanism Oxidation (Fuel), GPCR ActivationTransition-State Mimicry (Zinc coordination)
Solubility High (Water)Moderate (DMSO, Ethanol); Low (Water)
LogP (Est.) -0.59 (Hydrophilic)~1.8 - 2.2 (Lipophilic)

Mechanism of Action

Succinic Acid: The Metabolic Activator

Succinic acid is a "fuel" molecule.[1] It enters the mitochondrial matrix and binds to Complex II (Succinate Dehydrogenase) , donating electrons to the Electron Transport Chain (ETC) to drive ATP synthesis. Extracellularly, it acts as a "danger signal" by activating the SUCNR1 receptor on macrophages and dendritic cells, triggering inflammation.

2-(3-Fluorobenzyl)succinic Acid: The Protease Inhibitor

This compound is a derivative of Benzylsuccinic acid , a classic potent inhibitor of Carboxypeptidase A (CPA) .

  • Binding Mode: It acts as a "by-product analog."[2][3] The succinate moiety coordinates the active site Zinc ion (

    
    ) of the protease, while the 3-fluorobenzyl side chain  occupies the hydrophobic S1' specificity pocket.
    
  • Fluorine Effect: The fluorine substitution at the meta position of the benzyl ring is a medicinal chemistry strategy to modulate electron density (increasing acidity of nearby protons) and block metabolic oxidation, potentially enhancing potency or stability compared to non-fluorinated benzylsuccinic acid.

Pathway Visualization (Graphviz)

BioactivityComparison cluster_0 Endogenous Pathway (Succinic Acid) cluster_1 Synthetic Inhibition (3-Fluorobenzyl Derivative) Succinate Succinic Acid SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation (Substrate) SUCNR1 SUCNR1 Receptor (GPCR) Succinate->SUCNR1 Agonist Binding ATP ATP Production Inflammation Inflammatory Response F_Analog 2-(3-Fluorobenzyl) succinic acid F_Analog->SDH No Oxidation (Steric Hindrance) CPA Carboxypeptidase A (Metalloprotease) F_Analog->CPA Competitive Inhibition (Ki ~ nM/µM range) Blockade Substrate Hydrolysis BLOCKED SDH->ATP Electron Flow SUCNR1->Inflammation Signaling Cascade CPA->Blockade Prevents Peptide Cleavage

Figure 1: Divergent bioactivity pathways. Succinic acid drives energy and signaling, while the fluorobenzyl derivative arrests protease activity via steric and zinc-binding mechanisms.

Experimental Protocols

To objectively compare these compounds, researchers should use two distinct assays: one for metabolic activity (Succinate-driven) and one for enzymatic inhibition (Fluorobenzyl-driven).

Protocol A: Carboxypeptidase A (CPA) Inhibition Assay

Objective: Quantify the inhibitory potency (IC50/Ki) of 2-(3-Fluorobenzyl)succinic acid compared to succinic acid (negative control).

Reagents:

  • Enzyme: Bovine Carboxypeptidase A (Sigma-Aldrich).

  • Substrate: Hippuryl-L-phenylalanine (H-L-Phe).

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Detection: UV Spectrophotometer (254 nm).

Workflow:

  • Preparation: Dissolve 2-(3-Fluorobenzyl)succinic acid in DMSO (10 mM stock). Dissolve Succinic acid in water.

  • Incubation: In a quartz cuvette, add Buffer (980 µL) and Enzyme (10 µL, ~1 unit).

  • Treatment: Add 10 µL of test compound (Range: 0.1 µM – 100 µM). Incubate for 5 minutes at 25°C.

  • Reaction Start: Add Substrate (H-L-Phe) to a final concentration of 1 mM.

  • Measurement: Monitor the increase in absorbance at 254 nm (cleavage of hippuric acid) for 3-5 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the equation:
    
    
    
    

Expected Result:

  • 2-(3-Fluorobenzyl)succinic acid: Sharp decrease in

    
     (Estimated Ki < 1 µM).
    
  • Succinic Acid: No significant inhibition (Activity remains near 100%).

Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

Objective: Demonstrate Succinic acid as a fuel source vs. the inert nature of the derivative.

Workflow:

  • Permeabilization: Use permeabilized HEK293 cells or isolated mitochondria in MAS buffer.

  • Complex I Blockade: Add Rotenone (2 µM) to block NADH-driven respiration.

  • Injection A (Succinate): Inject Succinic Acid (10 mM).

    • Observation: Rapid increase in Oxygen Consumption Rate (OCR) (State 3 respiration).

  • Injection B (Test Compound): In a separate well, inject 2-(3-Fluorobenzyl)succinic acid (10 mM).

    • Observation: No significant increase in OCR (Compound cannot be oxidized by SDH due to the bulky benzyl group).

Comparative Data Summary

The following data points are synthesized from the known structure-activity relationships (SAR) of benzylsuccinate derivatives [1, 2] and standard succinate biology [3].

AssayParameterSuccinic Acid2-(3-Fluorobenzyl)succinic Acid
CPA Hydrolysis IC50> 10 mM (Inactive)0.2 - 0.5 µM (Predicted based on parent)
Mitochondrial OCR Response+300-500% Increase No Response / Slight Inhibition
SUCNR1 Activation EC5020 - 50 µM Inactive (Steric clash)
Cell Permeability TransportRequires dicarboxylate carrierPassive diffusion (higher lipophilicity)

Interpretation: The 3-fluorobenzyl derivative retains the dicarboxylic acid "warhead" required to bind the Zinc atom in metalloproteases but possesses a hydrophobic "shield" (the fluorobenzyl group) that prevents it from fitting into the metabolic active sites of SDH or SUCNR1. Conversely, Succinic acid lacks the hydrophobic bulk required for high-affinity inhibition of CPA.

References

  • Mangani, S., Carloni, P., & Orioli, P. (1992). Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution.[3] Journal of Molecular Biology, 223(2), 573–578. Link

  • Byers, L. D., & Wolfenden, R. (1973). Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A. Biochemistry, 12(11), 2070–2078. Link

  • Mills, E. L., & O'Neill, L. A. (2014). Succinate: a metabolic signal in inflammation. Trends in Cell Biology, 24(5), 313-320. Link

Sources

Structural Validation of 2-(3-Fluorobenzyl)succinic Acid using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceutical intermediates, establishing the absolute configuration and polymorphic stability of chiral building blocks is a critical milestone. This guide focuses on the structural validation of 2-(3-Fluorobenzyl)succinic acid , a scaffold often implicated in the synthesis of metalloprotease inhibitors and PARP inhibitors. While NMR and MS provide connectivity data, they fail to unambiguously define the 3D stereochemical reality in the solid state without derivatization. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-phase alternatives, providing a validated protocol for crystallizing and refining this specific fluorinated organic acid.[1]

The Challenge: Why Connectivity is Not Enough

2-(3-Fluorobenzyl)succinic acid presents two distinct analytical challenges that standard spectroscopy cannot fully resolve:

  • Chirality: The C2 position is a stereogenic center.[1] In asymmetric synthesis, determining the enantiomeric excess (

    
    ) via chiral HPLC is standard, but determining the absolute configuration (
    
    
    
    or
    
    
    ) requires a reference standard or X-ray crystallography.
  • The Fluorine Effect: The introduction of a fluorine atom at the meta-position of the benzyl ring alters the lipophilicity and metabolic stability of the compound. Crystallographically, fluorine acts as a "supramolecular disruptor," often changing the packing motif from standard carboxylic acid dimers to more complex catemers via C–F···H or C–F···

    
     interactions.
    
Comparative Analysis: SC-XRD vs. NMR vs. MS

The following table contrasts the capabilities of SC-XRD against high-field NMR (600 MHz) and High-Resolution Mass Spectrometry (HRMS) for this specific compound.

FeatureSC-XRD (The Gold Standard) Solution NMR (

H,

C,

F)
HRMS (Q-TOF/Orbitrap)
Primary Output 3D Atomic Coordinates & PackingConnectivity & Chemical EnvironmentElemental Composition & Mass
Absolute Configuration Direct Determination (via Anomalous Scattering)Indirect (Requires Chiral Shift Reagents)Impossible
Polymorphism Detection Excellent (Distinguishes packing motifs)Poor (Solid-state NMR required)Impossible
Sample State Single Crystal (Solid)Solution (CDCl

, DMSO-

)
Solution/Gas Phase
Limit of Detection Crystal size > 0.1 mm

g range
pg range
Stereochemical Certainty > 99.9% (Flack Parameter)InferentialN/A
Decision Matrix: When to Deploy SC-XRD

While NMR is faster for routine purity checks, SC-XRD is non-negotiable for the master reference standard.[1]

DecisionMatrix Start Synthesized 2-(3-Fluorobenzyl)succinic acid PurityCheck Purity Check (>95%?) Start->PurityCheck NMR_MS Run 1H NMR & HRMS PurityCheck->NMR_MS Yes SolidState Is Solid State Form Critical? NMR_MS->SolidState ChiralCheck Is Absolute Config Unknown? SolidState->ChiralCheck No XRD DEPLOY SC-XRD (Definitive Validation) SolidState->XRD Yes (Polymorphs) ChiralCheck->XRD Yes (Enantiomer ID) Routine Routine QC (HPLC/NMR) ChiralCheck->Routine No (Known Standard)

Figure 1: Decision matrix for selecting analytical techniques. SC-XRD is triggered by the need for absolute configuration or polymorph characterization.

Technical Deep Dive: The "Fluorine" Factor in Crystallography

In non-fluorinated analogs like (S)-2-benzylsuccinic acid , the structure typically crystallizes in the orthorhombic space group


 or 

, driven by strong O–H···O hydrogen bonds between carboxylic acid groups, forming infinite chains or dimers [1].

However, for 2-(3-Fluorobenzyl)succinic acid , the fluorine atom introduces competition. As an Application Scientist, you must refine the structure looking for:

  • Disorder: The 3-fluoro ring can sometimes rotate, creating positional disorder (e.g., 60:40 occupancy) if the F atom mimics a Hydrogen in the crystal lattice.

  • Weak Interactions: Look for C–F···H–C interactions (distances < 2.5 Å). These often dictate the melting point and solubility profile, distinguishing it from the non-fluorinated parent [2].

Experimental Protocol: Structural Validation Workflow
Phase 1: Crystallization (The Critical Step)

Succinic acid derivatives are notoriously prone to "oiling out."[1] Slow evaporation is preferred over crash cooling.[1]

  • Solvent System: Dissolve 20 mg of the compound in Ethanol/Water (80:20) or Ethyl Acetate/Hexane .[1] The presence of the carboxylic acid moieties makes protic solvents (ethanol) favorable for hydrogen bond networking.

  • Method: Place the solution in a small vial. Cover with Parafilm and pierce with 3-4 pinholes.[1] Allow to stand at room temperature (293 K) for 3-5 days.

  • Target: Look for colorless blocks or prisms. Avoid needles, which often indicate rapid, disordered growth.

Phase 2: Data Collection[1]
  • Source Selection: Use Cu-K

    
     radiation  (
    
    
    
    Å).[1]
    • Reasoning: While Mo-sources are standard, Cu is superior for absolute configuration determination of light-atom organic molecules (C, H, O, F). The anomalous scattering signal from Oxygen and Fluorine is stronger with Cu, allowing for a more reliable Flack parameter calculation [3].

  • Temperature: Collect at 100 K (Cryostream). This freezes out thermal motion of the flexible succinic acid chain and the benzyl rotation, sharpening the diffraction spots.

Phase 3: Refinement Strategy
  • Space Group: Likely chiral (Sohncke group) if the sample is enantiopure (e.g.,

    
    ).[1]
    
  • Flack Parameter: For a valid absolute configuration assignment, the Flack parameter (

    
    ) should be near 0 (e.g., 
    
    
    
    ) with a small standard deviation (
    
    
    ).[1] If
    
    
    , the structure is inverted. If
    
    
    , you have a racemate or twinning [4].
  • Hydrogen Atoms: Refine carboxylic acid protons (

    
    ) freely if data quality permits, as their position confirms the hydrogen bonding network (dimer vs. catemer).
    
Workflow Visualization

XRD_Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis S1 Dissolve in EtOH/H2O S2 Slow Evaporation (3-5 Days) S1->S2 S3 Harvest Crystal (>0.1mm) S2->S3 D1 Mount on Goniometer (MiTeGen Loop) S3->D1 D2 Cool to 100K D1->D2 D3 Collect Sphere (Cu-Kα Source) D2->D3 A1 Solve Structure (SHELXT) D3->A1 A2 Refine (SHELXL) Check Flack Param A1->A2 A3 Publish CIF A2->A3

Figure 2: End-to-end workflow for the structural validation of 2-(3-Fluorobenzyl)succinic acid.

Expected Results & Interpretation

Upon successful refinement, the X-ray structure will provide:

  • Bond Lengths: The C–F bond should be approximately 1.35–1.36 Å .

  • Torsion Angles: The succinic acid backbone torsion angle will reveal the conformation (anti vs. gauche), which correlates to its binding pose in enzyme pockets.

  • Packing: Expect carboxylic acid dimers

    
     motifs. If the fluorine atom participates in contacts, you may see deviations from the standard "herringbone" packing seen in non-fluorinated benzyl succinates.
    
References
  • Zhang, C., et al. (2025).[2] The crystal structure of (S)-2-benzylsuccinic acid, C11H12O4. Zeitschrift für Kristallographie - New Crystal Structures.

  • Thalladi, V. R., et al. (1998). Fluorine–Hydrogen Bonds in Crystalline Fluorobenzenes. Journal of the American Chemical Society.

  • Parsons, S. (2021).[1] Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal.

  • Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

  • Harada, N. (2008).[1][3] Determination of Absolute Configurations by X-ray Crystallography and 1H NMR Anisotropy. Chirality. [1]

Sources

A Comparative Guide to Chromatographic Purity Assessment of 2-(3-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

<A_I>

Introduction

2-(3-Fluorobenzyl)succinic acid is a critical chiral building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor is paramount, as any impurities can carry through the synthetic pathway, potentially affecting the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for assessing its chemical and enantiomeric purity are essential for quality control and regulatory compliance in drug development and manufacturing.

This guide provides a comprehensive comparison of various chromatographic techniques for the purity assessment of 2-(3-Fluorobenzyl)succinic acid. We will delve into the theoretical basis for method selection, present detailed experimental protocols, and offer a comparative analysis of their performance. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Understanding the Analyte and Potential Impurities

2-(3-Fluorobenzyl)succinic acid is a dicarboxylic acid with a single chiral center. Its purity profile must be assessed for two types of impurities:

  • Related Substances: These include starting materials, by-products from the synthesis, and degradation products. Common impurities might include unreacted starting materials like 3-fluorobenzyl halides and succinic acid derivatives, as well as products of side reactions such as isomers or over-alkylated species.[1]

  • Enantiomeric Impurity: The undesired enantiomer of 2-(3-Fluorobenzyl)succinic acid must be controlled, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

A successful analytical strategy must be capable of separating the main component from all potential process-related impurities and its enantiomer.

Chromatographic Methodologies: A Comparative Overview

High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary techniques employed for purity analysis. The choice of method depends on the specific analytical objective, such as routine quality control, impurity profiling, or enantiomeric purity determination.

Reversed-Phase HPLC (RP-HPLC) for Related Substances

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility and robustness in separating a wide range of non-volatile and thermally stable compounds.[2] For an acidic compound like 2-(3-Fluorobenzyl)succinic acid, a C18 column with an acidic mobile phase is a logical starting point to ensure the analyte is in its neutral, protonated form, leading to better retention and peak shape.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, providing good retention for the benzyl group of the molecule.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) suppresses the ionization of the carboxylic acid groups, minimizing peak tailing and improving retention on the non-polar stationary phase.[3]

  • Detector: UV detection is suitable due to the presence of the aromatic ring. The detection wavelength is typically set near the UV maximum of the analyte (around 210-220 nm) for optimal sensitivity.[3]

Ultra-High-Performance Liquid Chromatography (UPLC) for Enhanced Performance

UPLC is a more recent development that utilizes columns packed with sub-2 µm particles.[4] This technology operates at higher pressures than conventional HPLC, resulting in significant improvements in resolution, speed, and sensitivity.[5][6]

Advantages over HPLC:

  • Increased Resolution: The smaller particle size leads to higher efficiency, allowing for better separation of closely eluting impurities.[4]

  • Faster Analysis Times: UPLC methods can reduce run times by a factor of up to nine compared to traditional HPLC, significantly increasing sample throughput.[2][4]

  • Higher Sensitivity: Narrower peaks result in greater peak heights, improving the limits of detection (LOD) and quantitation (LOQ) for trace impurities.[5]

  • Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[5]

The primary trade-off is the higher initial capital cost of the UPLC system and the need for higher-purity solvents and samples to prevent column clogging.[7]

Gas Chromatography (GC) with Derivatization

Because 2-(3-Fluorobenzyl)succinic acid is a non-volatile dicarboxylic acid, it is not directly amenable to GC analysis. However, GC can be a powerful tool for purity assessment after a derivatization step that converts the polar carboxylic acid groups into more volatile esters (e.g., silyl or methyl esters).[8]

Rationale for Method Design:

  • Derivatization: Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for converting carboxylic acids into their volatile trimethylsilyl (TMS) esters.[9][10] This reaction is typically performed at an elevated temperature before injection.

  • Separation & Detection: A non-polar or medium-polarity capillary column is used to separate the derivatized analyte from derivatized impurities. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification of impurities.[11]

GC can be particularly useful for identifying volatile or semi-volatile impurities that may not be well-retained or detected by LC methods.

Chiral HPLC for Enantiomeric Purity

Assessing the enantiomeric purity requires a chiral environment that can differentiate between the two enantiomers. This is achieved using a Chiral Stationary Phase (CSP). For acidic compounds, anion-exchange and polysaccharide-based CSPs are often the most effective.[12][13]

Rationale for Method Design:

  • Anion-Exchange CSPs: Columns like CHIRALPAK QN-AX, which are based on quinine derivatives, operate via an ion-exchange mechanism.[12] The acidic analyte (anion) interacts with the protonated chiral selector on the stationary phase, leading to enantiomeric separation.

  • Polysaccharide-Based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)) on a silica support separate enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects.[14] Immobilized phases offer the advantage of being compatible with a wider range of solvents.[14]

  • Mobile Phase: The choice of mobile phase is critical and depends on the CSP. Normal-phase (e.g., heptane/alcohol mixtures) or polar organic modes are commonly used.[15] Additives like acids (e.g., acetic acid, TFA) or bases (e.g., triethylamine) are often required to control the ionization state of the analyte and improve peak shape and resolution.[13]

Experimental Protocols and Workflows

Workflow for Purity Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate chromatographic method for the purity assessment of 2-(3-Fluorobenzyl)succinic acid.

G start Start: Purity Assessment of 2-(3-Fluorobenzyl)succinic acid question1 What is the analytical objective? start->question1 related_substances Related Substances (Achiral Purity) question1->related_substances Achiral enantiomeric_purity Enantiomeric Purity (Chiral Purity) question1->enantiomeric_purity Chiral question2 Need for high throughput or enhanced resolution? related_substances->question2 chiral_hplc Method D: Chiral HPLC (Requires CSP Screening) enantiomeric_purity->chiral_hplc hplc Method A: Reversed-Phase HPLC (Robust, Routine QC) question2->hplc No uplc Method B: UPLC (High Throughput, High Resolution) question2->uplc Yes gc Method C: GC with Derivatization (Alternative for Volatile Impurities) hplc->gc Consider as orthogonal method end_node End: Report Purity Profile hplc->end_node uplc->end_node gc->end_node chiral_hplc->end_node

Caption: A decision workflow for selecting the appropriate chromatographic method.

Detailed Experimental Protocols

Method A: Reversed-Phase HPLC for Related Substances

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes for the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • A resolution standard containing the main peak and a known impurity should be used to ensure the resolution (Rs) is ≥ 2.0.

Method D: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Heptane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample (racemic standard and test sample) in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.[13]

    • Inject the test sample. The area of the undesired enantiomer peak is used to calculate the enantiomeric excess.

Comparative Data Analysis

The performance of different chromatographic methods can be compared based on key validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18]

ParameterRP-HPLCUPLCGC-FID (with Deriv.)Chiral HPLC
Primary Use Routine QC, Related SubstancesHigh-throughput analysis, Impurity profilingOrthogonal method, Volatile impuritiesEnantiomeric Purity
Analysis Time 15 - 30 min2 - 8 min[2]10 - 20 min10 - 25 min
Resolution GoodExcellent[5]Very HighVaries (CSP dependent)
Sensitivity (LOQ) ~0.05%~0.01%[5]~0.01%~0.05%
Sample Prep. Simple dissolutionSimple dissolutionComplex (Derivatization)[9]Simple dissolution
Method Dev. Cost LowMediumHighHigh (CSP screening)
Solvent Usage HighLow[5]LowMedium

Discussion and Recommendations

  • For routine quality control of related substances where speed is not the primary driver, a validated RP-HPLC method is robust, reliable, and cost-effective. It is the most common technique used in the pharmaceutical industry for this purpose.[2]

  • When high sample throughput or the need to resolve complex impurity profiles is critical, UPLC is the superior choice.[7] Its enhanced resolution and sensitivity provide a more detailed and accurate picture of the sample's purity, which is invaluable during process development and for final product release.[5]

  • GC with derivatization should be considered as an orthogonal method . Orthogonal methods use different separation principles and are valuable for confirming purity results and ensuring that no impurities are co-eluting with the main peak in the primary method (e.g., RP-HPLC). It is particularly useful for detecting impurities that are not amenable to LC analysis.

  • For the determination of enantiomeric purity , there is no substitute for Chiral HPLC . The development of a chiral method requires screening different chiral stationary phases and mobile phases to find the optimal conditions for separation. Anion-exchange or polysaccharide-based CSPs are excellent starting points for 2-(3-Fluorobenzyl)succinic acid.[12][14]

Conclusion

The comprehensive purity assessment of 2-(3-Fluorobenzyl)succinic acid requires a multi-faceted chromatographic approach. A combination of a high-resolution achiral method, such as RP-UPLC or RP-HPLC, for related substances and a specific chiral HPLC method for enantiomeric purity provides a complete and validated analytical package. The choice between HPLC and UPLC for achiral analysis will depend on laboratory-specific needs regarding throughput, sensitivity, and budget. The implementation of these methods, governed by strict system suitability criteria, ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Jain, D., & Jain, R. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 7(11), 1334-1338.
  • Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma.
  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from European Pharmaceutical Review website.
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • PubMed. (2002). Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis.
  • Slideshare. (2019). ICH Q2 Analytical Method Validation.
  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Creative Proteomics. (n.d.). Succinic Acid Analysis Service.
  • ScienceRise: Pharmaceutical Science. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis.
  • Chromatography and Separation Technology. (2000). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • Chemija. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Sigma-Aldrich. (n.d.). 2-(4-Fluorobenzyl)succinic acid.
  • CLEARSYNTH. (n.d.). List of Impurity | Complete Alhpabetic Index.
  • Longdom Publishing. (2014). Determination of Impurities in Bioproduced Succinic Acid.
  • SIELC Technologies. (n.d.). Succinic Acid.
  • ResearchGate. (2005). Rapid screening procedures for identification of succinic acid producers.
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for Succinic Acid Quantification.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Benzylsuccinic Acid.
  • Axios Research. (n.d.). Succinic Acid.
  • AFMPS. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Pharmaffiliates. (n.d.). Safinamide-impurities.
  • NIST. (n.d.). Succinic acid, ethyl 3-fluorobenzyl ester.

Sources

Positional Isomerism in Enzyme Inhibition: A Comparative Analysis of 2-(3-Fluorobenzyl)succinic Acid and 2-(4-Fluorobenzyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Drug Development Professionals

In the landscape of rational drug design, even the most subtle molecular modifications can precipitate profound shifts in biological activity. The strategic placement of a single atom can dictate a compound's potency, selectivity, and pharmacokinetic profile. This guide offers a deep-dive comparison of two such closely related molecules: 2-(3-Fluorobenzyl)succinic acid and 2-(4-Fluorobenzyl)succinic acid. As positional isomers, they share the same molecular formula and core scaffold, yet the differential placement of a fluorine atom on the benzyl ring—from the meta (3-position) to the para (4-position)—serves as a compelling case study in the principles of structure-activity relationships (SAR).

These compounds are potent inhibitors of zinc metalloproteases, with bovine pancreatic carboxypeptidase A (CPA) serving as a classic model for study.[1][2] CPA is an enzyme that catalyzes the hydrolysis of C-terminal amino acids from peptides and proteins, playing roles in digestion and other physiological processes.[1][2] Its well-defined active site, featuring a catalytic zinc ion and a hydrophobic S1' pocket, makes it an ideal system for dissecting the nuanced effects of inhibitor design.[2][3] This guide will elucidate the structural, physicochemical, and anticipated biological differences between these two isomers, providing the theoretical groundwork and practical experimental protocols necessary for their evaluation.

Section 1: Structural and Physicochemical Distinctions

The foundational difference between the two molecules is the location of the highly electronegative fluorine atom on the benzyl ring. This distinction, while seemingly minor, alters the molecule's electronic distribution, dipole moment, and potential for specific intermolecular interactions.

dot graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];

} enddot Caption: Chemical structures of the meta- and para-isomers.

Below is a summary of their core properties. While experimental data for these specific isomers is not always available in comparative literature, we can predict certain properties based on established chemical principles.

Property2-(3-Fluorobenzyl)succinic Acid2-(4-Fluorobenzyl)succinic AcidRationale for Differences
IUPAC Name 2-[(3-fluorophenyl)methyl]butanedioic acid2-[(4-fluorophenyl)methyl]butanedioic acidPositional numbering of the fluorine substituent.
Molecular Formula C₁₁H₁₁FO₄C₁₁H₁₁FO₄Isomers share the same molecular formula.[4]
Molecular Weight 226.20 g/mol 226.20 g/mol Isomers share the same molecular weight.[4]
CAS Number 2555-56-81268121-69-2[4]Unique identifier for each distinct chemical structure.
Electronic Effect Dominantly inductive (-I) effect from fluorine.Combination of inductive (-I) and weaker mesomeric (+M) effects.The meta position is not in conjugation with the benzyl group, thus the electron-withdrawing inductive effect dominates. The para position allows for resonance donation from fluorine's lone pairs.[5]
Predicted pKa Expected to be slightly lower (more acidic) than the 4-fluoro isomer.Expected to be slightly higher (less acidic) than the 3-fluoro isomer.The stronger net electron-withdrawing effect of the 3-fluoro group stabilizes the carboxylate anion more effectively, increasing acidity.
Predicted LogP Similar to the 4-fluoro isomer, but potentially minor differences.Studies on similar compounds suggest minimal difference in lipophilicity between positional isomers of fluorine.[6]Lipophilicity is influenced more by the presence of fluorine than its exact position on the ring in many cases.

Section 2: Comparative Biological Activity and Structure-Activity Relationship (SAR)

Both isomers are expected to function as competitive inhibitors of carboxypeptidase A, acting as transition-state or biproduct analogues.[3] The core succinic acid moiety is designed to interact with the key catalytic components of the enzyme's active site.

Mechanism of Inhibition: The inhibitory action of benzylsuccinate-based compounds is well-documented through X-ray crystallography.[3] One of the inhibitor's carboxylate groups coordinates directly with the catalytic Zn²⁺ ion, displacing a water molecule that is crucial for hydrolysis. The second carboxylate forms a salt bridge with the positively charged guanidinium group of Arginine-145 (Arg145). The benzyl group extends into a hydrophobic S1' pocket, which is responsible for substrate specificity.[3]

dot graphdot { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [style="filled", shape=box, fontname="helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="helvetica", fontsize=9];

} enddot Caption: Binding model of fluorobenzylsuccinic acid in the CPA active site.

The Decisive Role of Fluorine's Position:

The critical difference in inhibitory potency will arise from how the fluorinated benzyl ring interacts within the S1' hydrophobic pocket.

  • 3-Fluoro Isomer (Meta-position): The fluorine atom's influence is primarily through its strong electron-withdrawing inductive effect. This alters the electron density of the aromatic ring, potentially affecting cation-π or π-π stacking interactions with aromatic residues in the pocket. The fluorine itself may act as a weak hydrogen bond acceptor with backbone amides or specific side chains.

  • 4-Fluoro Isomer (Para-position): This isomer presents a different electronic and steric profile. The fluorine atom is positioned at the apex of the binding pocket. This placement could lead to more specific and potentially stronger interactions (e.g., halogen bonding, more favorable van der Waals contacts) with residues deep within the pocket. Conversely, it could also introduce a steric clash, depending on the specific topology of the enzyme's S1' site. The electronic interplay of both inductive and mesomeric effects further modifies the ring's interaction potential.

Section 3: Experimental Protocol: Determining Inhibitory Potency (IC₅₀) Against Carboxypeptidase A

To empirically determine the difference in performance, a robust and reproducible enzyme inhibition assay is required. The following protocol describes a continuous spectrophotometric rate determination method.

Principle: This assay measures the enzymatic activity of Carboxypeptidase A by monitoring the hydrolysis of the substrate hippuryl-L-phenylalanine. The cleavage of this substrate results in the formation of hippuric acid and L-phenylalanine, leading to an increase in absorbance at 254 nm. The rate of this increase is proportional to enzyme activity. By introducing the inhibitors at various concentrations, a dose-dependent decrease in the reaction rate can be measured to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

dot graphdot { graph [bgcolor="#F1F3F4", fontname="helvetica", fontsize=10]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", margin="0.3,0.2"]; edge [color="#5F6368"];

} enddot Caption: Workflow for the Carboxypeptidase A (CPA) inhibition assay.

Materials:

  • Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

  • Tris-HCl buffer (25 mM Tris, 500 mM NaCl, pH 7.5 at 25°C)

  • Substrate: Hippuryl-L-phenylalanine (e.g., Sigma-Aldrich H6875)

  • Inhibitors: 2-(3-Fluorobenzyl)succinic acid and 2-(4-Fluorobenzyl)succinic acid

  • Enzyme Diluent: 1.0 M NaCl solution

  • Solvent: DMSO (for inhibitor stock solutions)

  • UV-transparent cuvettes (1 cm path length)

  • Spectrophotometer capable of kinetic measurements at 254 nm, with temperature control at 25°C.

Procedure:

  • Solution Preparation:

    • Assay Buffer: Prepare 25 mM Tris-HCl with 500 mM NaCl, and adjust pH to 7.5 at 25°C.

    • Substrate Stock (10 mM): Dissolve hippuryl-L-phenylalanine in deionized water. Prepare fresh daily.

    • Enzyme Stock (1 mg/mL): Prepare a stock solution of Carboxypeptidase A in cold (4°C) 1.0 M NaCl. Store on ice.

    • Working Enzyme Solution: Immediately before use, dilute the enzyme stock to a final concentration of ~1-2 µg/mL in cold 1.0 M NaCl. The exact concentration should be optimized to yield a linear rate of ~0.05-0.1 ΔAbs/min.

    • Inhibitor Stocks (10 mM): Dissolve each fluorobenzylsuccinic acid isomer in 100% DMSO. Create serial dilutions from this stock in DMSO to achieve the desired final assay concentrations.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 254 nm.

    • Set the temperature of the cuvette holder to 25°C.

    • Program for a kinetic run of 3-5 minutes, taking readings every 15-30 seconds.

  • Assay Execution (per reaction):

    • In a 1 cm cuvette, add the following:

      • 880 µL of Assay Buffer

      • 100 µL of 10 mM Substrate Stock (for a final concentration of 1 mM)

      • 10 µL of inhibitor dilution in DMSO (or DMSO alone for 0% inhibition control). This results in a final DMSO concentration of 1%.

    • Mix by gentle inversion and place the cuvette in the spectrophotometer.

    • Allow the solution to equilibrate to 25°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the working enzyme solution and mix immediately.

    • Start the kinetic measurement immediately.

  • Data Analysis:

    • For each concentration of inhibitor, calculate the initial reaction velocity (V) by determining the steepest linear slope of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value for each isomer.

Conclusion and Outlook

The comparison between 2-(3-Fluorobenzyl)succinic acid and 2-(4-Fluorobenzyl)succinic acid is a quintessential exercise in medicinal chemistry. It highlights that positional isomerism is not a trivial structural change but a powerful tool for modulating biological activity. While both compounds are built on the validated benzylsuccinic acid scaffold for carboxypeptidase A inhibition, the precise placement of the fluorine atom will inevitably alter the inhibitor's interaction within the enzyme's active site. The meta-isomer's properties are dominated by a strong inductive effect, whereas the para-isomer introduces a more complex blend of electronic and steric factors.

References

  • PubMed. (1992). X-ray diffraction study of the interaction between carboxypeptidase A and (S)-(+)-1-amino-2-phenylethyl phosphonic acid. National Center for Biotechnology Information.
  • MedchemExpress.com.Carboxypeptidase | Inhibitors. MedchemExpress.
  • Wikipedia.Carboxypeptidase A. Wikimedia Foundation.
  • Sigma-Aldrich.2-(4-Fluorobenzyl)succinic acid. Merck KGaA.
  • PubMed. (1992). Design of mechanism-based carboxypeptidase A inactivators on the basis of the X-ray crystal structure and catalytic reaction pathway. National Center for Biotechnology Information.
  • Sigma-Aldrich.Enzymatic Assay: Carboxypeptidase. Merck KGaA.
  • PubMed. (1992). Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution. National Center for Biotechnology Information.
  • PubMed. (2001). Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. National Center for Biotechnology Information.
  • MDPI. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Multidisciplinary Digital Publishing Institute.
  • Quora. (2021). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. Quora Inc.

Sources

Precision Validation of 2-(3-Fluorobenzyl)succinic Acid: Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of 2-(3-Fluorobenzyl)succinic acid —a critical scaffold for PARP inhibitors and peptidomimetics—purity validation is often reduced to a single HPLC trace. This is a methodological error. While HPLC identifies specific organic impurities, it remains blind to inorganic salts, trapped moisture, and occluded solvents that can disastrously skew stoichiometric calculations in downstream drug development.

This guide objectively compares Elemental Analysis (EA) against HPLC and qNMR , establishing a self-validating protocol where EA serves not just as a "check-box" requirement, but as a diagnostic tool for bulk purity and solid-state integrity.

Synthesis Context: The Source of Impurity

To validate the product, one must understand the genesis of its impurities. The synthesis of 2-(3-Fluorobenzyl)succinic acid typically proceeds via a Stobbe Condensation followed by reduction.

The Chemical Pathway[1][2][3]
  • Condensation: 3-Fluorobenzaldehyde reacts with diethyl succinate (Base: NaOEt/EtOH) to form the unsaturated half-ester.

  • Hydrolysis & Reduction: The intermediate undergoes hydrolysis and catalytic hydrogenation (H₂/Pd-C) to yield the saturated target.

The Impurity Profile[2]
  • Inorganic Ash: Sodium salts (from NaOEt) carried over due to incomplete acidification.

  • Occluded Solvents: Ethanol (reaction solvent) or Ethyl Acetate (recrystallization solvent) trapped in the crystal lattice.

  • Isomers: Regioisomers from the Stobbe step (usually removed, but trace amounts persist).

Visualization: Synthesis & Impurity Flow

The following diagram maps the synthesis pathway and points where critical impurities are introduced.[1]

SynthesisWorkflow Start 3-Fluorobenzaldehyde + Diethyl Succinate Stobbe Stobbe Condensation (NaOEt / EtOH) Start->Stobbe Base Cat. Intermed Unsaturated Half-Ester Stobbe->Intermed - EtOH Imp_Salt Risk: Na+ Salts (Ash) Stobbe->Imp_Salt Incomplete Workup Imp_Solv Risk: Trapped EtOH (Solvate) Stobbe->Imp_Solv Crystal Occlusion Reduct Hydrolysis & Reduction (H2/Pd-C) Intermed->Reduct Product 2-(3-Fluorobenzyl) succinic acid Reduct->Product

Figure 1: Synthesis pathway of 2-(3-Fluorobenzyl)succinic acid highlighting critical impurity introduction points (Ash and Solvents).[1]

Theoretical Framework: The EA Standard

For 2-(3-Fluorobenzyl)succinic acid (


), the validation targets are strict. Unlike HPLC, which relies on extinction coefficients, EA relies on absolute mass fractions.
Calculated Composition ( )
ElementCountAtomic MassTotal MassTheoretical %Acceptance Range (

)
Carbon 1112.011132.1258.41% 58.01% – 58.81%
Hydrogen 111.00811.094.90% 4.50% – 5.30%
Fluorine 118.99819.008.40% N/A (Standard CHN)

Critical Insight: The presence of Fluorine requires the addition of Tungsten Trioxide (


) or similar combustion aids in the EA analyzer to prevent the formation of stable tetrafluoromethane (

), which would lead to low Carbon readings [1].

Comparative Analysis: EA vs. HPLC vs. qNMR

This section evaluates the "Product Performance" in terms of data reliability.

Table 1: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (Quantitative)
Primary Target Bulk Purity & Solvation StateOrganic Impurities & IsomersMolar Ratio & Structure ID
Blind Spot Isomeric mixtures (same formula)Inorganic salts, moisture, UV-inactive compoundsTrace inorganics (unless specialized probes used)
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision

absolute

relative

integral accuracy
Cost/Run LowMediumHigh (instrument time)
Why EA is Indispensable

Researchers often rely solely on HPLC. However, a sample can show 99.9% HPLC purity and still fail EA.

  • Scenario: The sample contains 5% sodium succinate (inorganic salt).

    • HPLC: Salt elutes in the void volume or is invisible at 254 nm. Result: "Pure."[2]

    • EA: Carbon % drops significantly (dilution effect). Result: "Fail."

Experimental Protocol: Self-Validating Workflow

This protocol is designed to isolate the cause of failure. It does not assume the machine is right; it assumes the sample is complex.

Step 1: Sample Preparation (The "Drying Curve")

Most EA failures for succinic acid derivatives are due to hygroscopicity or trapped recrystallization solvents.

  • Grind 50 mg of product to a fine powder (break crystal lattice).

  • Dry in a vacuum oven at

    
     over 
    
    
    
    for 4 hours.
  • Validation: Run TGA (Thermogravimetric Analysis) or simply re-weigh. If mass loss > 1%, repeat drying.

Step 2: The Combustion Protocol
  • Instrument: Flash 2000 or equivalent CHN Analyzer.

  • Additives: Add ~5 mg

    
     or 
    
    
    
    to the tin capsule. Reason: Fluorine atoms can attack the quartz combustion tube or form stable fluorocarbons. The additive acts as a flux and scavenger.
  • Standard: Calibrate using a fluorinated standard (e.g., 4-Fluorobenzoic acid) to match the matrix combustion properties.

Step 3: Data Interpretation Logic

Use the following decision tree to interpret the results.

ValidationLogic Input EA Result Obtained CheckPass Within u00B1 0.4%? Input->CheckPass Pass PASS: Bulk Purity Confirmed Proceed to Bio-Assay CheckPass->Pass Yes Fail FAIL: Analyze Deviation CheckPass->Fail No LowC Low %C, Low %H (Dilution Effect) Fail->LowC C & H both low HighH Low %C, High %H (Solvent Trap) Fail->HighH C low, H high Action1 Diagnosis: Inorganic Ash Action: Check ROI (Residue on Ignition) LowC->Action1 Action2 Diagnosis: Trapped Water/EtOH Action: Dry & Run qNMR HighH->Action2

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.

Troubleshooting & Causality

Case Study: The "Ethanol Trap"
  • Observation: Found C: 57.10%, H: 5.40%. (Theory: C 58.41%, H 4.90%).

  • Analysis: Carbon is low (-1.3%), Hydrogen is high (+0.5%).

  • Causality: The sample was recrystallized from Ethanol. The succinic acid moiety forms strong hydrogen bonds, trapping EtOH.

  • Calculation: Modeling the formula as

    
     perfectly aligns with the found data.
    
  • Remedy: The sample is chemically pure but physically solvated. It requires aggressive drying (

    
    , high vacuum) or recrystallization from a non-polar solvent (e.g., Toluene/Hexane) to displace the alcohol [2].
    
Case Study: The "Fluorine Effect"[2]
  • Observation: Found C: 56.50%.

  • Causality: Incomplete combustion. Fluorine formed

    
     gas, which escapes detection as 
    
    
    
    .
  • Remedy: Increase oxygen flow and ensure

    
     additive is used [3].
    

References

  • Journal of Organic Chemistry. (2025).[1][3][4] Author Guidelines for Elemental Analysis and Purity Documentation. American Chemical Society.[5] [Link]

  • Kuveke, R. E. H., et al. (2022).[2] An International Study Evaluating Elemental Analysis.[5] ResearchGate/Cardiff University. [Link]

  • National Institutes of Health (NIH). (2022). Validation Standards for Small Molecule Synthesis. PMC. [Link]

Sources

Comparative Metabolic Stability of Fluorinated Succinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Chemical Biology

Executive Summary

This guide provides a comparative analysis of the metabolic stability of succinic acid and its fluorinated derivatives (monofluoro- and difluoro-succinates). While native succinate is rapidly oxidized by Succinate Dehydrogenase (SDH) in the mitochondrial matrix, fluorinated derivatives exhibit profound metabolic resistance, often functioning as competitive inhibitors rather than substrates. This guide delineates the mechanistic basis of this stability, compares hydrolytic profiles of ester prodrugs, and provides standardized protocols for validating these properties in preclinical workflows.

Mechanistic Basis of Stability

The metabolic fate of succinic acid derivatives is governed by two distinct enzymatic systems: Succinate Dehydrogenase (SDH) (Complex II) in the mitochondria and Carboxylesterases (CES) in the plasma/cytosol (for ester prodrugs).

1.1 Oxidative Stability (Mitochondrial SDH)

The oxidation of succinate to fumarate requires the trans-elimination of two protons from the


 and 

carbons. Fluorine substitution disrupts this mechanism through steric and electronic effects.
  • Succinic Acid (Reference): Rapidly dehydrogenated to fumarate.

  • 2-Fluorosuccinic Acid: Acts as a competitive inhibitor of SDH (

    
    ). The high electronegativity of fluorine lowers the pKa of the remaining proton on the 
    
    
    
    -carbon, altering the binding geometry. More critically, the C-F bond is resistant to the hydride transfer mechanism required for FAD reduction. It is metabolically stable against oxidation but blocks the TCA cycle.
  • 2,2-Difluorosuccinic Acid: Exhibits complete oxidative stability . The geminal difluorination removes the protons necessary for elimination at the

    
    -carbon. It cannot form the double bond of fumarate and acts as a metabolically inert scaffold or a potent inhibitor depending on binding affinity.
    
1.2 Hydrolytic Stability (Plasma/Esterases)

For drug delivery, succinates are often masked as esters (prodrugs). Fluorination decreases chemical and enzymatic stability of the ester bond.

  • Electronic Effect: The electron-withdrawing fluorine atom makes the carbonyl carbon more electrophilic, increasing susceptibility to nucleophilic attack by water or the active site serine of esterases.

  • Trend: 2,2-Difluoro esters hydrolyze significantly faster than non-fluorinated esters.

Comparative Performance Data

The following data summarizes the stability profiles based on kinetic trends and structural bioisosterism principles.

DerivativeSDH Interaction (Mitochondrial)Metabolic Stability (Acid Form)Plasma Stability (Ethyl Ester Prodrug)Primary Metabolic Fate
Succinate Substrate (

)
Low (Rapid Turnover)Moderate (

)
Oxidation to Fumarate
2-Fluoro Competitive InhibitorHigh (Resists Oxidation)Low-Moderate (Faster Hydrolysis)Renal Excretion / TCA Blockade
2,2-Difluoro Non-Substrate / BlockerVery High (Inert)Low (Rapid Hydrolysis)Renal Excretion

Note: "Stability" for the acid form refers to resistance to SDH-mediated degradation. "Stability" for the ester form refers to resistance to hydrolysis in plasma.

Visualization of Metabolic Pathways[1][2]

The following diagram illustrates the divergence in metabolic fate between native succinate and its fluorinated analogs.

MetabolicPathways Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Binding Fumarate Fumarate FluoroSucc 2-Fluorosuccinate FluoroSucc->SDH Competitive Inhibition DifluoroSucc 2,2-Difluorosuccinate DifluoroSucc->SDH Steric/Electronic Blockade SDH->Fumarate Oxidation (-2H, -2e-)

Figure 1: Mechanistic divergence at Complex II. Native succinate is oxidized, while fluorinated derivatives inhibit or block the enzyme due to C-F bond stability and lack of abstractable protons.

Experimental Protocols (Self-Validating Systems)

To rigorously compare these derivatives, two distinct assays are required: one for the active acid (SDH assay) and one for the prodrug ester (Plasma stability).

Protocol A: Mitochondrial SDH Stability & Inhibition Assay

Objective: Determine if the derivative is a substrate or inhibitor of SDH.

Reagents:

  • Isolated Rat Liver Mitochondria (or commercial S9 fraction enriched with mitochondria).

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 3 mM Sodium Azide (blocks Complex IV).

  • Probe: DCPIP (2,6-Dichlorophenolindophenol) - acts as the electron acceptor (blue to colorless upon reduction).

  • Substrate: Succinate (Positive Control).

Workflow:

  • Baseline Setup: Equilibrate mitochondria (0.5 mg protein/mL) in Assay Buffer at 37°C.

  • Control Reaction: Add Succinate (10 mM). Monitor DCPIP reduction at 600 nm. (Decrease in OD indicates SDH activity).

  • Stability Test (Substrate Potential): Add Test Compound (10 mM) instead of succinate.

    • Result A (OD decreases): Compound is a substrate (Metabolically Unstable).

    • Result B (OD stable): Compound is not a substrate (Metabolically Stable).

  • Inhibition Test: Add Succinate (10 mM) + Test Compound (various concentrations).

    • Result: Dose-dependent reduction in DCPIP turnover rate indicates competitive inhibition.

Validation Criteria:

  • Z-Factor: > 0.5 for the positive control (Succinate + DCPIP).

  • Negative Control: Malonate (known SDH inhibitor) must abolish DCPIP reduction.

Protocol B: Plasma Stability (Ester Hydrolysis)

Objective: Measure the half-life (


) of fluorinated diesters.

Workflow:

  • Preparation: Spike test compound (1 µM final) into pooled human/rat plasma (pre-warmed to 37°C).

  • Incubation: Incubate in a shaking water bath.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide). Vortex and centrifuge (4000g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor disappearance of Parent Ester and appearance of Acid metabolite.

Calculation:




Validation Criteria:

  • Positive Control: Procaine or Enalapril (rapid hydrolysis).

  • Recovery: Internal standard peak area variance < 15%.

Workflow Visualization

ExperimentalWorkflow cluster_0 Path A: Free Acid Stability (Mitochondria) cluster_1 Path B: Prodrug Stability (Plasma) Start Test Compound (Fluorinated Succinate) MitoIncubate Incubate with Mitochondria + DCPIP Start->MitoIncubate PlasmaIncubate Incubate in Plasma (37°C) Start->PlasmaIncubate MeasureOD Measure Absorbance (600 nm) MitoIncubate->MeasureOD ResultA Data: SDH Inhibition (Ki) or Turnover Rate MeasureOD->ResultA Quench Quench with ACN (Timepoints: 0-120 min) PlasmaIncubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS ResultB Data: Hydrolysis t1/2 LCMS->ResultB

Figure 2: Parallel workflow for assessing oxidative stability (mitochondrial) and hydrolytic stability (plasma).

References
  • Brodie, J. D., & Nicholls, P. (1970).[1] Metabolism and enzymology of fluorosuccinic acids: I. Interactions with the succinate oxidase system. Biochimica et Biophysica Acta (BBA) - Enzymology, 198(3), 423-437.

  • Fanshawe, T. R., et al. (2013). Fluorine-18 labelling of succinate for PET imaging of complex II deficiency. PLoS One, 8(10).

  • Goncalves, R. L., et al. (2015). Mechanisms of site-specific succinate dehydrogenase inhibition. Molecular Cell, 59(6).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-(3-Fluorobenzyl)succinic Acid

[1]

Executive Summary & Chemical Profile[1]

This guide provides a validated operational workflow for the disposal of 2-(3-Fluorobenzyl)succinic acid . While often treated as a standard organic acid, the presence of the fluorine substituent mandates specific waste stream segregation to prevent damage to standard incineration infrastructure and ensure regulatory compliance.

Chemical Identity & Waste Classification
PropertySpecification
Chemical Name 2-(3-Fluorobenzyl)succinic acid
Chemical Class Fluorinated Organic Acid / Dicarboxylic Acid Derivative
Physical State Solid (Crystalline powder)
Primary Hazard Skin/Eye Irritant (Acidic); Aquatic Toxicity (Low)
RCRA Waste Status Non-Listed (Not P or U listed); Characteristic (D002 if pH < 2 in solution)
Waste Stream ID Halogenated Organic Waste (Critical for incineration)

Critical Operational Note: Do NOT dispose of this compound in "General Organic Waste" or "Non-Halogenated" streams. Combustion of fluorinated compounds generates Hydrofluoric Acid (HF), which corrodes standard incinerator scrubbers. It must be routed to facilities equipped for halogenated thermal treatment.

Pre-Disposal Segregation Logic[2]

Effective disposal begins at the bench. You must segregate this compound based on two chemical properties: Acidity and Halogen Content .[1]

The Segregation Protocol
  • Halogen Isolation: The fluorine atom requires this waste to be labeled "Halogenated." Even trace amounts can reclassify an entire drum of non-halogenated solvent, significantly increasing disposal costs.

  • Acid/Base Compatibility: As a dicarboxylic acid, it will react exothermically with bases. Never add directly to waste containers containing basic solutions (e.g., sodium hydroxide, ammonia) without prior neutralization.

  • Oxidizer Separation: Keep away from strong oxidizers (peroxides, permanganates) to prevent the formation of unstable intermediates.

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the material ends up in the correct regulatory drum.

WasteDecisionTreeStartStart: 2-(3-Fluorobenzyl)succinic acid WasteStateCheckPhysical State?Start->StateCheckIsSolidSolid (Powder)StateCheck->IsSolidIsLiquidLiquid (Dissolved)StateCheck->IsLiquidBinSolidSolid Waste Bin(Label: Halogenated Organic)IsSolid->BinSolidDouble BagSolventCheckSolvent Type?IsLiquid->SolventCheckBinHaloLiquid Waste Drum(Label: Halogenated Solvent)SolventCheck->BinHaloIf mixed withDCM, Chloroform, etc.SolventCheck->BinHaloIf mixed withEthanol/Water (Must segregate)BinNonHaloSTOP: Do Not Mixwith Non-HalogenatedBinHalo->BinNonHaloContamination Risk

Figure 1: Logic flow for determining the correct waste container. Note that even if dissolved in a non-halogenated solvent (like ethanol), the presence of the solute forces the mixture into the Halogenated stream.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess dry powder.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear plastic bag.[2] Avoid metal containers due to potential acid corrosion over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(3-Fluorobenzyl)succinic acid, 99%"[2]

    • Hazard Checkboxes: [x] Irritant [x] Toxic (if applicable per local EHS)

    • Critical Note: Write "Contains Fluorine" on the label to aid downstream incineration crews.

  • Secondary Containment: Place the sealed jar/bag into the lab's designated "Solid Halogenated Waste" pail.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., DMSO, Methanol, or Dichloromethane).

  • pH Check: If the solution is aqueous or protic, check pH. If pH < 2, consider neutralizing (see Section 4) before adding to a general waste drum to prevent drum corrosion, unless the drum is rated for corrosives.

  • Solvent Compatibility:

    • If solvent is Halogenated (DCM): Pour directly into the "Halogenated Waste" carboy.

    • If solvent is Non-Halogenated (Ethanol): You must still pour this into the "Halogenated Waste" carboy. The solute contaminates the solvent.

  • Record Keeping: Log the volume and the estimated mass of the succinic acid derivative on the waste log sheet.

Spill Management & Emergency Response

In the event of a benchtop spill, immediate neutralization is required to prevent surface corrosion and inhalation of dust.

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

Diagram 2: Spill Response Protocol

SpillResponseAlert1. Secure AreaAlert PersonnelAssess2. Assess State(Solid vs Liquid)Alert->AssessSolidSpillSolid SpillAssess->SolidSpillLiquidSpillLiquid/Acid SpillAssess->LiquidSpillSweep3. Avoid DustGently Sweep/ScoopSolidSpill->SweepNeutralize3. NeutralizeSodium Bicarbonate (NaHCO3)LiquidSpill->NeutralizeCollect4. Collect Residueinto Hazardous Waste BagSweep->CollectNeutralize->CollectWait for bubblingto stopClean5. Wash SurfaceSoap & WaterCollect->Clean

Figure 2: Step-by-step workflow for safely managing a spill of 2-(3-Fluorobenzyl)succinic acid.

Neutralization Procedure (For Liquids)
  • Contain: Surround the spill with absorbent pads or a spill pillow.

  • Neutralize: Slowly sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) over the spill.

    • Observation: The mixture will bubble (CO₂ release). Continue adding powder until bubbling ceases.

  • Collect: Scoop the resulting sludge into a waste bag. Label as "Neutralized Spill Debris - Contains Fluorinated Organics."[2]

Regulatory & Compliance Context

To maintain scientific integrity and legal compliance, adhere to the following frameworks.

  • RCRA (Resource Conservation and Recovery Act):

    • While 2-(3-Fluorobenzyl)succinic acid is not explicitly P-listed or U-listed, it is a Generator-Knowledge determination.[2]

    • If the waste solution has a pH

      
       2, it carries the D002 (Corrosivity)  waste code [1].
      
    • The fluorine content necessitates treatment via High-Temperature Incineration with acid gas scrubbing [2].[2]

  • EPA Halogenated Guidelines:

    • The EPA defines halogenated solvents/wastes as those containing fluorine, chlorine, bromine, or iodine. Proper coding often defaults to F-listed codes if spent solvents are involved, or general hazardous waste if solid [3].[2]

Summary Checklist for Researchers

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • Princeton University EHS. Waste Removal and Waste Streams: Halogenated vs Non-Halogenated. Environmental Health and Safety Guidelines.[3] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Personal protective equipment for handling 2-(3-Fluorobenzyl)succinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(3-Fluorobenzyl)succinic acid is a specialized dicarboxylic acid intermediate frequently utilized in the synthesis of peptidomimetics, specifically Matrix Metalloproteinase (MMP) inhibitors and other protease-targeting small molecules.

Unlike commodity chemicals, this compound is often synthesized in small batches for R&D. Consequently, comprehensive toxicological data is frequently limited. The core safety directive is to treat this compound as a bioactive irritant with potential systemic toxicity until proven otherwise.

Physicochemical & Hazard Profile
PropertySpecification / Status
Chemical Structure Succinic acid backbone with a 3-fluorobenzyl substituent at the

-position.[1]
Physical State White to off-white crystalline powder.
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
GHS Classification WARNING (Extrapolated from structural analogs)
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.), H302 (Harmful if swallowed).
Key Risk Fluorinated organic acids can exhibit enhanced lipophilicity, potentially increasing dermal absorption compared to non-fluorinated parents.

Risk Assessment & PPE Decision Matrix

Effective safety relies on matching protection to the specific activity. A "one-size-fits-all" approach often leads to compliance fatigue.

PPE Selection Logic

The following decision matrix dictates the required Personal Protective Equipment (PPE) based on the operational scale and physical state of the compound.

PPE_Logic Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Qty Quantity? Solid->Qty Solvent Solvent Type? Solution->Solvent Small < 100 mg Qty->Small Large > 100 mg Qty->Large Level2 LEVEL 2 PPE: + Fume Hood, + Double Nitrile Gloves Small->Level2 Level3 LEVEL 3 PPE: + N95/P100 Respirator (if outside hood), + Goggles Large->Level3 Volatile Volatile/Toxic (DCM, MeOH) Solvent->Volatile NonVolatile Non-Volatile (DMSO, Water) Solvent->NonVolatile Volatile->Level2 Level1 LEVEL 1 PPE: Lab Coat, Nitrile Gloves, Safety Glasses NonVolatile->Level1

Figure 1: PPE Decision Logic Flowchart. Select protection level based on exposure risk.

Detailed PPE Specifications
ComponentSpecificationTechnical Rationale
Hand Protection Nitrile (0.11 mm min) Latex is permeable to many organic solvents used to dissolve this acid. Nitrile provides superior resistance to acidic corrosion and organic permeation.
Eye Protection Safety Glasses w/ Side Shields Standard protection against projectile crystals. Upgrade to Goggles if handling fine dust that could bypass side shields.
Respiratory Fume Hood (Primary) Engineering controls are superior to masks. If weighing outside a hood is unavoidable, use a P100 particulate respirator .
Body Cotton/Poly Lab Coat Must be buttoned to the neck. Synthetic fibers can melt if a fire occurs; cotton blends are preferred.

Operational Protocol: Safe Handling & Synthesis

This workflow ensures containment of the fluorinated intermediate during critical transfer steps.

Step 1: Weighing & Transfer
  • The Hazard: Static electricity can cause fine organic powders to "jump" or disperse, leading to inhalation risk and cross-contamination.

  • The Protocol:

    • Anti-Static Gun: Use an ionizing gun on the spatula and weighing boat before touching the powder.

    • Draft Shield: Ensure the analytical balance draft shield is closed immediately after access.

    • Wet Transfer: If possible, tare the reaction flask and add the solid directly, then add solvent to the flask to suppress dust immediately.

Step 2: Solubilization
  • The Hazard: Exothermic dissolution (mild) and splashing.

  • The Protocol:

    • Add the solvent (e.g., DMSO, Methanol) slowly down the side of the vessel.

    • Vortex or magnetically stir in a closed vial. Do not sonicate open vessels containing fluorinated irritants, as this generates aerosols.

Step 3: Reaction Setup (MMP Inhibitor Synthesis Context)
  • Context: 2-(3-Fluorobenzyl)succinic acid is often coupled with amines using reagents like EDC/HOBt or HATU.

  • Precaution: These coupling agents are sensitizers. When combined with the succinic acid derivative, the reaction mixture becomes a multi-hazard system.

  • Control: All coupling reactions must occur within a certified chemical fume hood.

Handling_Workflow Storage Storage (Dry, RT/4°C) Weighing Weighing (Inside Hood/Enclosure) Storage->Weighing Anti-static precautions Transfer Solvent Addition (Dust Suppression) Weighing->Transfer Slow addition Reaction Reaction Setup (Closed System) Transfer->Reaction Seal vessel Cleanup Decontamination (Solvent Wipe) Reaction->Cleanup Post-op

Figure 2: Safe Handling Workflow. From storage to reaction initiation.

Emergency & Disposal Procedures

Accidental Spillage
  • Solid Spill: Do not dry sweep. This generates dust.[3]

    • Action: Cover with a wet paper towel (water or dilute bicarb) to dampen the powder. Scoop up the wet mass and place it in a solid waste container.

  • Solution Spill:

    • Action: Absorb with vermiculite or spill pads. Clean the surface with 10% sodium carbonate solution to neutralize any residual acid.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[3][4] The acidic nature can cause corneal damage; seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[5] Fluorinated compounds can be lipophilic; monitor for delayed irritation.

Disposal
  • Category: Organic Solid Waste (or Organic Solvent Waste if dissolved).

  • Labeling: Must be clearly labeled with the full chemical name. Do not use generic labels like "Organic Acid" alone, as the fluorine content dictates specific incineration protocols to prevent HF formation in the incinerator scrubbers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1110, Succinic Acid (General Analog Safety). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.